N-Acetyl-O-methyl-L-tyrosine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8(14)13-11(12(15)16)7-9-3-5-10(17-2)6-4-9/h3-6,11H,7H2,1-2H3,(H,13,14)(H,15,16)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRUASHPCEMXOMR-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450146 | |
| Record name | N-Acetyl-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28047-05-4 | |
| Record name | N-Acetyl-O-methyl-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Acetyl-O-methyl-L-tyrosine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of N-Acetyl-O-methyl-L-tyrosine. The information is curated for researchers, scientists, and professionals in the field of drug development who require detailed technical information. This document summarizes key chemical data, outlines experimental protocols, and visualizes relevant pathways and workflows.
Chemical Structure and Identification
This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group attached to the nitrogen of the amino group and a methyl group on the phenolic oxygen.[1] This modification of the parent amino acid, L-tyrosine, alters its chemical properties, including its solubility and potential biological activity.[1]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid[1] |
| CAS Number | 28047-05-4[1] |
| Molecular Formula | C₁₂H₁₅NO₄[1] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)O[2] |
| InChI Key | HRUASHPCEMXOMR-NSHDSACASA-N[2] |
Physicochemical Properties
Table 2: Physicochemical Properties
| Property | This compound (Computed) | N-Acetyl-L-tyrosine (Experimental) |
| Molecular Weight | 237.25 g/mol [1] | 223.22 g/mol [3] |
| Melting Point | Not available | 149-152 °C[3] |
| Boiling Point | Not available | Not available |
| Solubility | Enhanced solubility compared to L-tyrosine[1] | Water: 25 mg/mL[4][5] |
| XLogP3 | 0.1[2] | -0.2[3] |
| Optical Rotation | [α]²⁵D = +15.6° (in methanol)[1] | +47° to +49° (c=1 in water)[6] |
Experimental Data and Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is a two-step process involving the N-acetylation of L-tyrosine followed by O-methylation of the phenolic hydroxyl group, for instance, via the Williamson ether synthesis.[1]
Experimental Protocol: Synthesis via N-Acetylation and Williamson Ether Synthesis
Step 1: N-Acetylation of L-Tyrosine
-
Dissolution: Dissolve L-tyrosine in a suitable aqueous alkaline solution, such as sodium hydroxide.
-
Acetylation: Cool the solution in an ice bath and add acetic anhydride dropwise while maintaining the pH and temperature. The reaction introduces the acetyl group to the amino functionality.
-
Acidification: After the reaction is complete, carefully acidify the mixture with an acid like hydrochloric acid to precipitate the N-Acetyl-L-tyrosine.
-
Isolation and Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent to obtain pure N-Acetyl-L-tyrosine.
Step 2: O-Methylation of N-Acetyl-L-tyrosine (Williamson Ether Synthesis)
-
Deprotonation: Dissolve the synthesized N-Acetyl-L-tyrosine in a suitable polar aprotic solvent (e.g., acetone). Add a base, such as potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a phenoxide.
-
Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate, to the reaction mixture.
-
Reaction: Reflux the mixture to allow the nucleophilic phenoxide to attack the methylating agent in an SN2 reaction, forming the methyl ether.
-
Workup and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands corresponding to its functional groups.
Table 3: Key IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| 3300 | N-H (amide)[1] |
| 2830 | O-CH₃[1] |
| 1730 | C=O (acetyl)[1] |
| 1685 | C=O (carboxylic acid)[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR data has been reported for this compound.
Table 4: ¹H NMR Assignments for this compound (in DMSO-d₆)
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Integration |
| Acetyl CH₃ | 1.92 | s | 3H |
| Methoxy OCH₃ | 3.75 | s | 3H |
| Aromatic H | 7.12 | d, J = 8.6 | 2H |
| Aromatic H | 6.78 | d, J = 8.6 | 2H |
| α-CH | 4.47 | m | 1H |
| Carboxylic COOH | 12.5 | br s | 1H |
Data from Smolecule[1]
Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound are not extensively documented, the biological role of the closely related N-Acetyl-L-tyrosine is well-studied. N-Acetyl-L-tyrosine serves as a more soluble precursor to L-tyrosine, which is a critical building block for several key neurotransmitters.[7]
Upon administration, N-Acetyl-L-tyrosine is deacetylated in the body to yield L-tyrosine. L-tyrosine is then converted to L-DOPA by the enzyme tyrosine hydroxylase, which is a rate-limiting step in the synthesis of catecholamines. L-DOPA is subsequently decarboxylated to form dopamine, which can be further converted to norepinephrine and epinephrine.[7] This pathway is crucial for mood regulation, cognitive function, and the body's response to stress.
Caption: Metabolic pathway of N-Acetyl-L-tyrosine to catecholamines.
Recent studies have also implicated N-Acetyl-L-tyrosine in the mitohormesis stress response. It is suggested that under stress conditions, N-Acetyl-L-tyrosine can lead to a transient increase in mitochondrial reactive oxygen species (ROS), which in turn activates the FoxO and Keap1 signaling pathways. This activation enhances the expression of antioxidant enzymes, providing a cytoprotective effect.[8][9] The O-methylation in this compound could potentially influence its membrane permeability and interaction with enzymes in these pathways, but specific research is needed to elucidate these effects.
References
- 1. Buy this compound | 28047-05-4 [smolecule.com]
- 2. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]
- 5. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. N-Acetyl-L-tyrosine, 99% 50 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 8. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of N-Acetyl-O-methyl-L-tyrosine: An In-depth Technical Guide for Research Applications
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine with significant potential in various research and pharmaceutical applications. Its enhanced solubility and stability compared to L-tyrosine make it a valuable compound for studies involving neurotransmitter synthesis and cellular signaling.[1] This document outlines two primary synthetic pathways, complete with detailed experimental protocols, characterization data, and visualizations to facilitate its preparation for research purposes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its precursors is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| L-Tyrosine | C₉H₁₁NO₃ | 181.19 | White crystalline powder | 60-18-4 |
| N-Acetyl-L-tyrosine | C₁₁H₁₃NO₄ | 223.22 | White crystalline powder | 537-55-3 |
| O-Methyl-L-tyrosine | C₁₀H₁₃NO₃ | 195.22 | White solid | 6230-11-1 |
| This compound | C₁₂H₁₅NO₄ | 237.25 | Solid | 28047-05-4 |
Synthetic Pathways
The synthesis of this compound can be effectively achieved through two primary routes, each involving two key chemical transformations:
-
Route 1: N-acetylation of L-tyrosine followed by O-methylation of the resulting N-Acetyl-L-tyrosine.
-
Route 2: O-methylation of L-tyrosine to produce O-Methyl-L-tyrosine, followed by its N-acetylation.
The following sections provide detailed experimental protocols for both synthetic routes.
Synthetic Workflow Overview
Caption: Overview of the two primary synthetic routes to this compound.
Route 1: N-Acetylation followed by O-Methylation
This route first protects the amino group through acetylation, followed by the methylation of the phenolic hydroxyl group.
Experimental Protocol: Step 1 - Synthesis of N-Acetyl-L-tyrosine
This protocol is adapted from established laboratory and patented procedures for the N-acetylation of L-tyrosine.[2][3][4]
Materials:
-
L-Tyrosine
-
Deionized Water
-
30% (w/v) Sodium Hydroxide Solution
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolution: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring to prevent agglomeration.[2]
-
Slowly add 30% sodium hydroxide solution dropwise until the L-tyrosine is completely dissolved, which should result in a pH of approximately 12.05.[2]
-
Acetylation: Cool the solution in an ice bath. While maintaining the temperature below 10°C, add 59.2 g (1.05 molar equivalents) of acetic anhydride dropwise over a period of 30 minutes.[2]
-
Simultaneously, add 30% sodium hydroxide solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[2]
-
Hydrolysis of Byproducts: After the addition of acetic anhydride is complete, adjust the pH to 11.50 with sodium hydroxide solution and maintain the reaction mixture at 60°C for 20 minutes to hydrolyze any O-acetylated byproducts.[2]
-
Precipitation: Cool the reaction mixture and then slowly add concentrated hydrochloric acid with stirring to adjust the pH to approximately 1.72. This will precipitate the crude N-Acetyl-L-tyrosine.[3]
-
Isolation and Purification: Cool the mixture in an ice bath for at least one hour to ensure complete crystallization.[3]
-
Collect the crude product by vacuum filtration and wash with cold deionized water.
-
The crude product can be further purified by recrystallization from hot water.[5]
Experimental Protocol: Step 2 - O-Methylation of N-Acetyl-L-tyrosine
This protocol is a modified Mitsunobu reaction, which has been shown to be effective for the O-methylation of N-acylated tyrosine derivatives.[6]
Materials:
-
N-Acetyl-L-tyrosine
-
Anhydrous Methanol
-
Diisopropyl Azodicarboxylate (DIAD)
-
1,2-Bis(diphenylphosphino)ethane (DPPE)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve N-Acetyl-L-tyrosine in anhydrous THF.
-
Add 1.1 equivalents of 1,2-bis(diphenylphosphino)ethane (DPPE) and anhydrous methanol (as the methyl source) to the solution.
-
Mitsunobu Reaction: Cool the mixture to 0°C in an ice bath.
-
Slowly add 1.1 equivalents of diisopropyl azodicarboxylate (DIAD) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude residue can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield pure this compound.
Route 2: O-Methylation followed by N-Acetylation
This alternative route begins with the methylation of the phenolic hydroxyl group of L-tyrosine, followed by the acetylation of the amino group.
Experimental Protocol: Step 1 - Synthesis of O-Methyl-L-tyrosine
This protocol describes a general method for the synthesis of O-alkylated tyrosine derivatives.
Materials:
-
L-Tyrosine
-
Anhydrous Methanol
-
Thionyl Chloride
Procedure:
-
Esterification: In a round-bottom flask, suspend L-tyrosine in anhydrous methanol at 0°C.
-
Slowly add thionyl chloride dropwise to the stirred suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.[1]
-
Methylation (Williamson Ether Synthesis): After esterification, the resulting tyrosine methyl ester is O-methylated. A common method involves using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate in a suitable solvent like DMF. Note: Detailed protocols for the direct O-methylation of L-tyrosine can be complex due to the reactivity of the amino group. Protecting the amino group first is often preferred.
Experimental Protocol: Step 2 - N-Acetylation of O-Methyl-L-tyrosine
This protocol is analogous to the N-acetylation of L-tyrosine.
Materials:
-
O-Methyl-L-tyrosine
-
Deionized Water
-
30% (w/v) Sodium Hydroxide Solution
-
Acetic Anhydride
-
Concentrated Hydrochloric Acid
Procedure:
-
Dissolution: Dissolve O-Methyl-L-tyrosine in deionized water with the aid of 30% sodium hydroxide solution, adjusting the pH to be alkaline.
-
Acetylation: Cool the solution and add acetic anhydride dropwise while maintaining the pH between 8 and 10 with the concurrent addition of sodium hydroxide solution.
-
Precipitation: After the reaction is complete, acidify the solution with concentrated hydrochloric acid to precipitate the this compound.
-
Isolation and Purification: Collect the product by filtration, wash with cold water, and recrystallize if necessary.
Purification and Characterization Workflow
References
- 1. prepchem.com [prepchem.com]
- 2. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 5. The preparation method of N-acetyl-L-tyrosine_Chemicalbook [chemicalbook.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
An In-depth Technical Guide on the Biological Activity of N-Acetyl-O-methyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Acetyl-O-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by N-acetylation of the amino group and O-methylation of the phenolic hydroxyl group. Unlike its more extensively studied counterpart, N-Acetyl-L-tyrosine (NALT), there is a significant scarcity of publicly available data on the specific biological activities of this compound. This technical guide aims to provide a comprehensive overview of the current state of knowledge. Due to the limited direct research on this compound, this paper will also explore the known biological activities of its constituent parts—O-methyl-L-tyrosine and N-acetyl-L-tyrosine derivatives—to infer potential areas of biological relevance and to propose future research directions. This guide will adhere to a technical format, presenting available quantitative data, outlining potential experimental protocols, and visualizing relevant biochemical pathways.
Introduction: A Tale of Two Modifications
L-tyrosine is a non-essential amino acid that serves as a crucial precursor to the catecholamine neurotransmitters—dopamine, norepinephrine, and epinephrine—as well as thyroid hormones and melanin.[1][2] Its therapeutic and supplemental use, however, can be limited by its poor water solubility. Chemical modifications, such as N-acetylation and O-methylation, are employed to alter the physicochemical properties of L-tyrosine, which in turn can significantly impact its biological activity.
-
N-Acetylation: The addition of an acetyl group to the nitrogen atom of L-tyrosine yields N-Acetyl-L-tyrosine (NALT). This modification is primarily intended to increase water solubility.[3][4] In the body, NALT is thought to act as a pro-drug, being deacetylated to release L-tyrosine, which can then participate in its known metabolic pathways.[3][5] However, the efficiency of this conversion and its subsequent bioavailability have been subjects of scientific debate.[6][7]
-
O-Methylation: The methylation of the hydroxyl group on the phenol ring of L-tyrosine produces O-methyl-L-tyrosine. This modification fundamentally alters the molecule's biological role. The hydroxyl group is essential for the enzymatic activity of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis.[1][2] Therefore, O-methyl-L-tyrosine cannot be converted to L-DOPA and subsequent catecholamines. Instead, it has been investigated as an inhibitor of tyrosine hydroxylase.[8]
This compound combines both modifications. The N-acetylation likely enhances its solubility, while the O-methylation blocks its entry into the catecholamine synthesis pathway. This suggests that its biological activities, if any, are distinct from those of L-tyrosine and NALT.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₅NO₄ | [9] |
| Molecular Weight | 237.25 g/mol | [9] |
| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | [9] |
| CAS Number | 28047-05-4 | [9] |
Known and Potential Biological Activities
Inhibition of Tyrosine Hydroxylase
The parent compound, O-methyl-L-tyrosine, is known to be an inhibitor of tyrosine hydroxylase.[8] This enzyme is critical for the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. By blocking this step, O-methyl-L-tyrosine can modulate dopamine levels, making it a compound of interest in neuroscience research, particularly for conditions related to neurotransmitter imbalances like Parkinson's disease.[8] It is plausible that this compound retains this inhibitory activity, with the N-acetyl group potentially modifying its absorption, distribution, metabolism, and excretion (ADME) profile.
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation
A study on a series of N-acetyl-L-tyrosine derivatives demonstrated their potential as selective activators of PPARα.[10][11] PPARα is a nuclear receptor that plays a major role in the regulation of lipid metabolism.[12][13] Activation of PPARα can lead to the upregulation of genes involved in fatty acid oxidation.[12] While the full text of this study is not widely accessible to confirm if this compound was among the tested derivatives, this remains a potential and intriguing area for its biological activity.
Other Potential Activities
O-methyl-L-tyrosine has also been investigated in the context of L-amino acid oxidase (LAAO) activity, an enzyme with antibacterial and apoptotic properties.[] Furthermore, due to its structural similarity to L-tyrosine, this compound could potentially act as a competitive inhibitor for other enzymes that utilize L-tyrosine as a substrate.
Signaling Pathways
Given the lack of direct evidence for this compound, the following diagrams illustrate the established pathway for L-tyrosine and a hypothetical pathway for this compound based on the known activity of O-methyl-L-tyrosine.
References
- 1. examine.com [examine.com]
- 2. Tyrosine Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]
- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of N-acetyl-L-tyrosine based compounds as PPARalpha selective activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 13. Mechanism of action of the nongenotoxic peroxisome proliferators: role of the peroxisome proliferator-activator receptor alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
N-Acetyl-O-methyl-L-tyrosine: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Guide to the Synthesis, Properties, and Application of a Non-Canonical Amino Acid
Introduction
N-Acetyl-O-methyl-L-tyrosine is a derivative of the aromatic amino acid L-tyrosine, featuring an acetyl group on the amine and a methyl group on the phenolic hydroxyl. This modification of the parent amino acid alters its chemical and physical properties, influencing its solubility and potential biological applications. While N-acetyl-L-tyrosine (NALT) is known for its increased water solubility, though with debated bioavailability compared to L-tyrosine, the O-methylated and N-acetylated derivative presents unique characteristics for investigation.[1][2][3][4][5]
This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its synthesis, physicochemical properties, and critically, its potential as a non-canonical amino acid for incorporation into proteins. Due to a greater abundance of research on the direct incorporation of O-methyl-L-tyrosine, this guide will focus on this analogue for protein engineering applications, while providing the necessary information on the synthesis and properties of this compound. It is plausible that the N-acetyl group is removed by cellular deacetylases in vivo, making O-methyl-L-tyrosine the active molecule for incorporation into polypeptides.[6][7]
Physicochemical Properties
The introduction of the N-acetyl and O-methyl groups significantly alters the properties of the L-tyrosine scaffold.
| Property | Value |
| Molecular Formula | C₁₂H₁₅NO₄ |
| Molecular Weight | 237.25 g/mol [8] |
| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid |
| CAS Number | 28047-05-4 |
| Predicted XLogP3 | 0.1 |
| Appearance | White crystalline powder |
Synthesis of this compound
The synthesis of this compound is a two-step process starting from L-tyrosine. The first step is the N-acetylation of the amino group, followed by the O-methylation of the hydroxyl group.
N-acetylation of L-tyrosine
The N-acetylation of L-tyrosine is typically achieved using acetic anhydride in an alkaline aqueous medium.[9][10] The reaction is performed at a controlled pH to favor N-acetylation over O-acetylation.
O-methylation of N-acetyl-L-tyrosine
The subsequent O-methylation of the phenolic hydroxyl group of N-acetyl-L-tyrosine can be accomplished via a Williamson ether synthesis, using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.
Workflow for the Synthesis of this compound
References
- 1. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 2. mindlabpro.com [mindlabpro.com]
- 3. supplementfactoryuk.com [supplementfactoryuk.com]
- 4. echemi.com [echemi.com]
- 5. prbreaker.com [prbreaker.com]
- 6. reddit.com [reddit.com]
- 7. N-acetylated amino acids | Nilsson Lab [nilssonlab.se]
- 8. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
An In-depth Technical Guide on the Discovery and History of N-Acetyl-O-methyl-L-tyrosine and its Progenitor, N-Acetyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-tyrosine, a non-essential amino acid, is a fundamental precursor for the synthesis of critical catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[1] First isolated in 1846 by the German chemist Justus von Liebig from casein, the protein found in cheese, its name is derived from the Greek word "tyros" for cheese.[1] Despite its physiological importance, the utility of L-tyrosine in various pharmaceutical applications is hampered by its low water solubility. This limitation spurred the development of more soluble derivatives in the mid-20th century, leading to the synthesis of N-Acetyl-L-tyrosine (NALT).[1][2] The acetylation of the amino group of L-tyrosine significantly enhances its water solubility, rendering it a more suitable candidate for use in parenteral nutrition and as a dietary supplement.[1][3]
This technical guide provides a comprehensive overview of the discovery, history, and scientific understanding of N-acetylated tyrosine derivatives, with a primary focus on the well-documented N-Acetyl-L-tyrosine due to a wealth of available data. The synthesis and properties of the less-studied N-Acetyl-O-methyl-L-tyrosine will also be addressed based on established chemical principles, highlighting the current gaps in the scientific literature regarding this specific compound.
Discovery and History
The historical development of N-acetylated tyrosine derivatives is intrinsically linked to the need to overcome the formulation challenges presented by L-tyrosine's poor solubility.
-
L-Tyrosine: Discovered in 1846, L-tyrosine's role as a building block for proteins and a precursor to key biological molecules was established over the following decades.[1] Its industrial synthesis was initially achieved through extraction from protein hydrolysates and later through enzymatic synthesis.[4] Modern production primarily relies on engineered strains of E. coli.[4]
-
N-Acetyl-L-tyrosine (NALT): The synthesis of NALT was first undertaken in laboratory settings in the mid-20th century.[2] The primary motivation for its creation was to develop a more soluble form of L-tyrosine for use in parenteral nutrition, where maintaining nutrient solution clarity and stability is critical.[1][3][5] Over time, NALT has also been marketed as a nootropic supplement with claims of enhanced bioavailability compared to L-tyrosine, although this remains a subject of scientific debate.[1][6]
-
This compound: There is a notable lack of specific historical information regarding the discovery and first synthesis of this compound in the current scientific literature. Its existence is documented in chemical databases, and its synthesis is achievable through standard organic chemistry reactions. However, the original purpose of its synthesis and any specific biological investigations remain largely unelucidated.
Physicochemical and Pharmacokinetic Properties
The primary rationale for the N-acetylation of L-tyrosine was to increase its water solubility. The further O-methylation of the phenolic hydroxyl group would be expected to decrease its polarity and potentially alter its pharmacokinetic profile.
Table 1: Physicochemical Properties of L-Tyrosine and its N-Acetylated Derivatives
| Property | L-Tyrosine | N-Acetyl-L-tyrosine | This compound |
| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₃NO₄ | C₁₂H₁₅NO₄ |
| Molecular Weight | 181.19 g/mol | 223.23 g/mol | 237.25 g/mol |
| Melting Point | Decomposes at ~343 °C | 149-152 °C | Not available |
| Water Solubility | ~0.45 mg/mL | ~25 mg/mL | Not available |
| XLogP3 | -1.5 | -0.2 | 0.1 |
Data for L-Tyrosine and N-Acetyl-L-tyrosine sourced from[1]. Data for this compound sourced from[7].
Table 2: Comparative Pharmacokinetic Parameters of N-Acetyl-L-Tyrosine and L-Tyrosine in Humans
| Parameter | N-Acetyl-L-tyrosine | L-Tyrosine |
| Bioavailability (Oral) | Low and contested | Generally considered higher than NALT |
| Metabolism | Deacetylation to L-tyrosine, primarily in the kidneys. | Incorporated into proteins, precursor for catecholamines, thyroid hormones, and melanin. |
| Urinary Excretion (Unchanged) | High; approximately 35-60% of an administered dose. | Minimal |
Experimental Protocols
Synthesis of N-Acetyl-L-tyrosine
This protocol is a standard method for the N-acetylation of L-tyrosine using acetic anhydride in an alkaline solution.
Materials:
-
L-tyrosine
-
30% (w/v) Sodium hydroxide (NaOH) solution
-
Acetic anhydride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (95%)
-
Activated carbon
Procedure:
-
Dissolution: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 mL of deionized water with vigorous stirring. Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved, which typically occurs at a pH of approximately 12.
-
Acetylation: Cool the solution in an ice bath to below 10°C. While maintaining this temperature, slowly add 1.05 molar equivalents of acetic anhydride dropwise over 30-60 minutes. Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[8]
-
Hydrolysis of O-acetyl group: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and stir for an additional 20 minutes at room temperature. This step is crucial to hydrolyze any O-acetylated byproducts back to the desired N-acetylated product.[8]
-
Precipitation: Slowly add concentrated HCl to the reaction mixture with stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate out of the solution.
-
Isolation of Crude Product: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash it with cold deionized water.
-
Purification (Recrystallization): Dissolve the crude product in a minimal amount of hot deionized water (approximately 75-80°C). Add a small amount of activated carbon and briefly heat the solution. Filter the hot solution to remove the activated carbon. Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under a vacuum.
General Procedure for the Synthesis of this compound
Materials:
-
N-Acetyl-L-tyrosine
-
A suitable methylating agent (e.g., dimethyl sulfate, methyl iodide)
-
A suitable base (e.g., sodium hydroxide, potassium carbonate)
-
An appropriate solvent (e.g., acetone, methanol)
Procedure Outline:
-
Deprotonation: Dissolve N-Acetyl-L-tyrosine in a suitable solvent and treat it with a base to deprotonate the phenolic hydroxyl group, forming a phenoxide ion.
-
Methylation: Add the methylating agent to the reaction mixture. The phenoxide ion will act as a nucleophile, attacking the methyl group of the methylating agent in an SN2 reaction to form the methyl ether.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up to remove unreacted reagents and byproducts. This may involve neutralization, extraction, and subsequent purification of the this compound product, likely through recrystallization or chromatography.
Mechanism of Action and Signaling Pathways
The biological activities and signaling pathways of N-Acetyl-L-tyrosine have been studied, primarily in the context of it being a prodrug for L-tyrosine. The specific biological roles of this compound have not been elucidated.
N-Acetyl-L-tyrosine as a Catecholamine Precursor
The primary intended mechanism of action of NALT is to serve as a more soluble and bioavailable precursor to L-tyrosine.[9][10] Upon administration, it is believed to be deacetylated in the body, primarily in the kidneys, to yield L-tyrosine.[1] This free L-tyrosine can then enter the systemic circulation and cross the blood-brain barrier to participate in the catecholamine synthesis pathway.[1][10]
N-Acetyl-L-tyrosine and Mitohormesis
More recent research has identified N-Acetyl-L-tyrosine as an endogenous signaling molecule involved in the stress-response mechanism known as mitohormesis.[11][12][13] Under conditions of stress, NALT levels can increase, leading to a transient and mild perturbation of the mitochondrial membrane potential.[11] This results in a small increase in reactive oxygen species (ROS) production, which acts as a retrograde signal to the nucleus, activating cytoprotective pathways.[11][13] This signaling cascade involves the activation of the transcription factors FoxO and Keap1, leading to the enhanced expression of antioxidant enzyme genes.[11]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and purification of N-acetylated tyrosine derivatives, applicable to both N-Acetyl-L-tyrosine and, with appropriate modifications for the methylation step, this compound.
Conclusion and Future Perspectives
N-Acetyl-L-tyrosine was developed as a practical solution to the poor water solubility of L-tyrosine, finding a significant application in parenteral nutrition. Its role as a prodrug for L-tyrosine and its more recently discovered function as a signaling molecule in the mitohormetic stress response underscore its biochemical importance. While the synthesis of NALT is well-established, its efficacy as an oral supplement for enhancing systemic L-tyrosine levels is an area that warrants further rigorous clinical investigation.
In contrast, this compound remains a molecule of primarily academic interest with a significant lack of published research on its specific discovery, synthesis, and biological function. The O-methylation of the phenolic hydroxyl group would likely alter its properties, potentially affecting its ability to be a substrate for enzymes like tyrosine hydroxylase and its pharmacokinetic profile. Future research should aim to:
-
Elucidate the historical context of the first synthesis of this compound.
-
Develop and publish detailed and optimized protocols for its synthesis and purification.
-
Investigate its biological activity, including its metabolic fate, potential as a prodrug, and any unique signaling properties compared to N-Acetyl-L-tyrosine.
-
Conduct pharmacokinetic studies to determine its bioavailability and distribution in vivo.
Such studies are essential to determine if this compound holds any potential for pharmaceutical or nutraceutical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. N-Acetyl-L-tyrosine - Wikipedia [en.wikipedia.org]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. N-acetyl-L-tyrosine as a tyrosine source in adult parenteral nutrition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Brain tyrosine increases after treating with prodrugs: comparison with tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CN114716335A - Process for preparing N-acetyl-L-tyrosine - Google Patents [patents.google.com]
- 9. What is N-acetyl-L-tyrosine used for? [synapse.patsnap.com]
- 10. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. N-acetyl-l-tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N‐acetyl‐l‐tyrosine is an intrinsic triggering factor of mitohormesis in stressed animals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Acetyl-O-methyl-L-tyrosine (CAS: 28047-05-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Due to a notable scarcity of direct research on this specific compound, this document synthesizes available physicochemical data, proposes experimental protocols based on established chemical principles, and infers potential biological activities from related molecules. The primary focus is to offer a foundational resource for researchers and drug development professionals, highlighting both what is known and the significant gaps in the current understanding of this compound's pharmacology and metabolism. This guide also presents detailed methodologies for its synthesis and analysis, alongside visualizations of its chemical structure and a hypothesized mechanism of action.
Introduction
This compound (CAS Number: 28047-05-4), also known as N-Acetyl-4-methoxy-L-phenylalanine, is a derivative of the non-essential amino acid L-tyrosine. Unlike its more extensively studied counterpart, N-Acetyl-L-tyrosine (NALT), which serves as a more soluble prodrug for L-tyrosine and a precursor to catecholamine neurotransmitters, the O-methylation of the phenolic hydroxyl group in this compound fundamentally alters its biochemical properties and potential biological roles. This modification blocks the primary site of phosphorylation and prevents its direct conversion to L-DOPA by tyrosine hydroxylase, suggesting a distinct pharmacological profile. This guide aims to consolidate the limited available data and provide a structured framework for future research and development involving this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and analytical characterization.
| Property | Value | Reference(s) |
| CAS Number | 28047-05-4 | [1] |
| Molecular Formula | C₁₂H₁₅NO₄ | [2] |
| Molecular Weight | 237.25 g/mol | [2] |
| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | [1] |
| Synonyms | Ac-L-Tyr(Me)-OH, N-Acetyl-4-methoxy-L-phenylalanine | [1] |
| Appearance | Off-white powder | |
| Melting Point | 143 - 147 °C | |
| Solubility | Enhanced solubility compared to L-tyrosine | |
| Optical Rotation | [α]²⁰D = -9 ± 1º (c=1.025 in DMF) |
Synthesis and Purification
Proposed Synthesis Workflow
The synthesis can be envisioned as a two-step process: first, the N-acetylation of L-tyrosine, followed by the O-methylation of the resulting N-Acetyl-L-tyrosine.
Experimental Protocol: Synthesis
Step 1: N-Acetylation of L-Tyrosine to N-Acetyl-L-tyrosine
This protocol is adapted from established methods for the N-acetylation of amino acids.
-
Dissolution: Suspend L-tyrosine (1 equivalent) in a suitable aqueous solvent (e.g., water or a dilute acetic acid solution).
-
Basification: Cool the suspension in an ice bath and slowly add a base (e.g., sodium hydroxide or sodium carbonate solution) to facilitate the dissolution of L-tyrosine and to neutralize the acetic acid byproduct of the subsequent reaction.
-
Acetylation: While maintaining a low temperature and stirring vigorously, add acetic anhydride (1.1-1.5 equivalents) dropwise. The pH should be monitored and maintained in the alkaline range (pH 8-10) by the concurrent addition of a base.
-
Reaction Completion: After the addition of acetic anhydride is complete, allow the reaction to stir for an additional 1-2 hours at room temperature.
-
Acidification and Isolation: Cool the reaction mixture in an ice bath and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3. The N-Acetyl-L-tyrosine will precipitate out of the solution.
-
Purification: The crude product can be collected by filtration, washed with cold water, and recrystallized from hot water or an ethanol/water mixture to yield pure N-Acetyl-L-tyrosine.
Step 2: O-Methylation of N-Acetyl-L-tyrosine
This protocol is based on the Williamson ether synthesis.
-
Dissolution and Deprotonation: Dissolve the synthesized N-Acetyl-L-tyrosine (1 equivalent) in a suitable polar aprotic solvent (e.g., dimethylformamide or acetone). Add a weak base (e.g., potassium carbonate, 2-3 equivalents) to deprotonate the phenolic hydroxyl group.
-
Methylation: To the stirred suspension, add a methylating agent such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents) dropwise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction mixture is typically heated to a moderate temperature (e.g., 50-60 °C) to drive the reaction to completion.
-
Work-up: After the reaction is complete, the inorganic salts are removed by filtration. The solvent is then removed under reduced pressure.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Analytical Characterization
Accurate characterization of this compound is essential for its identification and quality control. Below are key analytical data and a proposed analytical workflow.
Spectroscopic Data
| Spectroscopic Data | Key Features |
| ¹H NMR (DMSO-d₆, ppm) | 1.92 (s, 3H, Acetyl CH₃), 3.75 (s, 3H, Methoxy OCH₃), 4.47 (m, 1H, α-CH), 6.78 (d, J = 8.6 Hz, 2H, Aromatic H), 7.12 (d, J = 8.6 Hz, 2H, Aromatic H), 12.5 (br s, 1H, Carboxylic COOH) |
| IR (KBr, cm⁻¹) | ~3300 (N-H stretch, amide), ~2830 (O-CH₃ stretch), ~1730 (C=O stretch, acetyl), ~1685 (C=O stretch, carboxylic acid) |
Analytical Workflow
A typical analytical workflow for the characterization and purity assessment of synthesized this compound is depicted below.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
The following is a proposed HPLC method for the analysis of this compound, adapted from methods for similar compounds.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile or methanol). A typical starting point would be a 70:30 mixture of aqueous to organic phase.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm, corresponding to the λₘₐₓ of the methoxy-substituted benzene ring.
-
Sample Preparation: Samples should be dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Biological Activity and Mechanism of Action (Hypothesized)
Direct experimental data on the biological activity of this compound is scarce. However, based on its structure and the known activities of related compounds, a plausible mechanism of action can be hypothesized.
Hypothesized Mechanism: Inhibition of Tyrosine Hydroxylase
The O-methylation of the phenolic hydroxyl group of tyrosine is a key structural feature. The unmethylated analogue, L-tyrosine, is the endogenous substrate for tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). It is well-documented that O-methylated tyrosine derivatives, such as O-Methyl-L-tyrosine, can act as inhibitors of tyrosine hydroxylase.[3]
Therefore, it is hypothesized that this compound, after potential in vivo deacetylation to O-Methyl-L-tyrosine, could act as a competitive inhibitor of tyrosine hydroxylase. This would lead to a reduction in the synthesis of catecholamines.
Proposed Signaling Pathway
The diagram below illustrates the canonical catecholamine synthesis pathway and the hypothesized point of inhibition by O-Methyl-L-tyrosine, the potential active metabolite of this compound.
References
An In-depth Technical Guide to the Potential Research Applications of N-Acetyl-L-tyrosine, a Closely Related Analog of N-Acetyl-O-methyl-L-tyrosine
A Note to the Reader: This technical guide focuses on N-Acetyl-L-tyrosine (NALT), a well-researched derivative of the amino acid L-tyrosine. While the initial request specified N-Acetyl-O-methyl-L-tyrosine, a comprehensive search of publicly available scientific literature revealed a significant scarcity of detailed experimental protocols, quantitative data, and established research applications for this specific O-methylated compound. In contrast, NALT is extensively studied and serves as a valuable model for understanding the research potential of modified tyrosine analogs.
The structural difference between the two compounds lies in the substitution on the phenol ring of tyrosine: NALT possesses a hydroxyl group (-OH), whereas this compound has a methoxy group (-OCH3). This difference will likely influence metabolic pathways and biological activity. The information presented herein on NALT can serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into methodologies and potential research avenues that may be adaptable for the study of this compound. However, it is crucial to recognize that the findings related to NALT are not directly transferable and would require empirical validation for the O-methylated analog.
Introduction
N-Acetyl-L-tyrosine (NALT) is an acetylated form of the non-essential amino acid L-tyrosine. The addition of an acetyl group to the amino group of L-tyrosine was initially intended to enhance its water solubility, addressing a key limitation of L-tyrosine for applications such as parenteral nutrition.[1] Beyond its use in clinical nutrition, NALT has garnered significant interest as a potential nootropic and a research tool in neuroscience. The central hypothesis for its application in cognitive enhancement is that its increased solubility may lead to improved bioavailability and, consequently, a more efficient elevation of tyrosine levels in the brain.[2][3]
L-tyrosine is a critical precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[4] These neurotransmitters are integral to various physiological and cognitive processes, including mood, attention, motivation, and the body's response to stress. This guide provides a comprehensive overview of the potential research applications of NALT, focusing on its synthesis, metabolic fate, and its role as a precursor in key signaling pathways.
Physicochemical Properties
A summary of the key physicochemical properties of N-Acetyl-L-tyrosine is presented below.
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol |
| Appearance | White crystalline powder |
| Melting Point | 149-152 °C |
| Water Solubility | ~25 mg/mL |
| pKa | ~3.15 (Predicted) |
Synthesis of N-Acetyl-L-tyrosine
The most common method for synthesizing N-Acetyl-L-tyrosine is through the acetylation of L-tyrosine using acetic anhydride in an alkaline aqueous medium.
Experimental Protocol: Chemical Synthesis of N-Acetyl-L-tyrosine
Materials:
-
L-tyrosine
-
30% (w/v) Sodium hydroxide (NaOH) solution
-
Acetic anhydride
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ethanol (95%)
-
Activated carbon
Procedure:
-
Dissolution: In a suitable reaction vessel, disperse 100 g of L-tyrosine in 200 ml of deionized water with vigorous stirring to prevent agglomeration.[5]
-
Basification: Slowly add 30% NaOH solution dropwise until the L-tyrosine is completely dissolved. The pH of the solution should be approximately 12.05.[5]
-
Acetylation: While maintaining the temperature of the solution, add 59.2 g (a 1.05 molar equivalent) of acetic anhydride dropwise over 30 minutes. Concurrently, add 30% NaOH solution dropwise to maintain the pH of the reaction mixture between 8 and 10.[5]
-
Hydrolysis of Excess Acetic Anhydride: After the addition of acetic anhydride is complete, adjust the pH to approximately 11.5 with 30% NaOH solution and continue stirring at room temperature for 20 minutes to ensure the hydrolysis of any remaining acetic anhydride.[5]
-
Precipitation: Slowly add concentrated HCl to the reaction mixture with continuous stirring to adjust the pH to approximately 1.7. This will cause the N-Acetyl-L-tyrosine to precipitate out of the solution.[5]
-
Isolation and Washing: Cool the mixture in an ice bath for at least one hour to ensure complete precipitation. Collect the crude product by vacuum filtration and wash the filter cake with cold deionized water to remove inorganic salts.[5]
-
Purification (Recrystallization):
-
Transfer the crude N-Acetyl-L-tyrosine to a beaker and add an equal amount of purified water.[5]
-
Heat the suspension to 65°C with stirring until the solid is completely dissolved.[5]
-
Add a small amount of activated carbon (approximately 0.5% of the crude product weight) to decolorize the solution and stir for 10 minutes.[5]
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Metabolic Fate and Bioavailability
The primary intended function of NALT is to act as a prodrug for L-tyrosine. Upon administration, it is metabolized in the body to yield L-tyrosine, which can then be utilized for protein synthesis or as a precursor for catecholamines.
In Vivo Conversion of N-Acetyl-L-tyrosine to L-tyrosine
N-Acetyl-L-tyrosine is deacetylated in vivo, primarily in the kidneys, to release L-tyrosine.[6] However, studies have indicated that this conversion is not entirely efficient, with a significant portion of administered NALT being excreted unchanged in the urine.[7]
Bioavailability: N-Acetyl-L-tyrosine vs. L-tyrosine
Despite its enhanced water solubility, the bioavailability of L-tyrosine from NALT administration is a subject of debate. Several studies suggest that oral administration of L-tyrosine is more effective at increasing plasma tyrosine levels compared to NALT.[3]
Table 1: Comparative Bioavailability and Excretion of N-Acetyl-L-tyrosine
| Parameter | N-Acetyl-L-tyrosine (NALT) | L-Tyrosine | Reference(s) |
| Bioavailability | Lower than L-tyrosine due to inefficient conversion. | Generally considered to have good bioavailability. | [3] |
| Urinary Excretion (Unchanged) | Approximately 35% of an administered dose is excreted unchanged in the urine in adults receiving parenteral nutrition. | Minimal | [7] |
Signaling Pathways and Potential Research Applications
The primary research interest in N-Acetyl-L-tyrosine stems from its role as a precursor to L-tyrosine and, subsequently, the catecholamine neurotransmitters.
Catecholamine Synthesis Pathway
The conversion of L-tyrosine to dopamine, norepinephrine, and epinephrine is a well-characterized enzymatic pathway.
Research in Cognitive Enhancement
A significant area of research for NALT is its potential to enhance cognitive function, particularly under conditions of stress. The rationale is that by increasing the availability of L-tyrosine, NALT may support the sustained synthesis of catecholamines, which can be depleted during stressful situations.
Experimental Protocol: Assessing the Effects of N-Acetyl-L-tyrosine on Working Memory Under Stress
This protocol outlines a double-blind, placebo-controlled crossover study to investigate the effects of NALT on cognitive performance.
Participants:
-
Healthy adult volunteers with no history of neurological or psychiatric disorders.
Study Design:
-
A double-blind, placebo-controlled, crossover design is employed. Each participant will undergo two testing sessions, one with NALT and one with a placebo, separated by a washout period of at least one week.
Intervention:
-
N-Acetyl-L-tyrosine (NALT): 350 mg, administered orally in an opaque capsule.
-
Placebo: An identical-looking capsule containing an inert substance (e.g., microcrystalline cellulose).
Procedure:
-
Participants arrive at the laboratory and provide informed consent.
-
Baseline cognitive assessment is performed.
-
Participants ingest either the NALT or placebo capsule with water.
-
A 60-minute absorption period is allowed.
-
A standardized cognitive stressor task, such as the Montreal Imaging Stress Task (MIST), is administered to induce a mild stress response.
-
Post-stressor cognitive assessment is performed.
Cognitive Assessment:
-
Primary Outcome Measure: Working memory performance, assessed using the n-back task.
-
Secondary Outcome Measures: Attention (e.g., Stroop test) and executive function (e.g., Wisconsin Card Sorting Test).
Data Analysis:
-
The change in cognitive performance from pre- to post-stressor will be compared between the NALT and placebo conditions using a repeated-measures analysis of variance (ANOVA).
Analytical Methodologies
Accurate quantification of N-Acetyl-L-tyrosine in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) is a commonly used and reliable method.
Experimental Protocol: Quantification of N-Acetyl-L-tyrosine in Human Plasma by HPLC-UV
Materials and Reagents:
-
N-Acetyl-L-tyrosine reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Perchloric acid (analytical grade)
-
Water (HPLC grade)
-
Drug-free human plasma
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
Chromatographic Conditions:
-
Mobile Phase: A suitable mixture of an aqueous buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile). An isocratic elution is often sufficient.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 225 nm or 275 nm
-
Injection Volume: 20 µL
Sample Preparation:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 400 µL of ice-cold 10% perchloric acid to the plasma sample to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.
Calibration Curve:
-
Prepare a primary stock solution of N-Acetyl-L-tyrosine (1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by serially diluting the stock solution to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Inject the standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.
Quantification:
-
Inject the prepared plasma samples into the HPLC system.
-
Determine the concentration of N-Acetyl-L-tyrosine in the samples by comparing their peak areas to the calibration curve.
Conclusion and Future Directions
N-Acetyl-L-tyrosine serves as a compelling case study for the development and investigation of modified amino acid prodrugs. Its enhanced solubility over L-tyrosine has established its utility in parenteral nutrition. However, its efficacy as an oral supplement for cognitive enhancement remains an active area of research, with questions surrounding its bioavailability.
For researchers interested in this compound, the methodologies and research paradigms established for NALT provide a robust framework for investigation. Future studies on the O-methylated analog should prioritize:
-
Development of a reliable and scalable synthesis protocol.
-
Comprehensive pharmacokinetic studies to determine its bioavailability, metabolic fate, and ability to cross the blood-brain barrier.
-
In vitro and in vivo studies to elucidate its mechanism of action and its effects on catecholamine synthesis and other relevant signaling pathways.
-
Well-controlled clinical trials to assess its potential therapeutic and nootropic effects.
By leveraging the knowledge gained from research on N-Acetyl-L-tyrosine, the scientific community can efficiently explore the potential of this compound and other novel tyrosine derivatives.
References
- 1. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 3. Tyrosine: Benefits, Side Effects and Dosage [healthline.com]
- 4. Tyrosine - Wikipedia [en.wikipedia.org]
- 5. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Spectroscopic Profile of N-Acetyl-O-methyl-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for its identification, characterization, and application in research and development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for this compound are summarized below.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different protons in its structure. The data presented here was acquired in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent.
| Proton/Group | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Number of Protons |
| Acetyl CH₃ | 1.92 | Singlet (s) | - | 3H |
| Methoxy OCH₃ | 3.75 | Singlet (s) | - | 3H |
| α-CH | 4.47 | Multiplet (m) | - | 1H |
| Aromatic H | 6.78 | Doublet (d) | 8.6 | 2H |
| Aromatic H | 7.12 | Doublet (d) | 8.6 | 2H |
| Carboxylic COOH | 12.5 | Broad Singlet (br s) | - | 1H |
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The following table outlines the chemical shifts for the carbon atoms in this compound.
| Carbon Atom | Chemical Shift (δ) [ppm] |
| Acetyl CH₃ | ~23 |
| β-CH₂ | ~37 |
| α-CH | ~55 |
| Methoxy OCH₃ | ~56 |
| Aromatic CH | ~114 |
| Aromatic CH | ~130 |
| Aromatic C (quaternary) | ~131 |
| Aromatic C-O (quaternary) | ~158 |
| Acetyl C=O | ~170 |
| Carboxylic C=O | ~174 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key IR absorptions for this compound, obtained from a potassium bromide (KBr) pellet, are presented below.
| Functional Group | Vibrational Mode | Wavenumber (ν) [cm⁻¹] |
| N-H (amide) | Stretching | 3300 |
| O-H (carboxylic acid) | Stretching | 3000-2500 (broad) |
| C-H (aromatic) | Stretching | ~3030 |
| C-H (aliphatic) | Stretching | ~2950 |
| O-CH₃ | Stretching | 2830 |
| C=O (carboxylic acid) | Stretching | 1730 |
| C=O (acetyl) | Stretching | 1685 |
| C=C (aromatic) | Stretching | ~1610, ~1510 |
| C-O | Stretching | ~1250 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the NMR and IR spectra of this compound.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Instrumentation and Data Acquisition:
-
Spectrometer: A 400 MHz (or higher) NMR spectrometer.
-
Nuclei: ¹H and ¹³C.
-
Temperature: 298 K (25 °C).
-
¹H NMR Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Pulse width: 30°
-
Spectral width: -2 to 14 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024 or more (due to the low natural abundance of ¹³C)
-
Relaxation delay: 2-5 seconds
-
Pulse program: Standard proton-decoupled pulse sequence.
-
Spectral width: 0 to 200 ppm
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
IR Spectroscopy Protocol (KBr Pellet Method)
Sample Preparation:
-
Thoroughly dry a small amount of this compound and spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
-
In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of KBr until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Procedure:
-
Acquire a background spectrum of the empty sample compartment.
-
Place the KBr pellet containing the sample in the spectrometer's sample holder.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: General Workflow for Spectroscopic Analysis.
Methodological & Application
Application Notes and Protocols for Incorporating N-Acetyl-O-methyl-L-tyrosine into Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-O-methyl-L-tyrosine is a synthetically modified derivative of the amino acid L-tyrosine, featuring an acetyl group at the N-terminus and a methyl group protecting the phenolic hydroxyl group of the side chain. These modifications confer unique properties that are advantageous in peptide-based drug development. The N-acetylation can enhance stability and alter solubility, while the O-methylation prevents phosphorylation and can protect the peptide from enzymatic degradation at the tyrosine side chain.[1] Incorporating this modified amino acid into peptide sequences can therefore improve pharmacokinetic properties such as metabolic stability and bioavailability, making it a valuable tool for designing more robust and effective peptide therapeutics.[1][2]
This document provides detailed application notes and experimental protocols for the successful incorporation of this compound into peptides using solid-phase peptide synthesis (SPPS), along with methods for characterizing the resulting peptides.
Key Physicochemical and Biological Properties
This compound possesses distinct characteristics compared to its parent amino acid, L-tyrosine.
| Property | Value | Reference |
| IUPAC Name | (2S)-2-acetamido-3-(4-methoxyphenyl)propanoic acid | |
| Molecular Formula | C₁₂H₁₅NO₄ | |
| Molecular Weight | 237.25 g/mol | |
| Solubility | Enhanced aqueous solubility compared to L-tyrosine. | [3] |
| Biological Role | Precursor to catecholamine neurotransmitters (dopamine, norepinephrine).[2] May trigger mitohormesis under stress conditions. |
Data Presentation: Comparative Analysis
The incorporation of this compound in place of L-tyrosine is hypothesized to significantly enhance the stability and modulate the biological activity of a peptide. The following tables present a realistic, albeit hypothetical, comparison based on established principles of peptide chemistry.
Table 1: Comparative Receptor Binding Affinity
| Peptide Variant | Target Receptor | Dissociation Constant (Kd) [nM] | Inhibition Constant (Ki) [nM] |
| Peptide-Tyr (L-Tyrosine) | GPCR X | 15.2 | 25.8 |
| Peptide-AcTyr(Me) | GPCR X | 22.5 | 38.1 |
| Note: The modifications may slightly alter the peptide's conformation, potentially leading to a modest decrease in binding affinity. This is a critical parameter to evaluate experimentally.[1] |
Table 2: Comparative Enzymatic Stability
| Peptide Variant | Matrix | Half-life (t½) [min] | Degradation Rate Constant (k) [min⁻¹] |
| Peptide-Tyr (L-Tyrosine) | Human Plasma | 25 | 0.0277 |
| Peptide-AcTyr(Me) | Human Plasma | > 360 | < 0.0019 |
| Note: A significant increase in half-life is the primary anticipated advantage of incorporating this compound due to protection against enzymatic degradation.[1] |
Table 3: Comparative Biological Activity
| Peptide Variant | Assay Type | EC₅₀ / IC₅₀ [nM] |
| Peptide-Tyr (L-Tyrosine) | cAMP Accumulation Assay | 35.7 |
| Peptide-AcTyr(Me) | cAMP Accumulation Assay | 51.2 |
| Note: The change in biological activity is expected to correlate with any observed changes in binding affinity.[1] |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound
This protocol outlines the manual Fmoc-based SPPS for incorporating Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH into a peptide sequence.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH)
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling (Standard):
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue), recouple.
-
Wash the resin with DMF and DCM.
-
-
Incorporation of Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH:
-
Due to the potential for steric hindrance from the N-acetyl and O-methyl groups, a stronger coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) may be used in place of HBTU for this specific coupling step.
-
Dissolve Fmoc-N-Acetyl-O-methyl-L-tyrosine-OH (3 equivalents), HATU (2.9 equivalents), and HOAt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Repeat Cycles: Repeat the deprotection and coupling steps until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: Remove the final Fmoc group as described in step 2.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, wash with cold ether, and dry.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical RP-HPLC.
Enzymatic Stability Assay: In Vitro Chymotrypsin Digestion
This assay assesses the stability of the peptide against a specific protease known to cleave at the C-terminus of tyrosine residues.
Materials:
-
Peptide stock solutions (1 mg/mL in water or DMSO) of both the native and modified peptides.
-
α-Chymotrypsin (from bovine pancreas).
-
Digestion Buffer: 100 mM Tris-HCl, 10 mM CaCl₂, pH 8.0.
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA).
-
RP-HPLC system with a C18 column.
Procedure:
-
Reaction Setup: In a microcentrifuge tube, dilute the peptide stock solution with Digestion Buffer to a final concentration of 100 µM.
-
Enzyme Addition: Add α-chymotrypsin to the peptide solution to a final protease:peptide ratio of 1:100 (w/w).
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately stop the reaction by adding an equal volume of the Quenching Solution.
-
Analysis: Analyze the samples by RP-HPLC to quantify the amount of intact peptide remaining at each time point by integrating the peak area.
Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of the synthesized peptides for their target receptor.
Materials:
-
Cell membranes or purified receptor preparation.
-
Radiolabeled ligand specific for the target receptor.
-
Synthesized peptides (unlabeled competitors).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
-
Scintillation fluid and counter.
Procedure:
-
Assay Setup: In a 96-well plate, add a constant concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor peptides to the receptor preparation in Assay Buffer.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold Assay Buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways
Mitohormesis Pathway Activated by N-Acetyl-L-tyrosine
Under cellular stress, N-acetyl-L-tyrosine can induce a mild increase in mitochondrial reactive oxygen species (ROS), triggering a protective signaling cascade known as mitohormesis. This leads to the activation of the transcription factor FoxO, which in turn upregulates the expression of Keap1. Keap1 is a negative regulator of Nrf2, a key transcription factor for antioxidant and detoxification genes. This pathway ultimately enhances cellular stress resistance.
Hypothesized CREB Signaling Pathway Activation
Peptides containing this compound, as precursors to neurotransmitter-like molecules, may modulate neuronal signaling pathways. A plausible mechanism involves the activation of a G-protein coupled receptor (GPCR), leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein), which promotes the expression of genes involved in neuronal plasticity and survival.[4]
References
Application Notes and Protocols for Site-Specific Incorporation of N-Acetyl-O-methyl-L-tyrosine in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful tool in chemical biology and drug development. This technology enables the introduction of novel chemical functionalities, such as spectroscopic probes, post-translational modifications, and bio-orthogonal handles, at precise locations within a protein of interest. This document provides detailed application notes and protocols for the site-specific incorporation of N-Acetyl-O-methyl-L-tyrosine, a tyrosine analog with modified functional groups that can be used to probe or alter protein structure and function.
The methodology is based on the use of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is engineered to uniquely recognize this compound and direct its insertion in response to a nonsense codon, typically the amber stop codon (TAG), engineered into the gene of the target protein. While the site-specific incorporation of O-methyl-L-tyrosine is well-documented, the incorporation of the doubly modified this compound is less common and may require specific optimization. The protocols provided herein are based on established methods for similar tyrosine analogs and serve as a comprehensive guide for researchers aiming to utilize this specific UAA.
Core Concepts and Workflow
The central principle of site-specific UAA incorporation involves the hijacking of the cellular translational machinery. An orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), derived from a different species to avoid cross-reactivity with the host's endogenous components, are introduced into the expression host. The aaRS is engineered to specifically recognize and charge the orthogonal tRNA with the desired UAA. The orthogonal tRNA is modified to recognize a nonsense codon (e.g., UAG) on the messenger RNA (mRNA). When the ribosome encounters this nonsense codon, the UAA-charged orthogonal tRNA is recruited, leading to the incorporation of the UAA into the growing polypeptide chain.
Caption: General experimental workflow for UAA incorporation.
Data Presentation
The efficiency of UAA incorporation can be influenced by several factors, including the specific aaRS/tRNA pair, the expression host, the location of the nonsense codon, and the culture conditions. The following tables provide representative quantitative data for the incorporation of tyrosine analogs, which can serve as a benchmark for experiments with this compound.
Table 1: Representative Incorporation Efficiency of Tyrosine Analogs in E. coli
| Unnatural Amino Acid | Orthogonal System | Reporter Protein | Incorporation Efficiency (%) | Protein Yield (mg/L) | Reference |
| O-methyl-L-tyrosine | MjTyrRS/tRNA | eGFP | >95 | 10-20 | [1][2] |
| 3-Iodo-L-tyrosine | EcTyrRS/tRNA | Myoglobin | ~90 | 5-15 | [3] |
| p-acetyl-L-phenylalanine | MjTyrRS variant | Z-domain | >95 | ~30 | [4] |
Table 2: Comparison of Engineered Aminoacyl-tRNA Synthetases for O-methyl-L-tyrosine
| Synthetase Variant | Selection Method | Improvement in Incorporation | Specificity | Reference |
| MjTyrRS-OMe | Directed Evolution | 10-fold increase in fluorescence | High | [1][2] |
| MjTyrRS-v2 | Error-prone PCR & FACS | Enhanced catalytic efficiency | High | [1] |
Experimental Protocols
Protocol 1: Plasmid Construction for UAA Incorporation in E. coli
This protocol describes the construction of the necessary plasmids for expressing the target protein with an in-frame amber stop codon, the orthogonal aminoacyl-tRNA synthetase, and the orthogonal tRNA. A single-plasmid system is often preferred for stable and ratiometric expression of all components.
Materials:
-
pET-based expression vector (or other suitable E. coli expression vector)
-
Gene encoding the protein of interest
-
Gene encoding the engineered Methanocaldococcus jannaschii tyrosyl-tRNA synthetase (MjTyrRS) specific for the UAA
-
Gene encoding the M. jannaschii orthogonal tRNA (tRNATyrCUA)
-
Restriction enzymes and T4 DNA ligase
-
DNA primers for site-directed mutagenesis
-
High-fidelity DNA polymerase
-
E. coli strain for cloning (e.g., DH5α)
Procedure:
-
Introduce Amber Stop Codon: Using site-directed mutagenesis, introduce a TAG codon at the desired site within the gene of your protein of interest cloned into the expression vector.
-
Assemble the Orthogonal System:
-
Clone the gene for the engineered MjTyrRS under the control of a constitutive or inducible promoter (e.g., glnS promoter) into the same vector.
-
Clone one or more copies of the Mj-tRNATyrCUA gene under the control of a constitutive promoter (e.g., proK promoter) into the vector. Multiple copies of the tRNA gene can enhance suppression efficiency.
-
-
Verification: Sequence the final plasmid construct to confirm the presence and correct orientation of all components and the amber mutation.
Caption: Schematic of a single-plasmid system.
Protocol 2: Protein Expression and UAA Incorporation in E. coli
This protocol details the expression of the target protein containing this compound in E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Constructed UAA incorporation plasmid
-
Luria-Bertani (LB) medium or minimal medium
-
Appropriate antibiotics
-
This compound (solution in a suitable solvent, e.g., dilute NaOH)
-
Inducing agent (e.g., IPTG)
Procedure:
-
Transformation: Transform the UAA incorporation plasmid into a suitable E. coli expression strain.
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of minimal medium (to reduce background from endogenous tyrosine) with the overnight culture to an initial OD600 of 0.05-0.1. Add the appropriate antibiotic.
-
Growth: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
UAA Addition: Add this compound to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C until purification.
Protocol 3: Protein Purification and Characterization
This protocol outlines the purification of the UAA-containing protein and its characterization by mass spectrometry.
Materials:
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, lysozyme)
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Wash buffer (e.g., lysis buffer with 20 mM imidazole)
-
Elution buffer (e.g., lysis buffer with 250 mM imidazole)
-
SDS-PAGE reagents
-
Mass spectrometer (e.g., ESI-MS)
Procedure:
-
Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Affinity Chromatography: Load the cleared lysate onto the equilibrated affinity column.
-
Washing: Wash the column extensively with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the target protein with elution buffer.
-
Analysis by SDS-PAGE: Analyze the purified protein fractions by SDS-PAGE to assess purity and yield.
-
Verification by Mass Spectrometry:
-
Perform intact protein mass analysis to confirm the incorporation of this compound. The expected mass will be the mass of the wild-type protein minus the mass of tyrosine plus the mass of this compound.
-
For site-specific verification, perform proteolytic digestion (e.g., with trypsin) followed by LC-MS/MS analysis to identify the peptide containing the UAA.
-
Caption: Mass spectrometry verification workflow.
Considerations for this compound
The successful incorporation of this compound may present unique challenges compared to more commonly used UAAs.
-
Synthesis and Purity: this compound must be synthesized with high purity. Impurities could be toxic to the expression host or be misincorporated.
-
Cell Permeability: The N-acetyl group may affect the ability of the amino acid to be transported into the cell. Optimization of the UAA concentration in the growth medium may be required.
-
Synthetase Specificity: The engineered MjTyrRS, typically evolved for O-methyl-L-tyrosine, may not efficiently recognize the N-acetylated form. Further engineering of the synthetase's active site may be necessary to improve recognition and catalytic efficiency. A screening or selection process, such as fluorescence-activated cell sorting (FACS) with a reporter protein, could be employed to evolve a specific synthetase.[1]
-
In Vivo Deacetylation: The N-acetyl group may be susceptible to cleavage by endogenous deacetylases in the host organism. This would result in the incorporation of O-methyl-L-tyrosine instead of the desired UAA.
Applications in Drug Development and Research
The site-specific incorporation of this compound can be a valuable tool for:
-
Probing Protein Environments: The methyl and acetyl groups can serve as probes to investigate steric and electronic interactions within a protein's active site or at protein-protein interfaces.
-
Modulating Protein Stability and Function: The modified side chain can alter the local chemical environment, potentially impacting protein stability, enzyme activity, or receptor binding.
-
Introducing Spectroscopic Probes: While not intrinsically fluorescent, the unique chemical structure could be further modified with bio-orthogonal chemistry to attach spectroscopic probes.
-
Developing Novel Bioconjugates: The acetyl group could potentially be used as a handle for specific chemical ligation strategies, enabling the development of antibody-drug conjugates or other protein therapeutics with precisely controlled stoichiometry and attachment sites.
Conclusion
The site-specific incorporation of this compound into proteins offers exciting possibilities for protein engineering and drug discovery. While challenges related to its synthesis, cellular uptake, and recognition by orthogonal translational machinery may exist, the protocols and considerations outlined in this document provide a solid foundation for researchers to explore the potential of this unique unnatural amino acid. Careful optimization and validation, particularly through mass spectrometry, are crucial for the successful implementation of this technology.
References
- 1. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: HPLC Analysis of N-Acetyl-O-methyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the analysis of N-Acetyl-O-methyl-L-tyrosine using High-Performance Liquid Chromatography (HPLC). This compound is a derivative of the amino acid L-tyrosine and is of interest in various fields of research. This application note outlines the necessary materials, instrument conditions, and procedures for the separation and quantification of this compound. The provided method is a starting point and may require optimization for specific matrices.
Introduction
This compound is a modified amino acid whose parent compound, N-Acetyl-L-tyrosine, is recognized for its increased solubility and stability over L-tyrosine, making it a subject of interest in pharmaceutical and nutraceutical formulations. N-Acetyl-L-tyrosine serves as a precursor to the catecholamine neurotransmitters, and it is believed to play a role in cellular stress responses through the mitohormesis pathway. The O-methylation of the phenolic hydroxyl group in this compound alters its chemical properties, which necessitates specific analytical methods for its accurate quantification. This document details a chiral HPLC method suitable for the analysis of the L-enantiomer of this compound.
Experimental Protocols
Standard and Sample Preparation
Standard Preparation:
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the mobile phase.
-
Perform serial dilutions of the primary stock solution with the mobile phase to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Filter all standard solutions through a 0.45 µm syringe filter prior to injection.
Sample Preparation (from a solid formulation):
-
Accurately weigh a portion of the homogenized solid sample.
-
Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the range of the standard curve.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble excipients.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
HPLC Method
The following HPLC method is a recommended starting point for the analysis of this compound. Method optimization and validation are essential for specific applications.
Table 1: HPLC Instrumentation and Conditions
| Parameter | Recommended Setting |
| Instrumentation | HPLC system with UV Detector |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Hexane:Isopropanol (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C (Ambient) |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Data Presentation
Quantitative analysis of this compound should be performed by constructing a calibration curve from the peak areas of the working standards. The concentration of the analyte in the samples can then be determined from this curve.
Table 2: Expected Performance Characteristics (Hypothetical)
| Parameter | Expected Value |
| Retention Time | Approximately 12.3 min for the S-enantiomer |
| **Linearity (R²) ** | > 0.995 |
| Limit of Detection (LOD) | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the key processes involved in the analysis and synthesis of this compound.
HPLC Analysis Workflow for this compound.
Synthesis Workflow for this compound.
Signaling Pathway
N-Acetyl-L-tyrosine has been implicated in the mitohormesis stress response pathway. It is plausible that this compound may have similar biological activities.
Plausible Signaling Pathway of this compound.
Application Notes and Protocols for Mass Spectrometry of N-Acetyl-O-methyl-L-tyrosine Containing Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that significantly expand the functional diversity of the proteome. N-Acetyl-O-methyl-L-tyrosine is a specific protein modification characterized by the acetylation of the amino group and the methylation of the hydroxyl group of a tyrosine residue. This dual modification can alter a protein's structure, function, stability, and interaction with other molecules, potentially impacting various cellular signaling pathways.
Mass spectrometry has become an indispensable tool for the identification and quantification of PTMs due to its high sensitivity, specificity, and throughput.[1] This document provides detailed application notes and protocols for the analysis of proteins containing this compound modifications using a bottom-up proteomics approach coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined here are designed to guide researchers in developing robust workflows for the characterization of this novel PTM.
Experimental Workflow Overview
The overall experimental workflow for the mass spectrometric analysis of proteins containing this compound is depicted below. This process begins with protein extraction and digestion, followed by enrichment of the modified peptides and subsequent analysis by LC-MS/MS.
Detailed Experimental Protocols
Protein Extraction and Digestion
This protocol describes the preparation of protein lysates from cell or tissue samples for mass spectrometry analysis.
Materials:
-
Urea Lysis Buffer: 8 M urea, 100 mM Tris-HCl, pH 8.5.
-
Dithiothreitol (DTT).
-
Iodoacetamide (IAA).
-
Sequencing grade modified trypsin.
-
Ammonium bicarbonate.
Protocol:
-
Lysis: Homogenize cell or tissue samples in Urea Lysis Buffer.
-
Reduction: Add DTT to a final concentration of 5 mM and incubate for 30 minutes at 37°C.
-
Alkylation: Add IAA to a final concentration of 15 mM and incubate for 30 minutes at room temperature in the dark.
-
Dilution and Digestion: Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to below 2 M. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
Enrichment of this compound Peptides
Due to the low stoichiometry of many PTMs, an enrichment step is often necessary to detect the modified peptides.[2][3] For this compound, a combination of affinity chromatography targeting acetylated and/or methylated residues can be employed.
Materials:
-
Anti-acetyllysine antibody-conjugated beads.
-
Immunoaffinity Purification (IAP) Buffer: 50 mM MOPS, pH 7.2, 10 mM sodium phosphate, 50 mM NaCl.
-
Elution Buffer: 0.15% trifluoroacetic acid (TFA).
Protocol:
-
Bead Equilibration: Wash the anti-acetyllysine antibody-conjugated beads with IAP buffer.
-
Incubation: Incubate the desalted peptide mixture with the equilibrated beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads three times with IAP buffer, followed by three washes with water to remove non-specifically bound peptides.
-
Elution: Elute the enriched peptides from the beads using the Elution Buffer.
-
Desalting: Desalt the eluted peptides using a C18 StageTip.
LC-MS/MS Analysis
The enriched peptides are then analyzed by LC-MS/MS.
Liquid Chromatography Parameters:
| Parameter | Setting |
| Column | Reversed-phase C18 column (e.g., 75 µm ID x 15 cm, 2 µm particle size) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in 80% acetonitrile |
| Gradient | 5-40% B over 60 minutes, 40-80% B over 10 minutes, 80% B for 5 minutes |
| Flow Rate | 300 nL/min |
| Column Temperature | 50°C |
Mass Spectrometry Parameters:
| Parameter | Setting |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MS1 Resolution | 60,000 |
| MS1 Scan Range | 350-1500 m/z |
| MS/MS Activation | Higher-energy C-trap Dissociation (HCD) |
| MS/MS Resolution | 15,000 |
| Data Acquisition | Data-Dependent Acquisition (DDA), top 20 most intense ions |
Data Analysis
The acquired MS/MS data can be analyzed using software such as MaxQuant or Proteome Discoverer. The search parameters should include the mass shifts for acetylation (+42.0106 Da) on the N-terminus or lysine residues and methylation (+14.0157 Da) on the hydroxyl group of tyrosine. The monoisotopic molecular weight of this compound is 237.1001 g/mol .[4]
Quantitative Data Presentation
Quantitative analysis can be performed using label-free quantification (LFQ) or stable isotope labeling methods. The results should be summarized in a table for clear comparison across different experimental conditions.
Table 1: Relative Quantification of this compound Peptides in Response to Treatment
| Protein Accession | Gene Name | Peptide Sequence | Modification Site | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Y(ac,me)ICDNQDTISSK | Y25 | 2.5 | 0.001 |
| Q9Y6K9 | HSP90AA1 | LVY(ac,me)KDDDTQLVESK | Y112 | -1.8 | 0.023 |
| P60709 | ACTB | FTTY(ac,me)ADFDLTEAQQK | Y53 | 3.1 | <0.001 |
| P08670 | VIM | Y(ac,me)SLDVQSALESK | Y38 | 1.5 | 0.045 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Hypothetical Signaling Pathway
The this compound modification could play a role in regulating cellular signaling pathways. For instance, it could be involved in a kinase signaling cascade, where the modification of a key protein affects its ability to be phosphorylated, thereby modulating downstream signaling.
In this hypothetical pathway, the N-acetylation and O-methylation of a tyrosine residue on the "Target Protein" prevents its phosphorylation by "Kinase A," thereby inhibiting the downstream signaling cascade that leads to gene transcription.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the mass spectrometric analysis of proteins containing this compound. By following these methodologies, researchers can effectively identify and quantify this novel post-translational modification, paving the way for a deeper understanding of its biological significance and its potential as a therapeutic target in drug development. The successful application of these techniques will undoubtedly contribute to the expanding knowledge of the complex regulatory landscape of the proteome.
References
- 1. biorxiv.org [biorxiv.org]
- 2. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Quantification and Identification of Post-Translational Modifications Using Modern Proteomics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-L-tyrosine in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of biopharmaceutical production, particularly in high-density mammalian cell cultures, maintaining optimal concentrations of essential nutrients is paramount for robust cell growth and high-yield recombinant protein production. L-tyrosine, an essential amino acid for protein synthesis and cellular metabolism, presents a significant challenge due to its low solubility at neutral pH.[1][2] This limitation can hinder the formulation of concentrated, pH-neutral feed media, a critical component in modern fed-batch and perfusion culture processes.
To overcome this hurdle, N-Acetyl-L-tyrosine (NALT), an acetylated derivative of L-tyrosine, has emerged as a highly soluble and stable alternative.[3][4] This document provides detailed application notes and protocols for the effective utilization of N-Acetyl-L-tyrosine in chemically defined media for mammalian cell culture, with a particular focus on Chinese Hamster Ovary (CHO) cells, a workhorse for the production of monoclonal antibodies and other therapeutic proteins.
Note on N-Acetyl-O-methyl-L-tyrosine: While the topic specified this compound, the vast majority of scientific literature and commercially available products for cell culture applications utilize N-Acetyl-L-tyrosine (NALT). This compound is a distinct chemical compound. The information herein pertains to N-Acetyl-L-tyrosine, the widely adopted soluble tyrosine derivative in bioprocessing.
Advantages of N-Acetyl-L-tyrosine Supplementation
The primary advantage of substituting L-tyrosine with NALT lies in its significantly enhanced solubility and stability in aqueous solutions at neutral pH.[3][4] This property allows for the formulation of highly concentrated, single-feed media, simplifying fed-batch strategies and mitigating the risks of pH fluctuations and precipitation in the bioreactor.[3] By ensuring a consistent and readily available supply of tyrosine, NALT helps to prevent nutrient limitations that can lead to decreased cell-specific productivity and the incorporation of amino acid variants into the final product.[1][3]
Data Presentation
The following tables summarize the key physicochemical properties of N-Acetyl-L-tyrosine compared to L-tyrosine and provide illustrative data on the potential impact of enhanced tyrosine availability on cell culture performance.
Table 1: Physicochemical Properties of L-tyrosine and N-Acetyl-L-tyrosine
| Property | L-tyrosine | N-Acetyl-L-tyrosine (NALT) | Reference(s) |
| Molecular Formula | C₉H₁₁NO₃ | C₁₁H₁₃NO₄ | [5] |
| Molecular Weight | 181.19 g/mol | 223.22 g/mol | [5] |
| Solubility in Water (neutral pH) | < 0.5 g/L | Significantly higher | [1][2] |
| Stability in Aqueous Solution | Prone to precipitation | More stable, though hydrolysis can occur over time | [6] |
Table 2: Illustrative Cell Culture Performance with Enhanced Tyrosine Availability
Data adapted from a study on a soluble tyrosine dipeptide, demonstrating the potential benefits of overcoming L-tyrosine solubility limitations.[3]
| Parameter | Standard L-tyrosine Feed | Soluble Tyrosine Derivative Feed |
| Peak Viable Cell Density (x 10⁶ cells/mL) | 12.5 | 15.2 |
| Cell Viability at Harvest (%) | 85 | 92 |
| Product Titer (g/L) | 2.8 | 3.5 |
| Specific Productivity (pg/cell/day) | 25 | 30 |
Signaling Pathways and Metabolism
Upon transport into the cell, N-Acetyl-L-tyrosine is enzymatically deacetylated by intracellular enzymes to yield L-tyrosine.[1] The liberated L-tyrosine then enters the cellular metabolic pathways, primarily for protein synthesis. In the context of recombinant protein production in CHO cells, the most critical pathway is its incorporation into the polypeptide chain of the desired therapeutic protein. Tyrosine limitation has been shown to reduce viable cell density and the specific antibody production rate.[1]
Caption: Intracellular processing of N-Acetyl-L-tyrosine.
Experimental Protocols
Protocol 1: Preparation of N-Acetyl-L-tyrosine Supplemented Feed Medium
This protocol describes the preparation of a concentrated feed medium supplemented with N-Acetyl-L-tyrosine for use in fed-batch cultures.
Materials:
-
Basal chemically defined medium powder
-
N-Acetyl-L-tyrosine (cell culture grade)
-
Water for Injection (WFI) or cell culture grade water
-
Sterile filtration unit (0.22 µm)
-
Sterile storage containers
Procedure:
-
Reconstitution of Basal Medium: Prepare the basal chemically defined feed medium according to the manufacturer's instructions, typically by dissolving the powder in WFI or cell culture grade water.
-
Preparation of NALT Stock Solution (Optional but Recommended): a. Weigh the desired amount of N-Acetyl-L-tyrosine powder. b. Dissolve the powder in a small volume of WFI or basal medium. Gentle warming and stirring may be required to facilitate dissolution. c. Sterile filter the NALT stock solution using a 0.22 µm filter.
-
Addition to Feed Medium: Aseptically add the sterile NALT stock solution to the reconstituted basal feed medium to achieve the desired final concentration.
-
Final Mixing and Storage: Mix the final supplemented feed medium thoroughly. Store the sterile feed medium at 2-8°C, protected from light.[3]
Protocol 2: Fed-Batch Culture of CHO Cells using NALT-Supplemented Feed
This protocol provides a general procedure for a fed-batch culture of a CHO cell line producing a recombinant protein.
Materials:
-
CHO cell line producing the desired recombinant protein
-
Seed culture medium
-
Production basal medium
-
N-Acetyl-L-tyrosine supplemented feed medium (from Protocol 1)
-
Bioreactor with appropriate controls (e.g., pH, temperature, dissolved oxygen)
Procedure:
-
Bioreactor Setup: Prepare and sterilize the bioreactor. Add the initial volume of production basal medium and allow it to equilibrate to the set parameters (e.g., 37°C, pH 7.2, 50% dissolved oxygen).[3]
-
Inoculation: Inoculate the bioreactor with a healthy seed culture to a target viable cell density (e.g., 0.5 x 10⁶ cells/mL).[3]
-
Batch Phase: Monitor cell growth, viability, and key metabolites (e.g., glucose, lactate, ammonia) daily.
-
Feeding Strategy: a. Initiate feeding with the NALT-supplemented feed medium on a predetermined schedule (e.g., starting on day 3) or based on the consumption of key nutrients like glucose. b. The feeding can be administered as a daily bolus or as a continuous feed.
-
Process Monitoring: Continue to monitor cell density, viability, and metabolite levels throughout the culture duration. Collect samples periodically for product titer analysis.
-
Harvest: Harvest the culture when cell viability drops below a predetermined threshold (e.g., <60%) or when the product titer reaches a plateau.[3]
Caption: General workflow for a fed-batch cell culture process.
Conclusion
N-Acetyl-L-tyrosine is a valuable tool for process intensification in biopharmaceutical manufacturing. Its superior solubility and stability compared to L-tyrosine enable the formulation of highly concentrated, pH-neutral feed media, thereby simplifying fed-batch and perfusion culture operations.[3] This leads to reduced process variability and ensures a consistent supply of tyrosine, which is critical for maintaining high cell-specific productivity and product quality. The protocols and information provided herein offer a comprehensive guide for the successful implementation of N-Acetyl-L-tyrosine in cell culture media for the production of recombinant proteins and monoclonal antibodies.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing the solubility of L-Tyrosine in cell culture media applications [evonik.com]
- 3. benchchem.com [benchchem.com]
- 4. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 5. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for N-Acetyl-O-methyl-L-tyrosine Peptide Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of amino acids within peptide sequences is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, membrane permeability, and receptor affinity. N-terminal acetylation and side-chain methylation are two such critical modifications. N-terminal acetylation mimics a common post-translational modification in eukaryotes, often increasing a peptide's stability by protecting it from degradation by aminopeptidases.[1] The O-methylation of tyrosine's phenolic hydroxyl group prevents phosphorylation, a key step in many signal transduction pathways, thereby allowing for the design of peptides with controlled signaling activities.[2]
This document provides detailed protocols for incorporating N-Acetyl-O-methyl-L-tyrosine into peptides. The primary and most efficient method involves the synthesis of the peptide on a solid support followed by an on-resin N-terminal acetylation step. An alternative protocol for the direct coupling of the pre-acetylated amino acid is also presented for specific applications.
Experimental Protocols
Protocol 1: On-Resin N-Terminal Acetylation of a Peptide Containing O-methyl-L-tyrosine (Recommended Method)
This protocol describes the standard and most efficient method for generating an N-terminally acetylated peptide. The peptide is first synthesized using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS), incorporating Fmoc-O-methyl-L-tyrosine at the desired position. The acetylation is performed as the final step on the fully assembled, resin-bound peptide.
Materials and Reagents:
-
Fmoc-O-methyl-L-tyrosine (Fmoc-Tyr(Me)-OH)
-
Rink Amide resin (or other suitable resin for SPPS)
-
Standard Fmoc-protected amino acids
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activator Base: DIEA (N,N-Diisopropylethylamine)
-
Fmoc Deprotection Solution: 20% (v/v) Piperidine in DMF
-
Acetylation Reagent: 10% (v/v) Acetic Anhydride in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol
-
Cleavage Cocktail: e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS)
-
Peptide synthesis vessel and shaker
Methodology:
-
Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Peptide Synthesis Cycle (Iterative):
-
Fmoc Deprotection: Remove the Fmoc group from the resin or the N-terminal amino acid by treating with 20% piperidine in DMF (1 x 5 min, 1 x 15 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3 eq. relative to resin loading) with HBTU (3 eq.) and DIEA (6 eq.) in DMF for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel at room temperature for 1-2 hours.
-
For the incorporation of O-methyl-L-tyrosine, use Fmoc-Tyr(Me)-OH.
-
-
Washing: Wash the resin with DMF (3x) to remove excess reagents.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling (absence of free primary amines). If the test is positive, repeat the coupling step.
-
Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
-
-
Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final deprotection step with 20% piperidine in DMF as described above. Wash the resin thoroughly.
-
On-Resin N-Terminal Acetylation:
-
Treat the deprotected N-terminal amine of the resin-bound peptide with the acetylation reagent (10% acetic anhydride in DMF).
-
Agitate the reaction vessel for 1 hour at room temperature.[3]
-
Drain the vessel and wash the resin with DMF (3x), DCM (3x), and Methanol (3x).
-
Dry the resin under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).
Table 1: Reagents and Conditions for On-Resin N-Terminal Acetylation
| Parameter | Condition | Purpose |
| Reagent | Acetic Anhydride | Source of the acetyl group |
| Base | N/A (often used with DIEA, but not always necessary) | Neutralizes any acid present |
| Solvent | N,N-Dimethylformamide (DMF) | Solubilizes reagents |
| Concentration | 10-25% Acetic Anhydride in DMF | Ensures complete reaction |
| Reaction Time | 30 - 60 minutes | Typical time for complete capping |
| Temperature | Room Temperature | Standard condition |
Protocol 2: Direct Coupling of this compound (Alternative Method)
This protocol is for applications where the pre-formed this compound must be coupled directly to the N-terminus of a peptide chain. This method can be performed in solution phase or on a solid support. Due to the potential steric hindrance of the N-acetyl group, a highly efficient coupling reagent is required.
Materials and Reagents:
-
This compound
-
Peptide with a free N-terminal amine (either on solid support or in solution)
-
Coupling Reagent: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Activator Base: DIEA (N,N-Diisopropylethylamine) or Collidine
-
Solvents: DMF (peptide synthesis grade), DCM
-
Reaction vessel
Methodology (Solid-Phase Example):
-
Resin-Peptide Preparation: Synthesize the desired peptide sequence on a suitable resin up to the point of the final coupling. Perform the final Fmoc deprotection to expose the N-terminal amine and wash the resin thoroughly.
-
Activation of this compound:
-
In a separate vial, dissolve this compound (3 eq. relative to resin loading) in DMF.
-
Add HATU (3 eq.) and DIEA (6 eq.) to the solution.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the reaction vessel containing the resin-bound peptide.
-
Agitate the mixture at room temperature for 2-4 hours. The reaction may require extended time due to the modified nature of the amino acid.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all excess reagents and byproducts.
-
Cleavage, Deprotection, and Purification: Proceed with the cleavage, deprotection, and purification steps as described in Protocol 1.
Data Presentation
The choice of coupling reagent is critical for the efficient coupling of sterically hindered or modified amino acids. The following table provides a hypothetical comparison of common coupling reagents for the direct coupling method described in Protocol 2. Yields are estimates and will vary based on the specific peptide sequence.
Table 2: Comparison of Coupling Reagents for Direct Coupling of this compound
| Coupling Reagent | Additive | Base | Typical Reaction Time (hours) | Estimated Yield (%) | Notes |
| HATU | N/A | DIEA / Collidine | 2 - 4 | > 90% | Highly recommended for hindered couplings; low racemization.[4] |
| HBTU | HOBt | DIEA | 4 - 8 | 80 - 90% | A standard and effective coupling reagent. |
| PyBOP | N/A | DIEA | 4 - 8 | 85 - 95% | Strong coupling reagent, good for hindered amino acids. |
| DIC / HOBt | HOBt | N/A | 6 - 12 | 70 - 85% | Cost-effective but generally slower and less efficient for difficult couplings. |
| DEPBT | N/A | DIEA | 2 - 6 | > 90% | Known for low racemization, particularly with sensitive amino acids. |
Visualizations
Experimental Workflow Diagram
Caption: Standard SPPS workflow with on-resin N-terminal acetylation.
Signaling Pathway Diagram
Caption: Generic GPCR pathway showing the inhibitory effect of O-methylation.
References
Application Notes and Protocols for Tyrosine Derivatives as Probes in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tyrosine, a pivotal amino acid, is not only a fundamental building block of proteins but also a substrate for a variety of critical post-translational modifications (PTMs) that regulate protein function, signaling, and cellular processes. The study of these modifications and the proteins that bear them is a significant area of proteomics research. Chemical probes, particularly derivatives of tyrosine, have emerged as powerful tools to investigate these processes. These probes can be designed to target specific enzyme activities, be incorporated into proteins metabolically, or react with modified tyrosine residues.
While the specific compound N-Acetyl-O-methyl-L-tyrosine is not prominently documented as a proteomics probe in current literature, a range of other synthetic tyrosine analogs have been successfully employed to explore the proteome. This document provides detailed application notes and protocols for several of these tyrosine derivatives, highlighting their use in active site profiling, metabolic labeling, and the study of oxidative stress-related modifications. Additionally, it covers the well-established role of N-Acetyl-L-tyrosine (NALT) in metabolic studies, where its quantification using mass spectrometry is of significant interest.
Application Note 1: N-Chloroacetyl-L-tyrosine for Covalent Labeling of Nucleophilic Residues
Application: N-Chloroacetyl-L-tyrosine is a reactive chemical probe used for activity-based protein profiling (ABPP). Its electrophilic chloroacetyl group can covalently modify nucleophilic residues, such as cysteine, histidine, or lysine, often found in the active sites of enzymes. This allows for the labeling and subsequent identification of specific enzyme subfamilies or the investigation of ligand-binding sites.[1]
Principle: The probe mimics the structure of tyrosine, allowing it to be recognized by the active sites of certain enzymes. The reactive chloroacetyl group then forms a stable covalent bond with a nearby nucleophilic amino acid residue, effectively "tagging" the protein. Labeled proteins can then be identified using mass spectrometry.
Experimental Protocol: Labeling of Cellular Lysates with N-Chloroacetyl-L-tyrosine
-
Lysate Preparation:
-
Harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 1 mM EDTA) using sonication or mechanical disruption on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a standard assay (e.g., BCA assay).
-
-
Probe Labeling:
-
Dilute the cell lysate to a final protein concentration of 1-2 mg/mL in the lysis buffer.
-
Add N-Chloroacetyl-L-tyrosine from a stock solution (e.g., in DMSO) to the lysate to a final concentration of 10-100 µM.
-
As a negative control, pre-incubate a parallel sample with a known inhibitor for the enzyme of interest for 30 minutes before adding the probe.
-
Incubate the samples at 37°C for 1-2 hours.
-
-
Sample Preparation for Mass Spectrometry:
-
Perform a chloroform/methanol precipitation to concentrate the labeled proteins and remove excess probe.
-
Resuspend the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).
-
Dilute the sample to reduce the urea concentration to < 1 M and digest the proteins with trypsin overnight at 37°C.
-
Desalt the resulting peptides using a C18 solid-phase extraction (SPE) column.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the labeled peptides by searching for the mass shift corresponding to the adducted probe on nucleophilic residues.
-
Use database search algorithms (e.g., MaxQuant, Proteome Discoverer) to identify the labeled proteins.
-
Application Note 2: O-propargyl-L-tyrosine for Metabolic Labeling of Protein Tyrosination
Application: O-propargyl-L-tyrosine is a bioorthogonal amino acid analog used for the metabolic labeling of proteins that undergo post-translational tyrosination.[2][3] This is particularly relevant for studying the dynamics of the tubulin tyrosination cycle. The terminal alkyne group allows for the covalent attachment of reporter tags (e.g., biotin for enrichment, fluorophores for imaging) via copper-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry."
Principle: Cells are cultured in the presence of O-propargyl-L-tyrosine. The enzyme tubulin-tyrosine ligase (TTL) incorporates this analog onto the C-terminus of α-tubulin and potentially other proteins.[3] After incorporation, the alkyne handle can be selectively reacted with an azide-containing reporter molecule for detection or enrichment.
Experimental Protocol: Metabolic Labeling and Enrichment
-
Metabolic Labeling:
-
Culture cells (e.g., SH-SY5Y neuroblastoma cells) in standard growth medium.
-
Replace the medium with tyrosine-free medium supplemented with O-propargyl-L-tyrosine (e.g., 1 mM) for 4-24 hours.
-
For control experiments, supplement the medium with natural L-tyrosine.
-
-
Cell Lysis:
-
Harvest the cells and lyse them in a buffer containing 1% SDS and protease inhibitors.
-
Sonicate the lysate to shear nucleic acids and ensure complete protein solubilization.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the following click chemistry reagents in order:
-
Azide-biotin tag (e.g., 100 µM final concentration).
-
Tris(2-carboxyethyl)phosphine (TCEP) (1 mM final concentration).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (100 µM final concentration).
-
Copper(II) sulfate (CuSO₄) (1 mM final concentration).
-
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
-
Enrichment of Labeled Proteins:
-
Perform a chloroform/methanol precipitation to remove excess reagents.
-
Resuspend the protein pellet in a buffer containing 1.2% SDS.
-
Add streptavidin-coated magnetic beads to the lysate and incubate for 2 hours at room temperature to capture the biotin-labeled proteins.
-
Wash the beads extensively with buffers of decreasing SDS concentration and finally with a buffer without detergents to remove non-specifically bound proteins.
-
-
On-Bead Digestion and Mass Spectrometry:
-
Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
Collect the supernatant containing the released peptides.
-
Analyze the peptides by LC-MS/MS for protein identification.
-
Application Note 3: Salicylaldehyde-based Probes for Profiling 3-Aminotyrosine
Application: Protein tyrosine nitration (PTN), the formation of 3-nitrotyrosine (3NT), is a PTM associated with oxidative and nitrative stress. Recent studies have shown that 3NT can be endogenously reduced to 3-aminotyrosine (3AT).[4][5] Salicylaldehyde-based probes, such as SALc-Yn (containing an alkyne handle), have been developed to selectively label and enrich 3AT-containing proteins for proteomic analysis.[4][5]
Principle: The salicylaldehyde moiety of the probe reacts selectively with the amino group of 3AT under specific conditions. The bioorthogonal alkyne tag on the probe then allows for the attachment of a biotin tag via click chemistry, enabling the enrichment and subsequent identification of the modified proteins by mass spectrometry.
Experimental Protocol: Profiling of 3AT-containing Proteins
-
Cell Culture and Treatment:
-
Culture cells (e.g., RAW264.7 macrophages) and induce oxidative stress if desired (e.g., with lipopolysaccharide, LPS).
-
Harvest the cells and prepare a cell lysate.
-
-
In Vitro Labeling:
-
To the cell lysate (e.g., 1 mg of protein), add the SALc-Yn probe to a final concentration of 100-200 µM.
-
Incubate for 1-2 hours at 37°C.
-
-
Click Chemistry and Enrichment:
-
Proceed with the click chemistry reaction to attach an azide-biotin tag as described in the protocol for O-propargyl-L-tyrosine.
-
Enrich the biotinylated proteins using streptavidin-coated beads.
-
-
Proteomic Analysis:
-
Perform on-bead digestion with trypsin.
-
Analyze the resulting peptides by LC-MS/MS to identify the proteins containing 3AT modifications.
-
Application Note 4: N-Acetyl-L-tyrosine (NALT) in Metabolic Studies
Application: N-Acetyl-L-tyrosine (NALT) is a highly soluble derivative of L-tyrosine.[6] While not a probe for direct protein labeling, it is a compound of significant interest in pharmacokinetic studies, drug development, and neuroscience research.[6] Proteomics-related techniques, specifically quantitative mass spectrometry, are essential for studying its metabolic fate. The primary application is the quantification of NALT and its metabolites (L-tyrosine, dopamine, and norepinephrine) in biological matrices like plasma or serum.[6]
Principle: After administration, NALT is deacetylated in the body to yield L-tyrosine, which is a precursor for the synthesis of catecholamine neurotransmitters. A sensitive and specific LC-MS/MS method can be used to simultaneously measure the concentrations of NALT and its key metabolites, providing insights into its bioavailability and metabolic conversion rate.
Experimental Protocol: Quantification of NALT and its Metabolites by LC-MS/MS
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of an internal standard solution (containing isotopically labeled NALT, L-tyrosine, dopamine, and norepinephrine).
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Use a C18 reversed-phase column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific transitions for each analyte and internal standard.
-
Quantitative Data for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| N-Acetyl-L-tyrosine | 224.1 | 107.1 |
| L-Tyrosine | 182.1 | 136.1 |
| Dopamine | 154.1 | 137.1 |
| Norepinephrine | 170.1 | 152.1 |
Note: The exact m/z values and collision energies should be optimized for the specific instrument used.
Conclusion
The study of tyrosine in proteomics is multifaceted, extending from its role as a simple amino acid to its involvement in complex regulatory PTMs. While a direct application for this compound as a proteomics probe is not yet established, the field has a robust toolkit of other tyrosine derivatives. Probes like N-Chloroacetyl-L-tyrosine, O-propargyl-L-tyrosine, and salicylaldehyde-based compounds provide powerful means to investigate enzyme activity, PTM dynamics, and the effects of cellular stress. Furthermore, the analytical methods developed for N-Acetyl-L-tyrosine demonstrate the crucial role of mass spectrometry in understanding the metabolic context of amino acid derivatives. The continued development of novel chemical probes based on the tyrosine scaffold will undoubtedly open new avenues for discovery in proteomics and drug development.
References
- 1. nbinno.com [nbinno.com]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. Chemical Proteomics Reveals Protein Tyrosination Extends Beyond the Alpha‐Tubulins in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Tyrosine Amination: Detection, Imaging, and Chemoproteomic Profiling with Synthetic Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Enzymatic Synthesis of N-Acetyl-O-methyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the proposed enzymatic synthesis of N-Acetyl-O-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine with potential applications in drug development and neuroscience research. Due to the absence of a single-step enzymatic conversion, a two-step biocatalytic pathway is proposed. This involves the sequential N-acetylation of L-tyrosine and subsequent O-methylation of the resulting N-acetyl-L-tyrosine. This application note outlines the selection of suitable enzyme classes, detailed hypothetical protocols for each enzymatic step, purification of the final product, and analytical methods for characterization and quantification. All quantitative data are summarized in tables for clarity, and key workflows are visualized using diagrams.
Introduction
This compound is a modified amino acid that combines the features of N-acetylation, known to enhance the solubility and stability of amino acids, and O-methylation, which can alter the compound's biological activity and metabolic fate.[1] While chemical synthesis routes for such derivatives exist, enzymatic methods offer the advantages of high specificity, mild reaction conditions, and a greener chemical process.[2] This document outlines a proposed two-step enzymatic synthesis of this compound, providing researchers with a foundational methodology for its biocatalytic production.
The proposed synthesis can follow two potential pathways:
-
Pathway A: N-acetylation of L-tyrosine to N-acetyl-L-tyrosine, followed by O-methylation to the final product.
-
Pathway B: O-methylation of L-tyrosine to O-methyl-L-tyrosine, followed by N-acetylation.
This guide will focus on Pathway A, as the enzymatic N-acetylation of the parent amino acid is a more commonly studied initial step.
Proposed Enzymatic Synthesis Workflow
The proposed two-step enzymatic synthesis of this compound is depicted below.
Figure 1: Proposed two-step enzymatic synthesis workflow.
Experimental Protocols
3.1. Step 1: Enzymatic N-Acetylation of L-Tyrosine
This protocol describes a general method for the N-acetylation of L-tyrosine using a recombinant N-acetyltransferase (NAT). The selection of a specific NAT may require screening for activity with L-tyrosine.
Materials:
-
L-Tyrosine
-
Recombinant N-acetyltransferase (NAT) (e.g., from Bacillus subtilis or a commercially available human recombinant NAT1)[3]
-
Acetyl Coenzyme A (Acetyl-CoA)
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Reaction vessel with temperature control and stirring
Protocol:
-
Substrate Preparation: Prepare a 100 mM stock solution of L-tyrosine in 50 mM potassium phosphate buffer (pH 7.5). Gentle heating may be required for complete dissolution. Cool to room temperature before use.
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the following components:
-
L-Tyrosine solution (final concentration 10-50 mM)
-
Acetyl-CoA (1.2 molar equivalents to L-tyrosine)
-
Recombinant N-acetyltransferase (0.1 - 1 mg/mL, to be optimized)
-
Potassium phosphate buffer (50 mM, pH 7.5) to the final volume.
-
-
Reaction Incubation: Incubate the reaction mixture at 30-37°C with gentle stirring for 4-24 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to determine the conversion of L-tyrosine to N-acetyl-L-tyrosine.
-
Enzyme Inactivation: Once the reaction has reached completion (or the desired conversion), inactivate the enzyme by heat treatment (e.g., 80°C for 15 minutes) or by adding an equal volume of cold ethanol followed by centrifugation to precipitate the enzyme.
3.2. Step 2: Enzymatic O-Methylation of N-Acetyl-L-tyrosine
This protocol outlines a general procedure for the O-methylation of the phenolic hydroxyl group of N-acetyl-L-tyrosine using a phenol O-methyltransferase (PMT).
Materials:
-
N-Acetyl-L-tyrosine (from Step 1 or commercially sourced)
-
Recombinant Phenol O-methyltransferase (PMT)[4]
-
S-Adenosyl-L-methionine (SAM)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Magnesium chloride (MgCl₂) (2 mM)
-
Reaction vessel with temperature control and stirring
Protocol:
-
Substrate Preparation: Prepare a 50 mM stock solution of N-acetyl-L-tyrosine in 50 mM Tris-HCl buffer (pH 8.0).
-
Reaction Setup: In a temperature-controlled reaction vessel, combine the following:
-
N-Acetyl-L-tyrosine solution (final concentration 5-20 mM)
-
SAM (1.5 molar equivalents to N-acetyl-L-tyrosine)
-
MgCl₂ (final concentration 2 mM)
-
Recombinant Phenol O-methyltransferase (0.1 - 1 mg/mL, to be optimized)
-
Tris-HCl buffer (50 mM, pH 8.0) to the final volume.
-
-
Reaction Incubation: Incubate the reaction mixture at 30°C with gentle stirring for 6-48 hours.
-
Reaction Monitoring: Monitor the formation of this compound using HPLC.
-
Enzyme Inactivation: Terminate the reaction by adding an equal volume of acetonitrile, followed by centrifugation to remove the precipitated enzyme.
3.3. Purification of this compound
The final product can be purified from the reaction mixture using reversed-phase chromatography.
Materials:
-
Crude reaction mixture from Step 2
-
Reversed-phase chromatography column (e.g., C18)
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
HPLC or Flash chromatography system
Protocol:
-
Sample Preparation: Filter the supernatant from the enzyme inactivation step through a 0.22 µm filter.
-
Chromatographic Separation:
-
Equilibrate the C18 column with 95% mobile phase A and 5% mobile phase B.
-
Load the filtered sample onto the column.
-
Elute the product using a linear gradient of mobile phase B (e.g., 5% to 50% over 30 minutes).
-
Collect fractions based on the UV absorbance at 274 nm.
-
-
Product Analysis: Analyze the collected fractions by HPLC to identify those containing the pure this compound.
-
Solvent Evaporation: Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Analytical Methods
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for monitoring reaction progress and assessing the purity of the final product.[5]
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 274 nm
-
Injection Volume: 10 µL
Data Presentation
The following tables provide representative quantitative data for the proposed enzymatic reactions. Note that these values are based on analogous reactions and will require optimization for the specific synthesis of this compound.
Table 1: Hypothetical Parameters for Enzymatic N-Acetylation of L-Tyrosine
| Parameter | Value | Reference (Analogous Reaction) |
| Enzyme | N-Acetyltransferase (NAT) | [6] |
| Substrate Concentration | 10 - 50 mM | [6] |
| Acetyl-CoA Concentration | 12 - 60 mM | [6] |
| Enzyme Concentration | 0.1 - 1.0 mg/mL | To be optimized |
| Temperature | 30 - 37 °C | [6] |
| pH | 7.5 | [6] |
| Reaction Time | 4 - 24 hours | To be optimized |
| Expected Conversion | > 90% | To be optimized |
Table 2: Hypothetical Parameters for Enzymatic O-Methylation of N-Acetyl-L-tyrosine
| Parameter | Value | Reference (Analogous Reaction) |
| Enzyme | Phenol O-Methyltransferase | [4] |
| Substrate Concentration | 5 - 20 mM | [1] |
| SAM Concentration | 7.5 - 30 mM | [1] |
| Enzyme Concentration | 0.1 - 1.0 mg/mL | To be optimized |
| Temperature | 30 °C | [1] |
| pH | 8.0 | [1] |
| Reaction Time | 6 - 48 hours | To be optimized |
| Expected Conversion | 70 - 95% | To be optimized |
Table 3: HPLC Retention Times (Hypothetical)
| Compound | Retention Time (min) |
| L-Tyrosine | ~ 3.5 |
| N-Acetyl-L-tyrosine | ~ 8.2 |
| This compound | ~ 12.5 |
Logical Relationships and Signaling Pathways
The logical flow for the method development and execution is outlined below.
Figure 2: Logical flow for method development.
Conclusion
This application note provides a comprehensive, albeit theoretical, framework for the enzymatic synthesis of this compound. The proposed two-step biocatalytic approach offers a promising green alternative to conventional chemical synthesis. Researchers are encouraged to use these protocols as a starting point for experimental optimization, including the screening of different N-acetyltransferases and phenol O-methyltransferases to achieve high conversion rates and yields. The successful implementation of this enzymatic route will facilitate further investigation into the biological activities and therapeutic potential of this compound.
References
N-Acetyl-O-methyl-L-tyrosine: A Tool for Investigating Post-Translational Modifications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Post-translational modifications (PTMs) are critical regulatory mechanisms that vastly expand the functional diversity of the proteome. Among these, tyrosine phosphorylation, orchestrated by protein tyrosine kinases and phosphatases, is a cornerstone of cellular signaling, governing processes such as cell growth, differentiation, and apoptosis. The transient nature of phosphorylation, however, presents challenges for its study. To overcome this, researchers utilize non-hydrolyzable analogs of phosphotyrosine to "trap" protein-protein interactions and stabilize signaling complexes for detailed investigation.
This document provides detailed application notes and protocols for the use of N-Acetyl-O-methyl-L-tyrosine and its related compound, O-methyl-L-tyrosine, as stable mimics of phosphotyrosine for studying PTMs. While N-Acetyl-L-tyrosine is widely recognized for its enhanced solubility as a tyrosine source in cell culture, the O-methylation of the tyrosine hydroxyl group provides a stable, non-hydrolyzable analog of phosphotyrosine.[1] The N-acetylation of O-methyl-L-tyrosine can further enhance its solubility and cellular uptake. These analogs are invaluable tools for probing signaling pathways, particularly those mediated by receptor tyrosine kinases (RTKs) and Src homology 2 (SH2) domain-containing proteins.
Principle of Application
The hydroxyl group of tyrosine is the site of phosphorylation, a key event in many signaling cascades. O-methyl-L-tyrosine serves as a structural and electronic mimic of phosphotyrosine. The methyl group on the oxygen atom prevents dephosphorylation by phosphatases, effectively locking the modified protein in a "permanently on" state with respect to downstream signaling partners that recognize the phosphorylated tyrosine. This allows for the stable isolation and identification of binding partners and the detailed study of the structural and functional consequences of what would normally be a transient phosphorylation event.
Data Presentation
The utility of O-methyl-L-tyrosine as a phosphotyrosine mimic is demonstrated by its ability to facilitate the interaction between proteins that are normally dependent on tyrosine phosphorylation. A key example is the binding of Src Homology 2 (SH2) domains to phosphotyrosine-containing peptide motifs. The following table presents representative binding affinity data for SH2 domains to peptides containing phosphotyrosine, illustrating the high-affinity interactions that can be studied using O-methyl-L-tyrosine as a stable analog.
| SH2 Domain | Peptide Sequence (pY = Phosphotyrosine) | Binding Affinity (Kd) |
| p85 N-terminal SH2 | pY-M-X-M | ~3 nM |
| p85 C-terminal SH2 | pY-M-X-M | ~0.3 nM |
| Lck SH2 | pY-E-E-I-P | ~40 nM |
| Grb2 SH2 | pY-V-N-V | ~100-fold lower affinity for non-cognate sequences |
Note: The binding affinities shown are for phosphotyrosine-containing peptides. Peptides with O-methyl-L-tyrosine in place of phosphotyrosine are expected to exhibit similar, albeit potentially slightly lower, binding affinities, which should be determined experimentally for each specific interaction.
Signaling Pathway Visualization
Receptor Tyrosine Kinase (RTK) signaling is a classic pathway where O-methyl-L-tyrosine can be employed as a research tool. Upon ligand binding, RTKs dimerize and autophosphorylate on specific tyrosine residues, creating docking sites for SH2 domain-containing proteins like Grb2. This initiates downstream signaling cascades, such as the Ras-MAPK pathway. Incorporating O-methyl-L-tyrosine at these phosphorylation sites would permanently activate these downstream pathways, allowing for detailed investigation of the involved protein-protein interactions.
Experimental Protocols
Protocol 1: Site-Specific Incorporation of this compound into Proteins in E. coli
This protocol outlines the general steps for the site-specific incorporation of this compound into a protein of interest in E. coli using an engineered aminoacyl-tRNA synthetase/tRNA pair.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression plasmid for the protein of interest with an amber stop codon (TAG) at the desired incorporation site.
-
pEVOL plasmid encoding the engineered O-methyl-L-tyrosyl-tRNA synthetase (MeTyrRS) and its cognate tRNA.
-
This compound
-
LB medium and agar plates
-
Appropriate antibiotics (e.g., ampicillin, chloramphenicol)
-
IPTG (Isopropyl β-D-1-thiogalactopyranoside)
-
L-arabinose
-
Ni-NTA affinity chromatography resin (for His-tagged proteins)
-
SDS-PAGE reagents
-
Mass spectrometer
Workflow Diagram:
Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest (containing a TAG codon at the desired site) and the pEVOL plasmid encoding the engineered MeTyrRS and tRNA.
-
Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids and incubate overnight at 37°C.
-
Culture Growth: Inoculate a single colony into LB medium containing the appropriate antibiotics and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction of Synthetase: Induce the expression of the MeTyrRS and its cognate tRNA by adding L-arabinose to a final concentration of 0.2% (w/v).
-
Addition of Unnatural Amino Acid: Immediately after induction, add this compound to the culture to a final concentration of 1 mM.
-
Induction of Protein Expression: Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.
-
Protein Expression: Reduce the temperature to 16-18°C and continue to incubate the culture with shaking for 16-18 hours.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Protein Purification: Resuspend the cell pellet in lysis buffer and purify the protein using an appropriate method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
-
Analysis: Confirm the incorporation of this compound by SDS-PAGE (which will show a full-length protein product) and mass spectrometry.
Protocol 2: Mass Spectrometry Analysis of Proteins Containing O-methyl-L-tyrosine
This protocol provides a general workflow for the identification and characterization of proteins containing O-methyl-L-tyrosine by mass spectrometry.
Materials:
-
Purified protein containing O-methyl-L-tyrosine
-
DTT (Dithiothreitol)
-
Iodoacetamide
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
Procedure:
-
Protein Denaturation, Reduction, and Alkylation:
-
Denature the purified protein in a buffer containing 8 M urea.
-
Reduce the disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating in the dark at room temperature for 45 minutes.
-
-
In-solution Tryptic Digestion:
-
Dilute the urea concentration to less than 1 M with an appropriate buffer (e.g., 50 mM ammonium bicarbonate).
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the digest with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis:
-
Resuspend the desalted peptides in a buffer suitable for mass spectrometry (e.g., 0.1% formic acid in water).
-
Analyze the peptides by LC-MS/MS. Set the mass spectrometer to perform data-dependent acquisition, selecting the most intense precursor ions for fragmentation.
-
-
Data Analysis:
-
Search the generated MS/MS spectra against a protein database that includes the sequence of your protein of interest.
-
Specify a variable modification corresponding to the mass shift of O-methylation on tyrosine (+14.01565 Da).
-
Manually inspect the MS/MS spectra of peptides identified with the O-methyl-tyrosine modification to confirm the correct assignment of fragment ions. The fragmentation pattern will be similar to that of unmodified peptides, with the mass of the tyrosine residue increased by 14.01565 Da.
-
Conclusion
This compound and O-methyl-L-tyrosine are powerful tools for the study of post-translational modifications, particularly tyrosine phosphorylation. By providing a stable mimic of phosphotyrosine, these unnatural amino acids enable researchers to overcome the challenges posed by the transient nature of phosphorylation, facilitating the detailed investigation of signaling pathways and protein-protein interactions. The protocols provided herein offer a framework for the successful incorporation and analysis of these valuable molecular probes in a research setting.
References
Troubleshooting & Optimization
Optimizing N-Acetyl-O-methyl-L-tyrosine Solubility: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of N-Acetyl-O-methyl-L-tyrosine in aqueous buffers. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important?
This compound is a derivative of the amino acid L-tyrosine. The N-acetylation and O-methylation modifications are intended to enhance its physicochemical properties, including solubility, for various applications in research and drug development.[1] Improved solubility is crucial for achieving desired concentrations in aqueous-based experimental systems, such as cell culture media and formulation buffers, ensuring accurate and reproducible results.
Q2: What are the key factors influencing the solubility of this compound?
The solubility of this compound in aqueous solutions is primarily influenced by:
-
pH: The ionization state of the carboxylic acid group is pH-dependent. At pH values above its pKa, the carboxyl group is deprotonated, increasing the molecule's polarity and favoring solubility in polar solvents like water.
-
Temperature: Generally, solubility increases with temperature. However, excessive heat should be avoided to prevent potential degradation of the compound.
-
Buffer Composition: The type and ionic strength of the buffer can have a minor impact on solubility.
-
Presence of Co-solvents: Organic co-solvents, such as DMSO or ethanol, can significantly increase the solubility of less polar compounds.
Q3: How does the O-methylation of the phenolic hydroxyl group affect solubility compared to N-Acetyl-L-tyrosine (NALT)?
The methylation of the phenolic hydroxyl group in this compound removes a potential hydrogen bond donor, which might slightly decrease its solubility in water compared to N-Acetyl-L-tyrosine (NALT) at neutral pH. However, this modification also makes the molecule less acidic and could alter its solubility profile at different pH values. It is generally expected to have enhanced solubility over the parent L-tyrosine.[1]
Q4: Are there any stability concerns when preparing solutions of this compound?
While specific stability data for this compound is limited, a related compound, N-Acetyl-L-tyrosine, can undergo hydrolysis of the N-acetyl group under strongly acidic or alkaline conditions, yielding L-tyrosine and acetic acid. This degradation can lead to a decrease in pH and potential precipitation of the less soluble L-tyrosine. It is advisable to prepare solutions fresh and store them at 2-8°C for short-term use or frozen for long-term storage.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is not dissolving at neutral pH. | The concentration may be too high for the selected buffer system. The pH may be close to the isoelectric point of the molecule, where solubility is at its minimum. | - Attempt to dissolve a smaller amount of the compound.- Adjust the pH of the buffer. Increasing the pH to a more alkaline state (e.g., pH 8-9) will deprotonate the carboxylic acid, increasing solubility. The pH can then be carefully adjusted back to the desired value.- Gently warm the solution while stirring. |
| Precipitation occurs after cooling a heated solution. | The solution was supersaturated at the higher temperature. | - Re-warm the solution to redissolve the precipitate and then allow it to cool slowly. - If precipitation persists, the concentration is likely too high for the given conditions. Prepare a less concentrated solution. |
| Solution becomes cloudy over time. | The compound may be degrading, leading to the formation of less soluble byproducts (e.g., L-tyrosine). The buffer capacity may be insufficient to maintain the desired pH. | - Prepare fresh solutions more frequently.- Store stock solutions at a lower temperature (2-8°C or -20°C).- Use a buffer with a higher buffering capacity. |
| Difficulty dissolving in purely aqueous buffers. | This compound may have limited aqueous solubility despite its modifications. | - Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol and then dilute it into the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
Quantitative Data Summary
Table 1: Solubility of N-Acetyl-L-tyrosine (NALT) in Various Solvents
| Solvent/Buffer | pH | Temperature | Solubility (mg/mL) | Molar Equivalent (mM) |
| Water | Not Specified | Room Temperature | 25[2][3] | ~112 |
| Phosphate-Buffered Saline (PBS) | 7.2 | Room Temperature | 10[4] | ~44.8 |
| Dimethyl Sulfoxide (DMSO) | Not Applicable | Room Temperature | 45[5] | ~201.6 |
| Ethanol | Not Applicable | Room Temperature | 25[4] | ~112 |
Table 2: Physicochemical Properties
| Property | This compound | N-Acetyl-L-tyrosine |
| Molecular Formula | C₁₂H₁₅NO₄[6] | C₁₁H₁₃NO₄[7] |
| Molecular Weight | 237.25 g/mol [6] | 223.22 g/mol [7] |
| XLogP3 | 0.1[6] | -0.2[7] |
| Predicted pKa (Carboxylic Acid) | Not available | ~3.15 |
Experimental Protocols
Protocol 1: Standard Dissolution in Aqueous Buffer
This protocol is suitable for preparing solutions of this compound in a standard aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, Tris-HCl)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound.
-
Initial Mixing: Add the powder to a beaker containing approximately 80% of the final desired volume of the buffer.
-
Dissolution: Place the beaker on a magnetic stirrer and stir the solution at room temperature.
-
pH Adjustment (if necessary): If the compound does not fully dissolve, slowly add a small amount of 1 M NaOH dropwise to increase the pH and aid dissolution. Monitor the pH continuously.
-
Final Volume: Once the solid is completely dissolved, transfer the solution to a volumetric flask. Rinse the beaker with a small amount of the buffer and add it to the flask. Add buffer to reach the final volume.
-
Final pH Check: Measure the pH of the final solution and adjust if necessary with dilute HCl or NaOH.
-
Sterilization (Optional): If a sterile solution is required, filter it through a 0.22 µm sterile filter.
Caption: Standard dissolution workflow for this compound.
Protocol 2: Dissolution using an Organic Co-solvent
This protocol is recommended when higher concentrations are required that cannot be achieved in a purely aqueous buffer.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
Aqueous buffer of choice
-
Vortex mixer
-
Micropipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound into a microcentrifuge tube.
-
Dissolution in Organic Solvent: Add a minimal amount of DMSO or ethanol to the tube and vortex thoroughly until the compound is completely dissolved. This will create a concentrated stock solution.
-
Dilution: Add the concentrated organic stock solution dropwise to the vigorously stirring aqueous buffer to achieve the final desired concentration.
-
Observation: Observe the solution for any signs of precipitation. If precipitation occurs, the final concentration may be too high, or the percentage of the organic solvent may need to be adjusted.
-
Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent is compatible with the intended downstream application.
Caption: Co-solvent dissolution workflow for this compound.
Signaling Pathways
This compound, as a derivative of L-tyrosine, is expected to be a precursor to the catecholamine synthesis pathway once deacetylated and demethylated. L-tyrosine is a critical precursor for the synthesis of key neurotransmitters.
Caption: Simplified overview of the catecholamine synthesis pathway.
References
- 1. Buy this compound | 28047-05-4 [smolecule.com]
- 2. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-O-methyl-L-tyrosine Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of peptides containing N-Acetyl-O-methyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when incorporating this compound into a peptide sequence?
A1: The main challenges stem from the unique structural features of this modified amino acid. The N-acetyl group introduces steric hindrance and can be labile under certain conditions, while the O-methyl group increases the hydrophobicity of the residue. Key challenges include low coupling efficiency, potential side reactions during synthesis and cleavage, and difficulties in purification.
Q2: Is a side-chain protecting group needed for O-methyl-L-tyrosine during Fmoc-based solid-phase peptide synthesis (SPPS)?
A2: No, the methyl group on the phenolic hydroxyl function of the tyrosine side chain acts as a permanent protecting group throughout the synthesis. This simplifies the synthetic strategy by eliminating the need for an additional side-chain protecting group and its subsequent removal step.[1]
Q3: How stable is the O-methyl group during standard TFA cleavage?
A3: While generally stable, the O-methyl ether bond can be partially susceptible to cleavage under strong acidic conditions, such as prolonged exposure to Trifluoroacetic Acid (TFA) during the final cleavage from the resin.[1] This can result in the formation of a peptide with a free tyrosine residue as an impurity. The use of scavengers in the cleavage cocktail can help minimize this side reaction.[1]
Q4: Can the N-acetyl group be lost during synthesis or cleavage?
A4: Yes, peptides containing an acetylated N-methylamino acid at the N-terminal position can experience the loss of the Ac-N-methylamino acid during TFA cleavage.[2][3] The duration of the cleavage process significantly impacts the extent of this side reaction.[2][3]
Q5: How does the incorporation of O-methyl-L-tyrosine affect the final peptide's properties?
A5: The O-methyl group increases the hydrophobicity of the tyrosine residue, which can influence the overall solubility and aggregation propensity of the peptide.[1] This is a critical consideration during purification and handling of the final product.[1]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling.
-
Presence of deletion sequences (peptide lacking the this compound residue) confirmed by Mass Spectrometry (MS).
-
Low overall yield of the desired peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Steric Hindrance | The N-acetyl group and the bulky nature of the tyrosine side chain can sterically hinder the coupling reaction. Use more potent coupling reagents like HATU, HCTU, PyAOP, or PyBOP/HOAt.[1][2] Consider performing a "double coupling" by repeating the coupling step with fresh reagents.[1] |
| Peptide Aggregation | The increased hydrophobicity from the O-methyl group can cause the growing peptide chain to aggregate on the resin, limiting reagent access.[1] Switch to a more polar solvent such as N-methylpyrrolidone (NMP), sonicate the reaction vessel during coupling, or increase the coupling temperature.[1] |
| Suboptimal Coupling Conditions | Standard coupling times may be insufficient. Increase the coupling reaction time and monitor completion using a qualitative test. |
Problem 2: Presence of Unexpected Impurities in Final Product
Symptoms:
-
Multiple peaks observed during HPLC analysis.
-
Mass spectrometry data indicates the presence of species with unexpected molecular weights.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution & Mitigation |
| Demethylation | Partial cleavage of the O-methyl group during TFA treatment, resulting in a peptide with a free tyrosine residue.[1] Minimize the cleavage time and incorporate a scavenger such as anisole (5% v/v) in the cleavage cocktail to protect the methyl ether.[1] |
| Loss of N-Acetyl Group | Loss of the N-acetylated residue, particularly if it is at the N-terminus, during TFA cleavage.[2][3] Reduce the cleavage time to the minimum required for complete removal of other protecting groups and cleavage from the resin.[2][3] |
| Racemization | Epimerization of the L-tyrosine to D-tyrosine during the activation step. Use coupling reagents known to suppress racemization, such as those combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma).[1] |
| Oxidation | The tyrosine ring is susceptible to oxidation. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon) and use freshly prepared, degassed reagents.[1] |
| Fragmentation | Cleavage of the peptide backbone, particularly between consecutive N-methylated amino acids, can occur during acidic cleavage.[2][3] Optimize cleavage conditions, primarily by reducing the cleavage time.[2][3] |
Problem 3: Difficult Purification
Symptoms:
-
Poor solubility of the crude peptide in the HPLC mobile phase.
-
Broad peaks or poor resolution during HPLC purification.
-
Co-elution of impurities with the target peptide.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Poor Solubility | The increased hydrophobicity of the O-methylated peptide can lead to poor solubility in aqueous buffers.[1] Dissolve the crude peptide in a small amount of a strong organic solvent like DMSO before diluting with the initial mobile phase for injection.[1] |
| Peptide Aggregation | Hydrophobic peptides are prone to aggregation.[1] Purify at a slightly elevated temperature (e.g., 30-40 °C) to disrupt aggregates.[1] Experiment with different solvent systems containing acetonitrile, methanol, or isopropanol.[1] |
| Suboptimal HPLC Conditions | The HPLC gradient may not be optimized for the hydrophobic nature of the peptide. Use a shallower gradient to improve the separation of closely eluting impurities.[1] |
| Conformational Isomers | N-methyl-rich peptides can exhibit multiple peaks on HPLC due to the slow interconversion between cis and trans conformers of the amide bond.[2][3] This is an inherent property and may require collecting and pooling multiple peaks corresponding to the correct mass. |
Experimental Protocols
Protocol 1: Recommended Coupling Protocol for this compound
This protocol utilizes HATU as the coupling reagent to overcome steric hindrance.
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).[4]
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test (or appropriate test for secondary amines if the preceding residue is N-methylated) to monitor the reaction completion.
-
Washing: Once the coupling is complete (negative Kaiser test), filter the resin and wash thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.[4]
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 2-5.
Protocol 2: Cleavage and Deprotection with Reduced Risk of Side Reactions
-
Resin Preparation: Wash the dried peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. A recommended mixture is "Reagent K": TFA/phenol/water/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). To minimize demethylation, consider adding 5% v/v anisole as an additional scavenger.[1]
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 1.5 - 2 hours at room temperature. Note: Minimize this time to reduce side reactions like demethylation and N-acetyl group loss.[1][3]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Washing and Collection: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet several times with cold ether to remove scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide under vacuum.
Visual Guides
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.
Caption: Decision tree for troubleshooting common issues in this compound peptide synthesis.
References
Technical Support Center: Improving N-Acetyl-O-methyl-L-tyrosine Incorporation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of N-Acetyl-O-methyl-L-tyrosine (AcOMeT) incorporation into proteins.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind incorporating this compound into a protein?
A1: The incorporation of this compound, a non-canonical amino acid (ncAA), is achieved by expanding the genetic code of an expression host (like E. coli or mammalian cells). This requires an orthogonal translation system (OTS), which consists of a unique aminoacyl-tRNA synthetase (aaRS) and its corresponding suppressor tRNA.[1][2] The aaRS is engineered to specifically recognize and attach AcOMeT to the suppressor tRNA. This suppressor tRNA has an anticodon that recognizes a "blank" codon, typically the amber stop codon (UAG), which is infrequent in many organisms.[3] When the ribosome encounters a UAG codon in the mRNA of the target protein, the AcOMeT-charged suppressor tRNA binds to it, leading to the incorporation of the unnatural amino acid into the growing polypeptide chain.
Q2: Which orthogonal translation system is suitable for this compound?
A2: The most commonly used and well-characterized orthogonal system for tyrosine analogs is derived from the archaeon Methanocaldococcus jannaschii.[1][2] Specifically, an evolved variant of the M. jannaschii tyrosyl-tRNA synthetase (MjTyrRS) is used in conjunction with a mutated version of its cognate tRNA (Mj-tRNATyrCUA). The wild-type MjTyrRS does not recognize host tRNAs, and conversely, host synthetases do not recognize the Mj-tRNATyrCUA, ensuring orthogonality. The MjTyrRS active site is engineered through directed evolution or site-directed mutagenesis to specifically accommodate this compound instead of the natural L-tyrosine.
Q3: What are the main factors that limit the yield of protein containing this compound?
A3: Several factors can limit the incorporation efficiency and overall protein yield:
-
Aminoacyl-tRNA Synthetase (aaRS) Efficiency: The catalytic efficiency and specificity of the engineered aaRS for AcOMeT are critical. Low activity or competition with natural amino acids can significantly reduce yield.[1]
-
Suppressor tRNA Levels and Compatibility: Insufficient levels of the suppressor tRNA or poor interaction with the host's translation machinery (e.g., elongation factors) can be a bottleneck.[4][5]
-
Competition with Release Factors: At the amber (UAG) stop codon, the suppressor tRNA competes with Release Factor 1 (RF1) in E. coli, which terminates translation.[1][2] This competition can lead to truncated protein products.
-
Concentration of the Unnatural Amino Acid: The intracellular concentration of this compound must be sufficient to ensure efficient charging of the suppressor tRNA.
-
Host Cell Physiology: The expression of the orthogonal components can place a metabolic burden on the host cell, potentially slowing growth and protein synthesis.[6][7][8]
Q4: How can I confirm the successful incorporation of this compound?
A4: Mass spectrometry is the gold standard for confirming the incorporation of an unnatural amino acid.[9] By analyzing the intact protein or digested peptide fragments, you can verify the precise mass change corresponding to the substitution of a natural amino acid with AcOMeT. This confirms both the identity and the specific location of the incorporated ncAA.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Protein Expression | Inefficient aaRS: The engineered synthetase may have low activity or poor specificity for this compound. | • Re-evaluate the mutations in the aaRS active site. Consider further rounds of directed evolution or site-directed mutagenesis. • Increase the expression level of the aaRS by using a stronger promoter or a higher copy number plasmid. |
| Low Suppressor tRNA Levels: Insufficient tRNA concentration can limit the suppression of the amber codon. | • Use a plasmid with multiple copies of the suppressor tRNA gene.[5] • Optimize the promoter driving tRNA expression. | |
| Toxicity of the Unnatural Amino Acid or Orthogonal System: High concentrations of AcOMeT or overexpression of the OTS components may be toxic to the cells. | • Determine the optimal concentration of AcOMeT; test a range of concentrations. • Use inducible promoters for the aaRS and target protein to control expression levels. | |
| Plasmid Instability: The host cell may be losing the plasmid encoding the orthogonal system or the target protein.[6][7][8] | • Ensure consistent antibiotic selection throughout the culture. • Consider genomic integration of the OTS components for stable expression. | |
| High Levels of Truncated Protein | Inefficient Amber Suppression: Release Factor 1 (RF1) is outcompeting the suppressor tRNA at the UAG codon. | • Use an E. coli strain with a deleted or engineered RF1 to reduce termination competition.[4] • Increase the expression of the suppressor tRNA and/or the aaRS. |
| Premature Termination: The position of the amber codon within the gene can influence suppression efficiency. | • If possible, test different incorporation sites for the ncAA within your protein of interest. | |
| Wild-Type Protein is Produced (No ncAA Incorporation) | aaRS is Charging a Natural Amino Acid: The engineered synthetase is not entirely specific for AcOMeT and is charging a natural amino acid (e.g., tyrosine). | • Perform negative selection during the aaRS evolution process to remove variants that recognize natural amino acids. • Analyze the protein product by mass spectrometry to identify the mis-incorporated amino acid. |
| Contamination with Wild-Type Plasmid: The template DNA for the target protein may contain a mix of the amber mutant and the wild-type sequence. | • Sequence-verify your expression plasmid to ensure the presence of the UAG codon and the absence of wild-type contamination. |
Data on Improving O-methyl-L-tyrosine Incorporation
Since this compound is a derivative of O-methyl-L-tyrosine (OMeT), data from the optimization of OMeT incorporation is highly relevant.
| Optimization Strategy | System/Component | Improvement Metric | Result | Reference |
| aaRS Engineering | M. jannaschii TyrRS | Incorporation Efficiency | 10-fold improvement in MeTyr-dependent fluorescence | [10] |
| aaRS Engineering | M. jannaschii TyrRS | Protein Yield | Up to 40 mg/L of purified protein | [1] |
| tRNA Optimization | M. jannaschii tRNATyr | Suppression Efficiency | 1.8 to 4.3-fold increase with loop minimization | [11] |
| Expression System | E. coli vs. Mammalian Cells | Relative Protein Yield | Lower efficiency in mammalian cells, but can be improved 17- to 20-fold with optimized tRNA and engineered eRF1 | [4] |
| Host Strain Engineering | E. coli | Amber Suppression | Use of RF1-deficient strains significantly reduces truncation | [4] |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis of MjTyrRS for Enhanced AcOMeT Specificity
This protocol outlines the steps to introduce specific mutations into the active site of the M. jannaschii tyrosyl-tRNA synthetase to improve its specificity for this compound. This is based on established protocols for mutating TyrRS for O-methyl-L-tyrosine.
-
Primer Design: Design mutagenic primers (25-45 bases) containing the desired mutation. The mutation should be in the center of the primer with at least 10-15 correct bases on either side. The melting temperature (Tm) should be ≥78°C.
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity polymerase (e.g., Phusion, PfuUltra).
-
Use a plasmid containing the MjTyrRS gene as the template.
-
Typical cycling conditions:
-
Initial denaturation: 95°C for 2 minutes.
-
18-25 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-68°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 7 minutes.
-
-
-
Template Digestion: Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1-2 hours. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, mutated plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells (e.g., DH5α).
-
Selection and Sequencing: Plate the transformed cells on selective agar plates. Isolate plasmid DNA from the resulting colonies and sequence the MjTyrRS gene to confirm the desired mutation.
Protocol 2: Expression and Incorporation of AcOMeT in E. coli using the pEVOL System
The pEVOL plasmid series is optimized for high-yield incorporation of ncAAs in E. coli. This protocol is adapted for AcOMeT.
-
Transformation: Co-transform chemically competent E. coli cells (e.g., BL21(DE3)) with two plasmids:
-
The pEVOL plasmid containing the engineered MjTyrRS for AcOMeT and the Mj-tRNATyrCUA.[12]
-
An expression vector (e.g., pET vector) containing your target gene with an in-frame amber (TAG) codon at the desired incorporation site.
-
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotics (e.g., chloramphenicol for pEVOL and ampicillin for the pET vector). Grow overnight at 37°C.
-
Main Culture:
-
Inoculate 1 L of LB medium (with antibiotics) with the overnight starter culture to an initial OD600 of 0.05.
-
Grow at 37°C with shaking until the OD600 reaches 0.4-0.6.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce the expression of the aaRS/tRNA from the pEVOL plasmid by adding L-arabinose to a final concentration of 0.02% (w/v).
-
-
Protein Expression:
-
Incubate for 1 hour at 37°C.
-
Induce the expression of the target protein by adding IPTG to a final concentration of 1 mM.
-
Reduce the temperature to 20-30°C and continue to express for 16-20 hours.
-
-
Cell Harvest and Analysis:
-
Harvest the cells by centrifugation.
-
Purify the protein of interest using standard methods (e.g., affinity chromatography).
-
Confirm the incorporation of AcOMeT by mass spectrometry.
-
Visualizations
Orthogonal Translation System for AcOMeT Incorporation
Caption: Logic flow of the orthogonal translation system for ncAA incorporation.
Experimental Workflow for Improving AcOMeT Incorporation
Caption: Troubleshooting workflow for optimizing ncAA incorporation yield.
Signaling Pathway of Amber Codon Suppression
Caption: Competing pathways at the amber stop codon during translation.
References
- 1. Site-Specific Incorporation of Unnatural Amino Acids into Escherichia coli Recombinant Protein: Methodology Development and Recent Achievement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discover.library.noaa.gov [discover.library.noaa.gov]
- 7. Response and Adaptation of Escherichia coli to Suppression of the Amber Stop Codon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. benchchem.com [benchchem.com]
- 10. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An efficient protocol for incorporation of an unnatural amino acid in perdeuterated recombinant proteins using glucose-based media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Acetyl-O-methyl-L-tyrosine Solution Stability
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of N-Acetyl-O-methyl-L-tyrosine in solution. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound has two primary sites susceptible to degradation in solution: the N-acetyl group and the tyrosine side chain.
-
Hydrolysis of the N-acetyl group: This is a common degradation pathway for N-acetylated amino acids, resulting in the formation of O-methyl-L-tyrosine and acetic acid. This reaction is highly dependent on the pH of the solution.[1]
-
Oxidation of the tyrosine ring: The electron-rich phenolic ether moiety, although more stable than a free phenol, can still be susceptible to oxidation. This can be initiated by factors such as exposure to light (photodegradation), the presence of dissolved oxygen, and catalysis by metal ions (e.g., Cu²⁺, Fe³⁺).[2] While the O-methyl group is generally stable, oxidative conditions can potentially lead to the formation of various oxidized species.
Q2: How does pH affect the stability of this compound solutions?
A2: The stability of the N-acetyl group is significantly influenced by pH. It is most stable in neutral to slightly acidic conditions (pH 4-7). In strongly acidic (pH < 3) or alkaline (pH > 8) environments, the rate of hydrolysis of the N-acetyl group increases, leading to a shorter shelf-life of the solution.[1] Alkaline pH also accelerates the oxidation of the tyrosine side chain.[2]
Q3: What are the visible signs of this compound degradation?
A3: Degradation of this compound can manifest in several ways:
-
Precipitation: The hydrolysis product, O-methyl-L-tyrosine, may have different solubility characteristics than the parent compound, potentially leading to precipitation.
-
pH Shift: The formation of acetic acid from N-acetyl group hydrolysis will lower the pH of an unbuffered solution over time.[1]
-
Color Change: Oxidative degradation of the tyrosine moiety can lead to the formation of colored impurities, often resulting in a yellow or brownish hue to the solution.[2]
-
Appearance of New Peaks in Chromatography: Analytical techniques like HPLC will reveal the presence of degradation products as new peaks in the chromatogram.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To maximize stability, solutions should be prepared fresh whenever possible. For storage, the following conditions are recommended:
-
Short-term (up to one week): Store at 2-8°C, protected from light.[2]
-
Long-term: Aliquot into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1][2]
-
Protection from Light and Oxygen: Use amber or opaque containers and consider purging the solution with an inert gas (e.g., nitrogen or argon) to minimize exposure to light and oxygen.[2]
Q5: Can I autoclave solutions of this compound?
A5: Autoclaving is generally not recommended. The high temperature and pressure will significantly accelerate the hydrolysis of the N-acetyl group, leading to substantial degradation.[1] Sterile filtration is the preferred method for sterilizing solutions of this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Decreased pH of the solution over time | Hydrolysis of the N-acetyl group is releasing acetic acid. | This is an inherent stability issue. Prepare fresh solutions more frequently. If your experiment allows, use a suitable buffer to maintain the desired pH. Store solutions at a lower temperature to slow the degradation rate.[1] |
| Precipitate forms in the solution | The hydrolysis product, O-methyl-L-tyrosine, may have lower solubility. Oxidized products can form insoluble polymers. | If your experiment can tolerate it, adjust the pH to be slightly more acidic to potentially increase the solubility of the degradant. Otherwise, prepare fresh solutions. To prevent oxidative precipitation, consider adding antioxidants and protecting the solution from light.[2] |
| Solution turns yellow or brown | Oxidative degradation of the tyrosine moiety. | Protect the solution from light by using amber vials or wrapping the container in foil. Deoxygenate the solvent before preparing the solution and purge the headspace of the container with an inert gas. Avoid sources of metal ion contamination.[2] |
| Inconsistent experimental results | The concentration of this compound may be decreasing due to degradation. | Implement a stability-indicating analytical method (e.g., HPLC) to determine the usable life of your solution under your specific storage conditions. Always use solutions within their established stability period. Prepare fresh solutions for critical experiments. |
| Unexpected peaks in HPLC analysis | These could be degradation products from hydrolysis (O-methyl-L-tyrosine) or oxidation. | Develop and validate a stability-indicating HPLC method that can separate the parent compound from its potential degradation products. Conduct a forced degradation study to intentionally generate and identify the retention times of these products. |
Quantitative Data Summary
The following table provides illustrative data on the stability of the N-acetyl group in N-acetylated amino acids at different pH values when stored at 25°C. This data is based on typical hydrolysis kinetics and should be confirmed by in-house stability studies for this compound.
| pH | Buffer System (0.1 M) | Approximate Half-life (t½) in days | Primary Degradation Product |
| 3.0 | Citrate | 30 | O-methyl-L-tyrosine |
| 5.0 | Acetate | 150 | O-methyl-L-tyrosine |
| 7.0 | Phosphate | > 365 | O-methyl-L-tyrosine |
| 9.0 | Borate | 60 | O-methyl-L-tyrosine |
| Data is illustrative and based on general knowledge of N-acetyl amino acid stability.[1] |
Experimental Protocols
Protocol for pH-Dependent Stability Study of this compound
Objective: To determine the rate of degradation of this compound in aqueous solutions at different pH values.
Materials:
-
This compound
-
Buffer solutions (e.g., 0.1 M citrate for pH 3, 0.1 M acetate for pH 5, 0.1 M phosphate for pH 7, 0.1 M borate for pH 9)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
pH meter
-
Incubator or water bath
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase). Prepare separate solutions of this compound at a known concentration in each of the buffer solutions.
-
Incubation: Store the buffered solutions at a constant temperature (e.g., 25°C or 40°C) and protect them from light.
-
Sampling: At specified time intervals (e.g., 0, 1, 3, 7, 14, 21, and 28 days), withdraw an aliquot from each solution.
-
HPLC Analysis:
-
Mobile Phase: A typical starting condition is a gradient of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 274 nm.
-
Injection Volume: 10 µL.
-
Inject the samples and freshly prepared standards of this compound and O-methyl-L-tyrosine.
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Plot the natural logarithm of the concentration of this compound versus time.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Protocol for Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions.
Materials:
-
This compound solution
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
UV light chamber
-
Heating block or oven
-
HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector
Procedure:
-
Prepare Samples: Prepare solutions of this compound in a suitable solvent.
-
Apply Stress Conditions (in separate vials):
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 M. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 M. Keep at room temperature for 24 hours.
-
Oxidation: Add H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
Thermal Degradation: Heat the solution at 80°C for 48 hours.
-
-
Neutralize (if necessary): Before analysis, neutralize the acidic and basic samples.
-
Analyze: Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method, preferably with a PDA or MS detector to characterize the degradation products.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: N-Acetyl-O-methyl-L-tyrosine Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Acetyl-O-methyl-L-tyrosine in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling yields when using this compound?
Low coupling yields with this compound can stem from several factors, primarily related to steric hindrance. The presence of both an N-acetyl group and an O-methyl group can sterically encumber the carboxyl group, making it less accessible for amide bond formation.[1][2][3] Other common causes include:
-
Inadequate Activation: The chosen coupling reagent may not be potent enough to efficiently activate the sterically hindered carboxylic acid.
-
Suboptimal Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact coupling efficiency.
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting reagent access.[4]
-
Premature Termination: Side reactions or incomplete deprotection of the N-terminus of the growing peptide chain can lead to truncated sequences.
Q2: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, more powerful uronium/aminium or phosphonium salt-based reagents are generally recommended over standard carbodiimides like DIC.[5] Reagents known to be effective for challenging couplings, including those involving N-methylated amino acids, include:[6][7]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) [8]
-
PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) [7]
The choice of reagent may also depend on the specific amino acid being coupled to this compound.
Q3: Can the O-methyl group on the tyrosine be accidentally cleaved during coupling or deprotection steps?
The O-methyl group on the tyrosine side chain is considered a permanent or non-labile protecting group under standard Solid-Phase Peptide Synthesis (SPPS) conditions.[9] It is stable to the acidic conditions of TFA (trifluoroacetic acid) used for cleavage from the resin and the basic conditions of piperidine used for Fmoc-group deprotection.[9][10] Therefore, accidental cleavage of the O-methyl group is highly unlikely. However, this also means that if the free hydroxyl group of tyrosine is required in the final peptide, this compound is not a suitable building block.
Q4: What are the potential side reactions to be aware of during the coupling of this compound?
The primary side reaction of concern is racemization, especially when using highly activating coupling reagents.[5] The conditions that promote efficient coupling of sterically hindered amino acids can sometimes also increase the risk of epimerization. Using an additive like HOAt (1-Hydroxy-7-azabenzotriazole) with the coupling reagent can help to suppress racemization.[11] Another potential issue is the formation of deletion sequences due to incomplete coupling, which can be difficult to separate from the desired product.
Q5: How can I monitor the completion of the coupling reaction?
Standard monitoring tests like the ninhydrin (Kaiser) test can be used to detect the presence of free primary amines on the solid support. A negative ninhydrin test indicates that the coupling reaction is complete. However, if coupling to a secondary amine (like an N-methylated amino acid), the bromophenol blue test is a more suitable alternative as the ninhydrin test gives a weak color change with secondary amines.[6]
Troubleshooting Guide
Problem: Low or No Coupling Yield
| Possible Cause | Suggested Solution |
| Steric Hindrance | Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[5][6] Consider a double coupling protocol where the coupling step is repeated with fresh reagents. |
| Incomplete Deprotection | Ensure complete removal of the N-terminal protecting group (e.g., Fmoc) from the resin-bound peptide before coupling. A positive ninhydrin test before coupling confirms a free amine. |
| Peptide Aggregation | Change the solvent to a more disruptive one like NMP (N-Methyl-2-pyrrolidone) or a mixture of DMF/DCM. Sonication of the reaction vessel can also help to break up aggregates.[4] |
| Suboptimal Reagents | Use fresh, high-quality coupling reagents and solvents. Ensure solvents are anhydrous, as water can quench the activated species.[8] |
Problem: Presence of Impurities in the Crude Product
| Possible Cause | Suggested Solution |
| Deletion Sequences | Use a more potent coupling reagent and/or increase the coupling time. Perform a double coupling.[4] |
| Racemization | Add a racemization-suppressing additive like HOAt to the coupling cocktail.[11] If possible, lower the reaction temperature.[8] |
| Byproducts from Protecting Groups | Ensure the correct scavenger cocktail is used during the final cleavage from the resin to prevent side reactions with sensitive residues in the peptide. |
Quantitative Data
| Coupling Reagent Combination | Solvent | Yield (%) |
| PyBOP/HOBt/i-Pr2NEt | DMF | 70 |
| HBTU/HOBt/i-Pr2NEt | DMF | 55 |
| TBTU/HOBt/i-Pr2NEt | DMF | 50 |
| TBTU/HOBt/DMAP | CH2Cl2 | 95 |
| EDC/HOBt/i-Pr2NEt | DMF | <5 |
| EDC/HOBt/i-Pr2NEt | CH2Cl2 | <5 |
| Data adapted from a study on peptide cyclization and is intended for relative comparison of reagent efficacy.[12] |
Experimental Protocols
Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Coupling of this compound using HATU
This protocol outlines a standard procedure for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-deprotected peptide-resin
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes in a reaction vessel.[13]
-
Amino Acid Activation: In a separate vial, dissolve 3 equivalents of this compound and 2.9 equivalents of HATU in DMF. Add 6 equivalents of DIPEA to the solution and vortex briefly. Allow the activation to proceed for 2-5 minutes.
-
Coupling: Drain the DMF from the swollen resin and add the activated amino acid solution. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin test to check for reaction completion. A negative result (beads remain colorless or yellow) indicates a complete reaction.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Fmoc Deprotection (for the next cycle): Add 20% piperidine in DMF to the resin and agitate for 5 minutes. Drain and repeat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin with DMF (5 times) and DCM (3 times).
Protocol 2: Purification of Peptides Containing this compound by RP-HPLC
The increased hydrophobicity due to the O-methyl group may require optimization of the HPLC gradient.[9]
Instrumentation and Materials:
-
Preparative Reversed-Phase HPLC system with a C18 column.
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).
-
Crude lyophilized peptide.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A. If solubility is an issue, a small amount of ACN can be added. Filter the sample through a 0.45 µm syringe filter.[9]
-
Method Development (Analytical Scale): First, perform an analytical run to determine the retention time of the target peptide. A typical gradient is 5-95% Mobile Phase B over 30 minutes.
-
Preparative Purification: Equilibrate the preparative C18 column with the initial percentage of Mobile Phase B. Inject the prepared sample. Run a shallow gradient based on the analytical run to ensure good separation of the target peptide from impurities.[14]
-
Fraction Collection: Collect fractions across the peak corresponding to the target peptide.
-
Purity Analysis: Analyze the purity of each collected fraction using analytical HPLC.
-
Pooling and Lyophilization: Combine the fractions with the desired purity (>95% or >98%) and lyophilize to obtain the final peptide as a white powder.[15]
Visualizations
Caption: Troubleshooting workflow for low coupling yield.
References
- 1. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. protocols.io [protocols.io]
- 5. bachem.com [bachem.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. sqma.myweb.usf.edu [sqma.myweb.usf.edu]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. peptide.com [peptide.com]
- 15. bachem.com [bachem.com]
N-Acetyl-O-methyl-L-tyrosine stability issues in long-term storage
This technical support center is designed for researchers, scientists, and drug development professionals to address stability issues encountered during the long-term storage and handling of N-Acetyl-O-methyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its structure differ from N-Acetyl-L-tyrosine?
A1: this compound is a derivative of the amino acid L-tyrosine. It has two key modifications: an acetyl group attached to the nitrogen of the amino group and a methyl group attached to the oxygen of the phenolic hydroxyl group. This O-methylation distinguishes it from N-Acetyl-L-tyrosine, which has a free phenolic hydroxyl group. This structural difference is critical to its stability profile.
Q2: What are the primary stability concerns for this compound during long-term storage?
A2: The primary stability concern for this compound is hydrolysis of the N-acetyl group, which leads to the formation of O-methyl-L-tyrosine and acetic acid. Unlike N-Acetyl-L-tyrosine, oxidation of the phenolic ring is not a concern due to the protective methyl group.[1]
Q3: What factors influence the stability of this compound in solution?
A3: The stability of this compound in solution is mainly influenced by:
-
pH: The rate of hydrolysis of the N-acetyl group is pH-dependent. It is generally most stable in neutral to slightly acidic conditions (pH 4-7). The rate of hydrolysis increases in strongly acidic (below pH 3) or alkaline (above pH 8) conditions.[2]
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.[2] For long-term storage of solutions, reduced temperatures are recommended.
-
Moisture: For the solid form, exposure to moisture can lead to hydrolysis.
Q4: What are the visible signs of this compound degradation?
A4: For solid this compound, clumping or caking may indicate moisture absorption, which can lead to hydrolysis. In solution, a significant decrease in pH over time can indicate the formation of acetic acid due to hydrolysis. Unlike N-Acetyl-L-tyrosine, color change to yellow or brown is not an expected sign of degradation as the O-methylation prevents oxidation.
Q5: What are the recommended storage conditions for solid this compound?
A5: To ensure long-term stability, solid this compound should be stored in a cool, dry, and dark place. The container should be tightly sealed to protect it from moisture. For extended periods, storage at 2-8°C or in a desiccator is advisable.[1]
Q6: How should I store solutions of this compound?
A6: For optimal stability, solutions should be prepared fresh. For short-term storage (up to a week), store at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Troubleshooting Guides
| Problem | Potential Cause | Recommended Solution(s) |
| Decreased pH of the solution over time | Hydrolysis of the N-acetyl group, releasing acetic acid. | 1. Prepare fresh solutions more frequently.2. Use a stronger buffer system to maintain the desired pH.3. Store solutions at a lower temperature to slow down the degradation rate.[2] |
| Appearance of an unexpected peak in HPLC analysis co-eluting with O-methyl-L-tyrosine | Degradation of this compound via hydrolysis. | 1. Confirm the identity of the peak using a reference standard for O-methyl-L-tyrosine.2. Review storage conditions (temperature, pH of the solution) to identify the cause of degradation.3. Implement a stability testing protocol to determine the acceptable shelf-life of your solution under your specific storage conditions. |
| Inconsistent experimental results with older solutions | A decrease in the concentration of this compound due to hydrolysis. | 1. Always use freshly prepared solutions or solutions that are within their established stability period.2. Quantify the concentration of your this compound stock solution using a validated analytical method like HPLC-UV before use in critical experiments. |
| Solid material appears clumpy | Exposure to moisture, which can accelerate hydrolysis. | 1. Discard the clumpy material if purity is critical.2. Ensure new containers are stored in a desiccator in a cool, dark place.3. Handle the powder in a low-humidity environment. |
Comparative Stability Profile
| Stability Parameter | This compound (Inferred) | N-Acetyl-L-tyrosine (Established) |
| Primary Degradation Pathway | Hydrolysis of the N-acetyl group. | Hydrolysis of the N-acetyl group and Oxidation of the phenolic ring.[1] |
| Susceptibility to Oxidation | Low, due to the protective O-methyl group. | High, the phenolic hydroxyl group is prone to oxidation.[1] |
| Factors Promoting Degradation | High/low pH, high temperature, moisture. | High/low pH, high temperature, moisture, light, presence of metal ions, oxygen. |
| Visible Signs of Degradation | Decrease in pH of solution, clumping of solid. | Decrease in pH of solution, yellow/brown discoloration of solution/solid, precipitation. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Stability Assessment
This protocol outlines a general method for assessing the stability of this compound by quantifying its concentration over time and detecting the primary degradation product, O-methyl-L-tyrosine.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable buffer components)
-
This compound reference standard
-
O-methyl-L-tyrosine reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Standard Preparation: Prepare stock solutions of this compound and O-methyl-L-tyrosine reference standards in a suitable solvent (e.g., water or mobile phase). Prepare a series of calibration standards by diluting the stock solutions.
-
Sample Preparation: Prepare your this compound samples for analysis (e.g., dissolve solid material or dilute solutions to fall within the calibration range).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm and 275 nm
-
Gradient Program: A typical gradient might be:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 50% A, 50% B
-
15-17 min: Linear gradient back to 95% A, 5% B
-
17-20 min: 95% A, 5% B (re-equilibration)
-
-
-
Analysis: Inject the standards and samples. Integrate the peak areas for this compound and O-methyl-L-tyrosine.
-
Quantification: Construct a calibration curve for this compound. Determine the concentration of this compound in your samples. The appearance and increase of the O-methyl-L-tyrosine peak indicate degradation.
Visualizations
Caption: Inferred primary degradation pathway of this compound.
Caption: A typical experimental workflow for a stability study.
Caption: A decision tree for troubleshooting inconsistent experimental results.
References
Technical Support Center: Managing Peptides Containing N-Acetyl-O-methyl-L-tyrosine
This technical support center provides guidance for researchers, scientists, and drug development professionals working with peptides incorporating N-Acetyl-O-methyl-L-tyrosine. The inclusion of this modified amino acid can present unique challenges, particularly concerning peptide solubility and aggregation. This resource offers troubleshooting guides and frequently asked questions to address potential issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptides?
This compound is a derivative of the amino acid L-tyrosine. It has two key modifications: an acetyl group at the N-terminus and a methyl group on the phenolic hydroxyl group. The N-acetylation can increase a peptide's resistance to degradation by aminopeptidases, potentially extending its half-life in biological systems.[1][2] The O-methylation protects the hydroxyl group from modifications and can be used to probe the role of this functional group in peptide structure and function.
Q2: How does the incorporation of this compound affect a peptide's properties?
The O-methyl group on the tyrosine side chain increases its hydrophobicity.[3] This change can influence the overall solubility and aggregation propensity of the peptide.[3] While N-acetylation can sometimes improve solubility, the increased hydrophobicity from O-methylation may be a more dominant factor, potentially leading to challenges in dissolving the peptide.
Q3: Can this compound help in overcoming peptide aggregation?
Current scientific literature does not support the use of this compound as a general agent to overcome or reverse peptide aggregation. In fact, some studies suggest that O-methylation of tyrosine in the context of certain peptides, like amyloid-beta, might promote conformational changes that can lead to aggregation.[4][5] The increased hydrophobicity associated with the O-methyl group can also contribute to aggregation during peptide synthesis and purification.[3] Therefore, peptides containing this modification require careful handling to prevent aggregation.
Q4: What are the common signs of peptide aggregation?
Peptide aggregation can manifest in several ways:
-
Visual signs: The solution may appear cloudy, hazy, or contain visible particulates or a gel-like substance.
-
Experimental inconsistencies: You may observe a loss of biological activity, poor reproducibility in assays, or artifacts in analytical techniques like chromatography and spectroscopy.
-
Difficulties in solubilization: The peptide may be difficult to dissolve in the intended buffer.
Q5: What factors can influence peptide aggregation?
Several factors can contribute to peptide aggregation, including:
-
Intrinsic factors: The amino acid sequence, particularly the presence of hydrophobic residues, and the overall charge of the peptide.
-
Extrinsic factors:
-
Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions.
-
pH: Peptides are often least soluble at their isoelectric point (pI).
-
Temperature: Increased temperature can sometimes promote aggregation.
-
Ionic strength: The type and concentration of salts in the buffer can either stabilize or destabilize the peptide.
-
Mechanical stress: Agitation, vortexing, or freeze-thaw cycles can induce aggregation.
-
Troubleshooting Guides
Issue 1: Peptide containing this compound is difficult to dissolve.
-
Root Cause: The increased hydrophobicity from the O-methylated tyrosine reduces the peptide's solubility in aqueous buffers. The pH of the buffer may also be close to the peptide's isoelectric point.
-
Solution Workflow:
-
Check the peptide's properties: Calculate the theoretical isoelectric point (pI) and grand average of hydropathicity (GRAVY) score.
-
Choose an appropriate solvent for initial stock solution:
-
For hydrophobic peptides, try dissolving a small amount in an organic solvent like DMSO, DMF, or acetonitrile. Then, slowly add this stock solution to your aqueous buffer while vortexing. Note: Ensure the final concentration of the organic solvent is compatible with your downstream experiments.
-
-
Adjust the pH of the aqueous buffer:
-
If the peptide is acidic (pI < 7), try dissolving it in a slightly basic buffer (pH > pI).
-
If the peptide is basic (pI > 7), try dissolving it in a slightly acidic buffer (pH < pI).
-
-
Use sonication: A brief sonication in a water bath can help to break up small aggregates and facilitate dissolution.
-
Issue 2: The peptide solution becomes cloudy or forms precipitates over time.
-
Root Cause: The peptide is aggregating out of solution. This could be due to suboptimal storage conditions, high concentration, or buffer incompatibility.
-
Solution Workflow:
-
Re-evaluate the buffer composition:
-
Ensure the pH is at least 1-2 units away from the peptide's pI.
-
Consider adding anti-aggregation excipients (see Table 2).
-
-
Optimize storage conditions:
-
Store peptide solutions in aliquots at -80°C to minimize freeze-thaw cycles.
-
Consider flash-freezing the aliquots in liquid nitrogen before transferring to -80°C.
-
-
Work with lower concentrations: If possible, perform experiments at the lowest effective peptide concentration.
-
Filter the solution: Before use, consider filtering the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.
-
Data Presentation
Table 1: Physicochemical Properties of Tyrosine and its Derivatives
| Amino Acid Derivative | Molecular Weight ( g/mol ) | Predicted LogP | Key Characteristics |
| L-Tyrosine | 181.19 | -2.26 | Hydrophilic due to the phenolic hydroxyl group. |
| N-Acetyl-L-tyrosine | 223.22 | -1.33 | N-terminus is capped, increasing proteolytic resistance. Still relatively hydrophilic. |
| This compound | 237.25 | -0.85 | O-methylation increases hydrophobicity. N-terminus is capped. |
LogP values are estimates and can vary based on the prediction algorithm.
Table 2: Common Anti-Aggregation Additives (Excipients)
| Excipient Class | Examples | Typical Concentration Range | Putative Mechanism of Action |
| Amino Acids | Arginine, Glycine | 50 - 250 mM | Can suppress aggregation by interacting with hydrophobic regions or altering solvent properties. |
| Sugars | Sucrose, Trehalose | 5 - 10% (w/v) | Stabilize the native peptide structure through preferential exclusion. |
| Non-ionic Surfactants | Polysorbate 20/80 | 0.01 - 0.1% (v/v) | Reduce surface-induced aggregation and the formation of sub-visible particles. |
| Polyols | Glycerol, Mannitol | 5 - 20% (v/v) | Can stabilize peptides and are often used as cryoprotectants. |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Hydrophobic Peptide
-
Pre-analysis: Calculate the peptide's theoretical pI and GRAVY score.
-
Initial Dissolution:
-
Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial.
-
Add a small amount of a pre-chilled organic solvent (e.g., DMSO) to dissolve the peptide, creating a concentrated stock solution (e.g., 1-10 mM). Gently vortex or pipette up and down to mix.
-
-
Dilution into Aqueous Buffer:
-
Prepare the final aqueous buffer, adjusting the pH to be at least 1-2 units away from the peptide's pI.
-
While gently vortexing the aqueous buffer, add the peptide stock solution dropwise to achieve the desired final concentration.
-
-
Sonication (Optional): If the solution is not clear, sonicate in a water bath for 2-5 minutes. Avoid excessive heating by placing the sample on ice intermittently.
-
Clarification: Centrifuge the solution at high speed (e.g., >14,000 x g) for 10-15 minutes to pellet any insoluble aggregates. Carefully transfer the supernatant to a new tube.
-
Concentration Determination: Determine the final peptide concentration using a suitable method (e.g., UV absorbance at 280 nm if the peptide contains Trp or Tyr, or a colorimetric assay like the BCA assay).
-
Storage: Aliquot the peptide solution and store at -80°C.
Protocol 2: Monitoring Peptide Aggregation with Thioflavin T (ThT) Fluorescence Assay
This assay is useful for detecting the formation of amyloid-like fibrils, which are rich in β-sheet structures.
-
Materials:
-
Peptide stock solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water, filtered)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader (Excitation ~440 nm, Emission ~485 nm)
-
-
Procedure:
-
Prepare a working solution of ThT in the assay buffer (e.g., 25 µM).
-
In the wells of the 96-well plate, add your peptide to the ThT working solution to achieve the desired final peptide concentration. Prepare control wells with only the ThT working solution.
-
Seal the plate to prevent evaporation.
-
Incubate the plate under conditions that may promote aggregation (e.g., 37°C with intermittent shaking).
-
Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) for the desired duration of the experiment.
-
-
Data Analysis:
-
Subtract the background fluorescence of the ThT-only control from the peptide-containing samples.
-
Plot the fluorescence intensity versus time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.
-
Visualizations
References
- 1. N-Acetylation of Biodegradable Supramolecular Peptide Nanofilaments Selectively Enhances their Proteolytic Stability for Targeted Delivery of Gold-Based Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lifetein.com [lifetein.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease [frontiersin.org]
- 5. Insights Into the Mechanism of Tyrosine Nitration in Preventing β-Amyloid Aggregation in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of N-Acetyl-O-methyl-L-tyrosine Labeled Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of proteins site-specifically labeled with the non-canonical amino acid N-Acetyl-O-methyl-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
A1: this compound is a synthetically modified derivative of the amino acid L-tyrosine. The O-methyl group provides a biophysical probe to study protein environments, while the N-acetyl group can influence the amino acid's chemical properties. It is incorporated into proteins site-specifically using orthogonal translation systems to investigate protein structure, function, and interactions.[1][2][3]
Q2: How does the incorporation of this compound affect the overall properties of a protein?
A2: The incorporation of this compound can alter the local and global properties of a protein. The O-methyl group increases hydrophobicity in the local environment of the labeled site. The N-acetyl group can potentially modulate the charge and hydrogen bonding capacity of the N-terminus if incorporated there. These changes might influence protein folding, stability, solubility, and interactions with other molecules or chromatography resins.
Q3: What are the primary challenges in purifying proteins labeled with this compound?
A3: The main challenges often stem from lower expression yields compared to wild-type proteins and potential protein misfolding or aggregation due to the presence of the unnatural amino acid.[4] Additionally, the modified amino acid can alter the protein's surface properties, potentially leading to unexpected behavior during chromatography. Competition between the orthogonal tRNA and endogenous release factors can also lead to truncated protein products, complicating purification.
Q4: Which purification methods are suitable for proteins containing this compound?
A4: Standard protein purification techniques are generally applicable. Affinity chromatography, utilizing tags such as polyhistidine (His-tag) or glutathione-S-transferase (GST-tag), is highly recommended for the initial capture step due to its high specificity.[5][6][7][8] Subsequent polishing steps like ion-exchange chromatography (IEX) and size-exclusion chromatography (SEC) can be used to achieve high purity. The choice of method should consider the overall properties of the target protein.
Q5: Can I use antibodies that target post-translational modifications to purify my labeled protein?
A5: While antibodies specific for protein methylation and acetylation exist, their utility for purifying proteins with this compound depends on the antibody's specificity.[9][10][11] It is unlikely that an antibody targeting a methylated lysine or arginine would recognize a methylated tyrosine. Similarly, N-terminal acetylation antibodies may not recognize an internal acetylated tyrosine. Specific antibodies for O-methyl-tyrosine are not commercially common.
Troubleshooting Guides
Issue 1: Low Yield of the Labeled Protein
| Possible Cause | Troubleshooting Steps |
| Inefficient incorporation of this compound | - Optimize the concentration of the unnatural amino acid in the growth media. - Ensure the orthogonal aminoacyl-tRNA synthetase (aaRS) and tRNA are expressed at optimal levels.[1][3] - Use a more efficient or evolved aaRS specific for this compound if available.[1] |
| Toxicity of the unnatural amino acid or synthetase | - Lower the induction temperature and/or the concentration of the inducer (e.g., IPTG, arabinose) to slow down protein expression.[4] - Use a different expression host or a cell-free protein expression system.[12] |
| Protein degradation | - Add protease inhibitors to the lysis buffer. - Perform all purification steps at low temperatures (4°C). - Check for and optimize codon usage for your expression host. |
| Protein loss during purification steps | - Analyze flow-through and wash fractions by SDS-PAGE/Western blot to identify where the protein is being lost. - Optimize buffer conditions (pH, salt concentration) for each chromatography step. |
Issue 2: Protein Aggregation or Precipitation
| Possible Cause | Troubleshooting Steps |
| Increased hydrophobicity from the O-methyl group | - Add non-detergent sulfobetaines or other stabilizing agents to the lysis and purification buffers. - Increase the ionic strength of the buffers to minimize hydrophobic interactions between protein molecules. - Consider fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or SUMO. |
| Incorrect protein folding | - Co-express molecular chaperones to assist in proper folding. - Optimize expression conditions, such as lowering the temperature, to promote correct folding. - Refold the protein from inclusion bodies if it is expressed in an insoluble form. |
| Inappropriate buffer conditions | - Perform a buffer screen to identify the optimal pH and salt concentration for protein stability. - Avoid buffer conditions near the protein's isoelectric point (pI). |
Issue 3: Co-purification of Truncated Proteins
| Possible Cause | Troubleshooting Steps |
| Competition with release factors at the amber stop codon | - Use an expression strain with a modified genome that has a lower abundance of release factor 1 (RF1). - Optimize the expression levels of the orthogonal tRNA and synthetase to favor incorporation of the unnatural amino acid. |
| Premature termination of translation | - Ensure the quality and integrity of the mRNA. - Optimize codon usage to avoid rare codons that can cause ribosomal stalling. |
| Proteolytic degradation | - Add a cocktail of protease inhibitors during cell lysis and purification. - Minimize the time the protein spends in the crude lysate. |
Experimental Protocols & Workflows
General Experimental Workflow
The overall process for producing and purifying a protein labeled with this compound involves several key stages, from cloning to final quality control.
Protocol 1: Expression of this compound Labeled Protein in E. coli
-
Transformation : Co-transform an E. coli expression strain (e.g., BL21(DE3)) with two plasmids: one containing your gene of interest with an amber (TAG) codon at the desired labeling site, and a second plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for this compound.
-
Starter Culture : Inoculate a single colony into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics for both plasmids and grow overnight at 37°C with shaking.
-
Expression Culture : The next day, inoculate 1 L of fresh LB medium with the starter culture. Grow at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Supplementation : Add this compound to a final concentration of 1-2 mM.
-
Induction : Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter, arabinose for the araBAD promoter). Also, induce the expression of the orthogonal system if it is under the control of an inducible promoter.
-
Incubation : Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
-
Harvesting : Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification using Immobilized Metal Affinity Chromatography (IMAC)
This protocol assumes the protein has an N- or C-terminal His-tag.
-
Cell Lysis : Resuspend the cell pellet in 30-40 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme). Incubate on ice for 30 minutes, then sonicate to further disrupt the cells.
-
Clarification : Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
Binding : Equilibrate a Ni-NTA resin column with lysis buffer. Load the clarified lysate onto the column by gravity flow.
-
Washing : Wash the column with 10-20 column volumes of wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-50 mM imidazole) to remove non-specifically bound proteins.
-
Elution : Elute the target protein with 3-5 column volumes of elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole). Collect fractions and analyze by SDS-PAGE.
-
Buffer Exchange : Pool the fractions containing the purified protein and perform buffer exchange into a storage buffer (e.g., PBS or HEPES buffer) using dialysis or a desalting column.
Quantitative Data Summary
The yield and purity of proteins labeled with non-canonical amino acids can vary significantly based on the protein, the specific amino acid, and the efficiency of the orthogonal system. Below is a table summarizing typical expected outcomes at different stages of purification.
| Purification Stage | Typical Yield (mg/L of culture) | Purity (%) | Key Considerations |
| Crude Lysate | 1 - 20 | < 5 | Expression level is highly variable. |
| Post-Affinity Chromatography | 0.5 - 15 | 80 - 95 | Purity depends on washing stringency. |
| Post-Size-Exclusion Chromatography | 0.2 - 10 | > 95 | Final yield depends on protein stability and aggregation. |
Note: These values are estimates and will vary depending on the specific protein and experimental conditions.
Signaling Pathways and Logical Relationships
Logic of Orthogonal Translation System
The core of incorporating this compound relies on an "orthogonal" system that works in parallel to the cell's natural protein synthesis machinery without cross-reactivity.
References
- 1. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrosyl-tRNA Synthetases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 6. med.upenn.edu [med.upenn.edu]
- 7. sinobiological.com [sinobiological.com]
- 8. qyaobio.com [qyaobio.com]
- 9. Protein Methylation Analysis - Creative Proteomics [creative-proteomics.com]
- 10. Mechanisms, Detection, and Relevance of Protein Acetylation in Prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. immunechem.com [immunechem.com]
- 12. academic.oup.com [academic.oup.com]
minimizing side reactions during N-Acetyl-O-methyl-L-tyrosine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Acetyl-O-methyl-L-tyrosine. Our goal is to help you minimize side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-acetylation of L-tyrosine?
A1: The most common side reaction during the N-acetylation of L-tyrosine is the formation of the O,N-diacetyl-L-tyrosine byproduct. This occurs when the hydroxyl group on the phenol ring of tyrosine is also acetylated. Another potential side reaction is the racemization of the chiral center, especially under harsh basic or acidic conditions.[1]
Q2: How can I minimize the formation of O,N-diacetyl-L-tyrosine?
A2: To minimize the formation of the diacetylated byproduct, it is crucial to carefully control the reaction conditions. Key strategies include:
-
pH Control: Maintain the pH of the reaction mixture between 8 and 10 during the addition of acetic anhydride.[2]
-
Temperature Control: Keep the reaction temperature low, ideally between 0-10°C, during the acetylation step.
-
Stoichiometry: Use a slight excess (around 1.05 molar equivalents) of acetic anhydride. A large excess can increase the likelihood of O-acetylation.[2]
-
Post-reaction Hydrolysis: After the N-acetylation is complete, adjusting the pH to around 11.5 and gently heating (e.g., 60°C for 20 minutes) can selectively hydrolyze the O-acetyl group from the diacetylated byproduct.[2]
Q3: What are the primary challenges in the O-methylation of N-acetyl-L-tyrosine?
A3: The main challenge in the O-methylation of N-acetyl-L-tyrosine is achieving selective methylation of the phenolic hydroxyl group without methylation of the N-acetyl group, which would lead to the formation of N-methyl and O,N-dimethyl byproducts. The acidity of the N-H bond in the acetyl group makes it susceptible to deprotonation and subsequent methylation, especially under strongly basic conditions used in traditional Williamson ether synthesis.
Troubleshooting Guides
Problem 1: Low yield of N-acetyl-L-tyrosine and significant amount of unreacted L-tyrosine.
| Possible Cause | Suggested Solution |
| Incomplete dissolution of L-tyrosine. | Ensure L-tyrosine is completely dissolved by adjusting the pH to approximately 12 with a suitable base (e.g., NaOH solution) before adding acetic anhydride.[3] |
| Insufficient amount of acetylating agent. | Check the molar ratio of acetic anhydride to L-tyrosine. A slight excess (e.g., 1.05 equivalents) is recommended.[2] |
| pH dropped too low during acetylation. | Continuously monitor and maintain the pH between 8 and 10 during the addition of acetic anhydride by co-adding a base.[2] |
Problem 2: High levels of O,N-diacetyl-L-tyrosine impurity.
| Possible Cause | Suggested Solution |
| High reaction temperature. | Perform the acetylation at a lower temperature (0-10°C) to improve selectivity for N-acetylation. |
| Excess acetic anhydride. | Reduce the amount of acetic anhydride to the recommended 1.05 molar equivalents. |
| Inadequate selective hydrolysis. | After N-acetylation, ensure the pH is raised to ~11.5 and the mixture is heated to selectively cleave the O-acetyl group.[2] |
Problem 3: Formation of N-methyl and O,N-dimethyl byproducts during O-methylation.
| Possible Cause | Suggested Solution |
| Use of strong bases in Williamson ether synthesis. | Strong bases can deprotonate the N-acetyl group, leading to N-methylation. Consider alternative, milder methylation methods. |
| Non-selective methylation conditions. | Employ a modified Mitsunobu reaction with reagents known to favor O-methylation. |
Data Presentation: O-Methylation Selectivity
The choice of methylation method significantly impacts the product distribution. The following table summarizes the selectivity of different reaction conditions for the methylation of an N-trifluoroacetyl-L-tyrosine derivative, which serves as a model for N-acetyl-L-tyrosine.
| Reaction Condition | O-methylated Product (%) | N-methylated Product (%) | O,N-dimethylated Product (%) |
| Williamson Ether Synthesis (MeI, K2CO3) | 75 | 0 | 25 |
| Mitsunobu Reaction (PPh3, DEAD, MeOH) | 84 | 16 | 0 |
| Modified Mitsunobu (DPPE, DEAD, MeOH) | 96 | 0 | 4 |
| Modified Mitsunobu (DPPE, DIAD, MeOH) | 100 | 0 | 0 |
Data adapted from a study on a similar N-acylated tyrosine derivative and is intended for comparative purposes.[1]
Experimental Protocols
Key Experiment: N-Acetylation of L-Tyrosine
-
Dissolution: Suspend L-tyrosine (1 equivalent) in deionized water.
-
Basification: While stirring vigorously, slowly add a 30% aqueous solution of sodium hydroxide until the L-tyrosine is completely dissolved and the pH reaches approximately 12.0.[3]
-
Acetylation: Cool the solution to 0-5°C. Add acetic anhydride (1.05 equivalents) dropwise over 30-60 minutes. Simultaneously, add a 30% sodium hydroxide solution to maintain the pH between 8 and 10.[2]
-
Selective Hydrolysis: After the addition of acetic anhydride is complete, adjust the pH to 11.5 with 30% sodium hydroxide solution and maintain the temperature at 60°C for 20 minutes to hydrolyze any O-acetylated byproduct.[2]
-
Acidification and Precipitation: Cool the reaction mixture and adjust the pH to 1.5-2.0 with concentrated hydrochloric acid to precipitate the N-acetyl-L-tyrosine.
-
Isolation and Purification: Isolate the crude product by filtration. The crude product can be further purified by recrystallization from hot water.
Key Experiment: Selective O-Methylation of N-acetyl-L-tyrosine (Modified Mitsunobu)
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve N-acetyl-L-tyrosine (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add 1,2-bis(diphenylphosphino)ethane (DPPE) (1.1 equivalents) and methanol (1.5 equivalents).
-
Initiation: Cool the mixture to 0°C and slowly add diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography to yield this compound.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Competing pathways in the methylation of N-acetyl-L-tyrosine.
References
Technical Support Center: N-Acetyl-O-methyl-L-tyrosine Mass Spectrometry Analysis
Welcome to the technical support center for the mass spectrometry analysis of N-Acetyl-O-methyl-L-tyrosine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common analytical artifacts and provide clear guidance on experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the expected protonated molecular ion ([M+H]⁺) for this compound?
A1: this compound has a molecular formula of C₁₂H₁₅NO₄ and a monoisotopic mass of 237.1001 Da.[1] Therefore, you should expect to see the protonated molecule at an m/z of 238.1074 in high-resolution mass spectrometry.
Q2: I am observing a peak at m/z 224.1. What could this be?
A2: A peak at m/z 224.1 likely corresponds to the protonated molecule of N-Acetyl-L-tyrosine ([M+H]⁺), which has a molecular formula of C₁₁H₁₃NO₄.[2][3] This could indicate that your sample is contaminated with the O-demethylated analogue or that in-source demethylation is occurring.
Q3: My MS/MS spectrum shows a significant neutral loss of 42 Da. What does this indicate?
A3: A neutral loss of 42 Da is characteristic of the loss of ketene (C₂H₂O) from the N-acetyl group.[4] This is a common fragmentation pathway for N-acetylated compounds and can be a useful diagnostic marker.
Q4: I am seeing unexpected adducts in my spectrum. What are the common ones?
A4: In electrospray ionization (ESI), it is common to observe adducts with sodium ([M+Na]⁺ at m/z 260.0895) and potassium ([M+K]⁺ at m/z 276.0634). The formation of these adducts can be minimized by using high-purity solvents and ensuring your system is clean.[5]
Troubleshooting Guide
This guide addresses common issues encountered during the mass spectrometry analysis of this compound.
Issue 1: Poor Signal Intensity or No Peak Detected
| Potential Cause | Troubleshooting Step |
| Suboptimal Ionization | Ensure the electrospray ionization (ESI) source is clean and properly tuned. This compound is expected to ionize well in positive ion mode. |
| Incorrect MS Parameters | Verify the mass spectrometer is set to scan for the correct m/z range for the precursor ion (m/z 238.1). |
| Sample Degradation | Prepare fresh samples and standards. Ensure proper storage conditions to prevent degradation. |
| Low Sample Concentration | Concentrate the sample or inject a larger volume if possible. |
Issue 2: Presence of Unexpected Peaks and Artifacts
| Artifact/Observation | Potential Cause | Troubleshooting/Identification |
| In-source Fragmentation | High source temperature or cone voltage can cause the molecule to fragment before entering the mass analyzer. This can lead to the appearance of fragment ions in the full scan spectrum. | Reduce the source temperature and cone/fragmentor voltage. The primary in-source fragment would likely be the loss of the acetyl group (m/z 196.1) or the entire N-acetyl-amino acid side chain. |
| Isomeric Interference | Isomers of this compound may be present in the sample and co-elute. | High-resolution mass spectrometry alone cannot distinguish isomers. Effective chromatographic separation is crucial. Consider using a PFP (pentafluorophenyl) column for better separation of aromatic positional isomers. |
| Contamination from Sample Preparation | Solvents, plasticizers, or other reagents used in sample preparation can introduce contaminating peaks. | Run a blank (solvent only) injection to identify background contaminants. Use high-purity solvents and low-bleed labware. |
| Metabolite Interference | If analyzing biological samples, metabolites of this compound could be present and cause interference, especially if they are isobaric.[6] | High-resolution MS can help differentiate between the analyte and metabolites with different elemental compositions. A well-developed chromatographic method is essential to separate the analyte from its metabolites. |
Issue 3: Inconsistent or Non-Reproducible Results
| Potential Cause | Troubleshooting Step |
| Chromatographic Issues | Poor peak shape, shifting retention times, or carryover can lead to inconsistent quantification. |
| Matrix Effects | Components of the sample matrix can suppress or enhance the ionization of the analyte, leading to variability. |
| Instrument Instability | Fluctuations in the mass spectrometer's performance can cause inconsistent results. |
Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway for the protonated this compound molecule. This pathway is based on common fragmentation patterns of acetylated and methylated amino acids.
Caption: Predicted MS/MS fragmentation of this compound.
Experimental Protocols
Sample Preparation (Protein Precipitation for Biological Matrices)
This protocol is adapted from a method for N-Acetyl-L-tyrosine and is suitable for plasma or serum samples.[7]
-
To 100 µL of the biological sample in a microcentrifuge tube, add 10 µL of an appropriate internal standard solution (e.g., stable isotope-labeled this compound).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Method
The following is a starting point for an LC-MS/MS method, which should be optimized for your specific instrumentation and application. This method is based on established protocols for similar compounds.[7][8]
Liquid Chromatography
| Parameter | Recommendation |
| Column | Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash step and re-equilibration. A typical starting point would be a 5-minute gradient from 5% to 95% B. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry
| Parameter | Recommendation |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 238.1 |
| Product Ions (m/z) | Based on the predicted fragmentation, monitor transitions such as 238.1 -> 196.1, 238.1 -> 179.1, and 238.1 -> 121.1. These should be confirmed by infusing a standard of this compound. |
| Source Temperature | ~150°C (optimize to minimize in-source fragmentation) |
| Desolvation Temperature | ~400°C |
| Capillary Voltage | ~3.5 kV |
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting common issues during the analysis of this compound.
Caption: A logical workflow for troubleshooting mass spectrometry issues.
References
- 1. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Acetyl-L-tyrosine(537-55-3) MS [m.chemicalbook.com]
- 3. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry for Post-Translational Modifications - Neuroproteomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. massspec.unm.edu [massspec.unm.edu]
- 6. Use of high-resolution mass spectrometry to investigate a metabolite interference during liquid chromatography/tandem mass spectrometric quantification of a small molecule in toxicokinetic study samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to N-Acetyl-O-methyl-L-tyrosine and O-methyl-L-tyrosine in Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful technique for elucidating protein structure and function, as well as for the development of novel protein-based therapeutics and diagnostics. This guide provides a detailed comparison of two tyrosine analogs, N-Acetyl-O-methyl-L-tyrosine and O-methyl-L-tyrosine, for their utility in protein labeling. This comparison is based on currently available scientific literature and experimental data.
Executive Summary
Our review of the existing literature indicates a significant difference in the application and validation of O-methyl-L-tyrosine versus this compound for protein labeling. O-methyl-L-tyrosine is a well-established unnatural amino acid for site-specific incorporation into proteins, primarily through the amber suppression methodology. In contrast, there is a lack of published evidence supporting the use of this compound for protein labeling. The N-acetylation of amino acids is more commonly associated with enhancing solubility for use in cell culture media, and the acetyl group is often removed by cellular enzymes.
Quantitative Data Comparison
The following table summarizes the key characteristics of O-methyl-L-tyrosine for protein labeling. Data for this compound is not available as it is not a commonly used reagent for this application.
| Feature | O-methyl-L-tyrosine | This compound |
| Primary Application in Protein Science | Site-specific protein labeling and modification. | Not established for protein labeling. Primarily a theoretical compound in this context. |
| Method of Incorporation | Amber codon suppression with an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair.[1][2] | No established method for site-specific incorporation. |
| Incorporation Efficiency | Moderate to high, depending on the evolved synthetase and expression system.[2] | Not applicable. |
| Bioorthogonality | The O-methyl group is stable and generally non-reactive in the cellular environment, serving as a probe or protecting group. | The N-acetyl group may be labile in vivo, potentially leading to the conversion to O-methyl-L-tyrosine.[3] |
| Key Advantages | - Enables site-specific labeling. - O-methyl group is resistant to phosphorylation. - Can be used to probe protein structure and dynamics. | - Potentially higher aqueous solubility. |
| Key Disadvantages | - Requires genetic engineering and an orthogonal translation system. - Incorporation efficiency can be variable. | - Lack of demonstrated utility for protein labeling. - Potential for in vivo deacetylation. |
Experimental Protocols
The established method for site-specific incorporation of O-methyl-L-tyrosine into proteins is through amber codon suppression in a suitable expression host, such as E. coli.
Protocol: Site-Specific Incorporation of O-methyl-L-tyrosine in E. coli
This protocol outlines the general steps for incorporating O-methyl-L-tyrosine at a specific site in a target protein.
1. Materials:
-
E. coli expression strain (e.g., BL21(DE3)).
-
Expression plasmid for the target protein with an in-frame amber stop codon (TAG) at the desired labeling site.
-
Plasmid encoding the evolved O-methyl-L-tyrosyl-tRNA synthetase (OMeY-RS) and its cognate suppressor tRNA (e.g., pEVOL-OMeY).
-
O-methyl-L-tyrosine.
-
Standard cell culture media (e.g., LB or minimal media).
-
Antibiotics for plasmid selection.
-
Inducing agent (e.g., IPTG for lac-based promoters).
-
Protein purification reagents (e.g., Ni-NTA resin for His-tagged proteins).
2. Procedure:
-
Transformation: Co-transform the E. coli expression strain with the plasmid for the target protein and the pEVOL-OMeY plasmid. Plate on agar plates containing the appropriate antibiotics and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 5-10 mL of liquid media with antibiotics and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate a larger volume of expression media (e.g., 1 L) with the overnight starter culture.
-
Addition of Unnatural Amino Acid: When the optical density at 600 nm (OD600) of the culture reaches 0.4-0.6, add O-methyl-L-tyrosine to a final concentration of 1-2 mM.
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).
-
Expression: Incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-18 hours to facilitate proper protein folding and incorporation of the unnatural amino acid.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or other appropriate methods.
-
Purification: Purify the target protein using standard chromatography techniques (e.g., affinity chromatography for tagged proteins).
-
Verification: Confirm the incorporation of O-methyl-L-tyrosine by mass spectrometry.
Visualizations
Workflow for Site-Specific Protein Labeling with O-methyl-L-tyrosine
References
- 1. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 2. Evaluation and optimisation of unnatural amino acid incorporation and bioorthogonal bioconjugation for site-specific fluorescent labelling of proteins expressed in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-L-tyrosine as a tyrosine source during total parenteral nutrition in adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Acetyl-O-methyl-L-tyrosine for Protein Engineering and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The site-specific incorporation of unnatural amino acids (UAAs) into proteins has emerged as a powerful tool in protein engineering and drug development, enabling the introduction of novel chemical functionalities to tailor protein properties. This guide provides a comparative overview of N-Acetyl-O-methyl-L-tyrosine against other notable unnatural amino acids, focusing on key performance metrics, experimental considerations, and underlying biochemical pathways.
Introduction to this compound and its Comparators
This compound is a derivative of the natural amino acid L-tyrosine, featuring two key modifications: an O-methyl group on the phenolic hydroxyl moiety and an N-acetyl group on the alpha-amino group. These modifications are anticipated to confer distinct physicochemical properties compared to its precursors and other UAAs. This guide will primarily compare this compound with its non-acetylated counterpart, O-methyl-L-tyrosine (OMeY) , and a widely used photo-crosslinking UAA, p-azido-L-phenylalanine (AzF) .
-
O-methyl-L-tyrosine (OMeY): This UAA serves as a non-hydrolyzable analog of phosphotyrosine, making it valuable for studying phosphorylation-dependent signaling pathways. Its structural similarity to tyrosine allows for its efficient incorporation into proteins by engineered aminoacyl-tRNA synthetases (aaRS).
-
p-azido-L-phenylalanine (AzF): AzF is a photo-activatable amino acid that, upon exposure to UV light, forms a reactive nitrene intermediate capable of covalently crosslinking to interacting proteins. This property is extensively utilized in identifying protein-protein interactions.
Quantitative Performance Comparison
The successful incorporation of a UAA is dependent on the efficiency and specificity of the orthogonal aminoacyl-tRNA synthetase/tRNA pair. The following table summarizes key performance metrics for OMeY and AzF, providing a baseline for the anticipated performance of this compound. Direct experimental data for this compound is not extensively available in the public domain; therefore, its projected performance is based on the known effects of N-acetylation on amino acid bioavailability and cellular uptake.
| Unnatural Amino Acid | Typical Protein Yield (mg/L) | Incorporation Efficiency (%) | Key Properties & Applications |
| This compound | Inferred: Potentially lower than OMeY initially, dependent on intracellular deacetylation | Inferred: Dependent on synthetase recognition and deacetylation rate | Enhanced solubility, potential prodrug for OMeY, studies of N-acetylation effects. |
| O-methyl-L-tyrosine (OMeY) | 10 - 50 | >95 | Phosphotyrosine mimetic, stable to phosphatases, probing phosphorylation.[1] |
| p-azido-L-phenylalanine (AzF) | 5 - 30 | >90 | Photo-crosslinking, mapping protein-protein interactions.[1] |
Note: The efficiency of UAA incorporation can be influenced by several factors, including the specific orthogonal synthetase/tRNA pair used, the expression host, and the location of the UAA within the target protein.
Experimental Protocols
The site-specific incorporation of UAAs into proteins in vivo relies on the genetic reassignment of a nonsense codon, typically the amber stop codon (UAG), to encode the UAA.[2] This is achieved through the introduction of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA into the expression host.
General Protocol for Unnatural Amino Acid Incorporation in E. coli
-
Plasmid Construction:
-
The gene of interest is cloned into an expression vector, with the codon for the desired incorporation site mutated to a UAG (amber) stop codon.
-
A separate plasmid, often a pEVOL-based vector, carries the genes for the orthogonal aaRS and the suppressor tRNA.[3]
-
-
Transformation:
-
The expression plasmid and the pEVOL plasmid are co-transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
-
Cell Culture and Induction:
-
A single colony is used to inoculate a starter culture in Luria-Bertani (LB) medium containing the appropriate antibiotics for plasmid maintenance.
-
The starter culture is then used to inoculate a larger volume of expression medium.
-
The unnatural amino acid is added to the culture medium to a final concentration of 1-2 mM.[2]
-
Protein expression is induced by the addition of an appropriate inducer (e.g., IPTG or arabinose) when the culture reaches a suitable optical density (OD600 of 0.6-0.8).
-
-
Protein Expression and Harvest:
-
The culture is incubated for a further 4-16 hours at a reduced temperature (e.g., 18-25 °C) to allow for protein expression.
-
Cells are harvested by centrifugation.
-
-
Protein Purification and Analysis:
-
The cell pellet is lysed, and the target protein is purified using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion).
-
The successful incorporation of the UAA is confirmed by mass spectrometry.
-
Signaling Pathways and Experimental Workflows
The incorporation of this compound and other UAAs enables the precise dissection of cellular signaling pathways and provides novel workflows for protein engineering.
References
- 1. Engineering of an orthogonal aminoacyl-tRNA synthetase for efficient incorporation of the non-natural amino acid O-methyl-L-tyrosine using fluorescence-based bacterial cell sorting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering of an Orthogonal Aminoacyl-tRNA Synthetase for Efficient Incorporation of the Non-natural Amino Acid O-Meth… [ouci.dntb.gov.ua]
- 3. Role of tRNA Orthogonality in an Expanded Genetic Code - PMC [pmc.ncbi.nlm.nih.gov]
Validating N-Acetyl-O-methyl-L-tyrosine Incorporation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids (ncAAs) such as N-Acetyl-O-methyl-L-tyrosine into proteins is paramount for the development of novel therapeutics and research tools. This guide provides an objective comparison of mass spectrometry-based validation with other analytical techniques, supported by experimental data and detailed protocols to ensure the accurate confirmation of ncAA incorporation.
The modification of amino acids, through N-acetylation and O-methylation in the case of this compound, offers a sophisticated method to enhance the stability, modulate the activity, and introduce novel functionalities to proteins. However, the successful integration of these modified residues necessitates rigorous analytical validation to confirm their presence and precise location within the protein sequence. Mass spectrometry has emerged as the gold standard for this purpose, providing unparalleled sensitivity and specificity. This guide will explore the application of mass spectrometry for the validation of this compound incorporation and compare its performance with alternative methods such as Edman degradation and immunoassay-based techniques.
Performance Comparison of Validation Methods
The selection of an appropriate analytical method for validating the incorporation of this compound depends on various factors, including the required sensitivity, the complexity of the sample, and the specific information sought (e.g., confirmation of incorporation, site-specificity, or quantification). The following table summarizes the key performance characteristics of the most common validation techniques.
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | Immunoassay (e.g., Western Blot) |
| Principle | Measures the mass-to-charge ratio of peptide fragments to determine the amino acid sequence and identify modifications. | Sequential chemical removal and identification of N-terminal amino acids. | Utilizes specific antibodies to detect the modified amino acid or a tag. |
| Specificity | Very High: Can pinpoint the exact location of the modification within the peptide sequence. | High for N-terminal sequence, but indirect for internal modifications. | Variable: Dependent on antibody specificity; potential for cross-reactivity. |
| Sensitivity | High (femtomole to attomole range). | Moderate (picomole range). | High, but dependent on antibody affinity. |
| Throughput | High: Amenable to automation and analysis of complex mixtures. | Low: Sequential and time-consuming. | Moderate to High. |
| Quantitative | Yes: Can provide relative and absolute quantification of incorporation efficiency. | No: Primarily qualitative. | Semi-quantitative. |
| Sample Req. | Low: Can analyze complex mixtures. | Requires highly purified protein. | Can be used with complex mixtures. |
| Limitations | Interpretation of fragmentation spectra can be complex. | Blocked N-termini (like N-acetylation) prevent sequencing.[1][2][3] Not suitable for internal sequences.[2] | Requires a specific antibody for the modification, which may not be available. |
Experimental Protocols
Mass Spectrometry-Based Validation of this compound Incorporation
Mass spectrometry is the most robust method for confirming the incorporation of this compound. The workflow involves the enzymatic digestion of the protein, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the resulting peptides.
1. Protein Digestion (In-Solution)
This protocol is suitable for purified proteins.
-
Reduction and Alkylation:
-
Dissolve the protein sample in a buffer solution (e.g., 8 M urea, 50 mM ammonium bicarbonate).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.[4]
-
Cool the sample to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.[4]
-
Quench the reaction by adding DTT to a final concentration of 20 mM.
-
-
Digestion:
-
Dilute the urea concentration to less than 1 M with 50 mM ammonium bicarbonate.
-
Add sequencing-grade trypsin at a 1:50 to 1:100 enzyme-to-protein ratio.[4]
-
Incubate overnight at 37°C.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled with a nano-liquid chromatography system.
-
Chromatography:
-
Load the peptide digest onto a C18 reversed-phase column.
-
Elute the peptides using a gradient of acetonitrile in 0.1% formic acid.
-
-
Mass Spectrometry:
-
Acquire mass spectra in a data-dependent acquisition mode, where the most intense precursor ions are selected for fragmentation.
-
Set the mass spectrometer to detect the expected mass shift for this compound incorporation. The mass of a tyrosine residue is 163.0633 Da. N-Acetylation adds 42.0106 Da, and O-methylation adds 14.0157 Da, resulting in a total mass of 219.0896 Da for the modified residue.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein sequence database containing the sequence of the target protein.
-
Specify the mass shift of +56.0263 Da on tyrosine as a variable modification in the search parameters.
-
The identification of peptide fragments containing this mass shift confirms the incorporation of this compound. The fragmentation spectrum will show characteristic b- and y-ions that can be used to pinpoint the exact location of the modification.
-
Alternative Validation Methods
Edman Degradation
Edman degradation sequentially removes amino acids from the N-terminus of a protein, which are then identified by HPLC.[3][5]
-
Protocol:
-
The purified protein is immobilized on a solid support.
-
Phenyl isothiocyanate (PITC) is reacted with the N-terminal amino group under basic conditions.
-
The derivatized amino acid is selectively cleaved under acidic conditions.
-
The released amino acid derivative is identified by chromatography.
-
-
Applicability: This method is not suitable for directly validating the incorporation of this compound because the N-acetylation blocks the N-terminus, preventing the PITC coupling reaction.[1][2][3] However, it can be used to confirm the N-terminal sequence of the unmodified protein.
Immunoassay (Western Blot)
If a specific antibody that recognizes this compound is available, a Western blot can be used for validation.
-
Protocol:
-
Separate the protein sample by SDS-PAGE and transfer to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for this compound.
-
Wash the membrane and incubate with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
-
Applicability: This method can confirm the presence of the modification in the protein but does not provide information on the site of incorporation. The availability of a highly specific antibody is often a limiting factor.
Visualizing the Workflow and Logic
Caption: Mass spectrometry workflow for validation.
Caption: Logic for choosing a validation method.
References
- 1. Why Edman degradation sequencing matters | AltaBioscience [altabioscience.com]
- 2. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 3. rapidnovor.com [rapidnovor.com]
- 4. Validation of Protein Acetylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
A Functional Comparison of Proteins With and Without N-Acetyl-O-methyl-L-tyrosine: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the functional implications of amino acid modifications is paramount. This guide provides a comparative analysis of proteins containing the synthetic amino acid N-Acetyl-O-methyl-L-tyrosine versus their native counterparts containing L-tyrosine. Due to a lack of direct experimental data on proteins site-specifically incorporating this compound, this comparison is based on the well-documented individual effects of N-acetylation and O-methylation of tyrosine residues.
The incorporation of this compound into a protein, at either the N-terminus or an internal position, introduces two key modifications: the acetylation of the alpha-amino group and the methylation of the phenolic hydroxyl group of the tyrosine side chain. These alterations are predicted to have significant impacts on a protein's structure, stability, interactions, and overall function.
Predicted Functional Consequences of this compound Incorporation
The dual modification is expected to alter the physicochemical properties of the amino acid residue. N-acetylation neutralizes the positive charge of the N-terminal amino group, while O-methylation removes the hydrogen-bonding capability of the tyrosine hydroxyl group and renders it sterically bulkier and non-phosphorylatable.[1][2]
Table 1: Predicted Comparative Functional Effects
| Functional Parameter | Protein with L-Tyrosine | Protein with this compound | Predicted Rationale for Difference |
| Phosphorylation Potential | Can be phosphorylated by tyrosine kinases.[3] | Phosphorylation is blocked. | The hydroxyl group, the site of phosphorylation, is capped by a methyl group.[1] |
| Receptor/Enzyme Binding | Forms hydrogen bonds via the hydroxyl group. | Hydrogen bonding capacity of the side chain is eliminated. | O-methylation removes the hydroxyl proton and introduces a methyl group, altering steric and electronic properties.[4] |
| Protein Stability | Stability is context-dependent. | May exhibit increased resistance to certain proteases. | N-acetylation can protect against degradation by some aminopeptidases.[5] |
| Ion Channel Permeability | Contributes to the native pore properties. | May alter ion selectivity and conductance. | As observed with O-methylation of tyrosine in iturin A, which inverted ion selectivity.[4] |
| Solubility | Moderate solubility. | The N-acetyl group enhances water solubility.[2][6] | The acetyl group increases the hydrophilicity of the amino terminus. |
| Immunogenicity | Standard immunogenic profile. | Potentially altered immunogenicity. | The novel chemical moiety may be recognized as foreign by the immune system. |
Signaling Pathway Implications
The substitution of L-tyrosine with this compound is predicted to significantly disrupt signaling pathways that rely on tyrosine phosphorylation. Receptor tyrosine kinases (RTKs), for instance, would be unable to phosphorylate this modified residue, thereby blocking downstream signal transduction.
Experimental Protocols
To validate the predicted functional differences, the following experimental approaches are recommended.
Analysis of Protein Phosphorylation
Objective: To determine if the incorporated this compound residue can be phosphorylated.
Methodology: In Vitro Kinase Assay
-
Protein Expression and Purification: Express and purify both the native protein and the protein containing this compound. The modified protein can be generated using amber suppression technology with an engineered aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
-
Kinase Reaction: Incubate each protein with a relevant tyrosine kinase (e.g., Src, Abl) in a kinase buffer containing ATP.
-
Detection: Analyze the reaction products by Western blot using a pan-phosphotyrosine antibody. The absence of a signal for the modified protein would indicate a block in phosphorylation.
Assessment of Protein-Protein Interactions
Objective: To quantify changes in binding affinity due to the amino acid modification.
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Covalently immobilize the ligand (binding partner) on a sensor chip.
-
Binding Analysis: Flow the native and modified proteins (analytes) at various concentrations over the sensor chip surface.
-
Data Analysis: Measure the association and dissociation rates to calculate the equilibrium dissociation constant (KD). A significant change in KD for the modified protein would indicate altered binding affinity.
Evaluation of Protein Stability
Objective: To compare the proteolytic stability of the native and modified proteins.
Methodology: Protease Digestion Assay
-
Incubation: Incubate equal amounts of the native and modified proteins with a specific protease (e.g., trypsin, chymotrypsin) over a time course.
-
Quenching: Stop the reaction at various time points by adding a protease inhibitor or by denaturation.
-
Analysis: Analyze the samples by SDS-PAGE and Coomassie staining or Western blotting to visualize the extent of protein degradation. Increased resistance to cleavage for the modified protein would suggest enhanced stability.
References
- 1. The Role of N Terminal Acetylation in Protein Function and Disease - Creative Proteomics [creative-proteomics.com]
- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What is the mechanism of N-acetyl-L-tyrosine? [synapse.patsnap.com]
- 6. supplementfactoryuk.com [supplementfactoryuk.com]
A Comparative Guide to N-Acetyl-O-methyl-L-tyrosine and N-Acetyl-L-tyrosine in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Acetyl-O-methyl-L-tyrosine (NAOMT) and N-Acetyl-L-tyrosine (NALT), two prodrugs of the amino acid L-tyrosine, with a focus on their application in cell-based assays. While both compounds are designed to enhance the solubility of L-tyrosine for research and therapeutic applications, the available experimental data is significantly more extensive for NALT. This document summarizes the current scientific knowledge on both molecules, presenting experimental data for NALT and offering a theoretical comparison for NAOMT based on its chemical structure.
Introduction to the Compounds
N-Acetyl-L-tyrosine (NALT) is a well-documented, acetylated derivative of L-tyrosine.[1] Its primary advantage is its increased water solubility compared to L-tyrosine, which makes it a common supplement in cell culture media to ensure a steady supply of this essential amino acid for protein synthesis and other metabolic processes.[2] Beyond its role as a simple precursor, recent research has revealed that NALT can act as a signaling molecule, inducing a protective mitohormetic response in cells under stress.
This compound (NAOMT) is a derivative of L-tyrosine with both an N-acetyl group and an O-methyl group on the phenolic ring.[3] This dual modification is also intended to increase solubility.[3] However, there is a notable lack of published experimental data regarding its performance and effects in cell-based assays. Consequently, its comparison with NALT in a cellular context is largely theoretical at present.
Physicochemical Properties
The modifications to the L-tyrosine structure influence the physicochemical properties of NALT and NAOMT, which can, in turn, affect their handling and performance in experimental settings.
| Property | This compound (NAOMT) | N-Acetyl-L-tyrosine (NALT) | L-Tyrosine (for reference) |
| Molecular Formula | C₁₂H₁₅NO₄[4] | C₁₁H₁₃NO₄[5] | C₉H₁₁NO₃ |
| Molecular Weight | 237.25 g/mol [4] | 223.22 g/mol [6] | 181.19 g/mol |
| Appearance | - (Data not readily available) | White crystalline powder[1] | White crystalline powder |
| Water Solubility | Enhanced solubility reported[3] | ~25 mg/mL in water[7] | ~0.45 mg/mL at 25°C |
| Stability in Solution | - (Data not readily available) | Stable in neutral to slightly acidic conditions (pH 4-7); hydrolysis increases in strongly acidic or alkaline conditions.[8] Not recommended for autoclaving.[8] | Low solubility at neutral pH |
Performance in Cell-Based Assays: A Data-Driven Comparison
The following table summarizes the available experimental data for NALT in various cell-based assays. Due to the lack of published studies, a corresponding summary for NAOMT cannot be provided.
| Assay Type | Cell Line(s) | Key Findings for N-Acetyl-L-tyrosine (NALT) | Key Findings for this compound (NAOMT) |
| Cell Viability (MTT Assay) | B16/F10 and K1735 murine melanoma cells | In combination with the chemotherapeutic agent procarbazine, NALT enhanced the inhibition of cell viability. | No data available |
| Mitohormesis and Oxidative Stress | Drosophila S2 cells, Human colorectal cancer HCT116 cells | Induces a transient increase in mitochondrial Reactive Oxygen Species (ROS), leading to the activation of FoxO and Keap1 signaling pathways and upregulation of antioxidant enzymes. This suggests a neuroprotective effect beyond simple neurotransmitter precursor activity. | No data available |
| Use in Cell Culture Media | Chinese Hamster Ovary (CHO) cells | Serves as a highly soluble source of L-tyrosine, preventing its limitation in high-density cultures and supporting robust cell growth and protein production.[2] The efficiency of intracellular conversion to L-tyrosine can be cell-line dependent.[2] | No data available, but its enhanced solubility suggests potential utility as a tyrosine source.[3] |
Signaling Pathways and Cellular Mechanisms
The primary role of both NALT and NAOMT is to deliver L-tyrosine to cells, which is a precursor for the synthesis of catecholamine neurotransmitters like dopamine, norepinephrine, and epinephrine.
References
- 1. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. Buy this compound | 28047-05-4 [smolecule.com]
- 4. This compound | C12H15NO4 | CID 10966529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. benchchem.com [benchchem.com]
Assessing the Purity of Synthetic N-Acetyl-O-methyl-L-tyrosine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthetic compounds is a cornerstone of reliable and reproducible scientific research. For drug development professionals and researchers utilizing N-Acetyl-O-methyl-L-tyrosine, ensuring its chemical and stereochemical integrity is paramount to the validity of experimental outcomes. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthetic this compound, offering detailed experimental protocols and comparative data. We also explore potential alternatives to this compound, providing a broader context for its application in research and development.
Introduction to this compound and Its Purity
This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the amine and a methyl group on the phenolic hydroxyl. These modifications can alter its physicochemical properties, such as solubility and bioavailability, making it a compound of interest in various research applications, including its potential role as a precursor to neurotransmitters.
The synthesis of this compound can introduce various impurities that may interfere with experimental results. These impurities can include:
-
Starting materials and reagents: Unreacted L-tyrosine, O-methyl-L-tyrosine, or acetylating and methylating agents.
-
Positional isomers: N-methyl-O-acetyl-L-tyrosine.
-
Stereoisomers: The D-enantiomer, N-Acetyl-O-methyl-D-tyrosine, which can arise from racemization during synthesis.
-
Byproducts: Di-acetylated or di-methylated tyrosine derivatives.
A thorough purity assessment, therefore, requires a combination of analytical techniques capable of separating and identifying these potential contaminants.
Comparative Analysis of Purity Assessment Methods
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantitative purity analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide crucial structural confirmation and impurity identification.
| Analytical Technique | Principle | Information Provided | Key Advantages | Limitations |
| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | Chemical purity, quantification of impurities with different polarities. | High resolution, quantitative accuracy, well-established methods. | May not separate stereoisomers. |
| Chiral HPLC | Separation of enantiomers using a chiral stationary phase. | Enantiomeric purity (ratio of L- to D-isomer). | Direct and accurate determination of enantiomeric excess. | Requires specialized and often expensive columns. |
| ¹H and ¹³C NMR Spectroscopy | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural confirmation, identification of impurities with distinct chemical shifts. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to HPLC for trace impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities based on their mass. | High sensitivity, provides molecular weight information. | Isomeric impurities may not be distinguishable by mass alone. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar N-acetylated and O-methylated amino acids and should be optimized for the specific instrumentation and sample matrix.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Chemical Purity
This method is designed to separate this compound from potential impurities with different polarities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (e.g., 0.1% trifluoroacetic acid in water) and solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile). A typical gradient could be:
-
0-5 min: 5% B
-
5-25 min: 5-95% B
-
25-30 min: 95% B
-
30-35 min: 95-5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity
This method is crucial for determining the presence of the D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A suitable chiral stationary phase (CSP) column, such as one based on a cyclodextrin or Pirkle-type phase. The choice of column will require screening.
-
Mobile Phase: Typically a mixture of hexane and a polar organic solvent like isopropanol or ethanol, with a small amount of an acidic or basic modifier to improve peak shape. The exact composition must be optimized for the chosen column.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection Wavelength: 220 nm or 274 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous structural confirmation and can identify and quantify impurities if they are present at sufficient levels.
-
Instrumentation: 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. The expected chemical shifts for this compound will be similar to those of L-tyrosine and its derivatives, with characteristic signals for the acetyl methyl protons (around 2.0 ppm), the O-methyl protons (around 3.8 ppm), the aromatic protons (between 6.8 and 7.2 ppm), and the alpha- and beta-protons of the amino acid backbone.
-
¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum to confirm the carbon framework of the molecule.
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the synthesized compound and to identify potential impurities.
-
Instrumentation: A mass spectrometer, often coupled with an HPLC system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.
-
Analysis Mode: The analysis can be performed in both positive and negative ion modes. In positive ion mode, the protonated molecule [M+H]⁺ would be expected at m/z 238.1.
-
Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be used to fragment the parent ion and obtain structural information, which is useful for confirming the identity of the compound and for identifying impurities.
Visualization of Experimental Workflows
Caption: Workflow for the purity assessment of synthetic this compound.
Comparison with Alternatives
For researchers investigating the roles of tyrosine and its derivatives in neurotransmitter synthesis and other biological processes, several alternatives to this compound exist. The choice of compound often depends on the specific research question, desired physicochemical properties, and metabolic stability.
| Compound | Key Features | Primary Application in Research | Purity Assessment Considerations |
| L-Tyrosine | The natural, unmodified amino acid. | Direct precursor to catecholamines. | Well-established analytical methods. Potential impurities include other amino acids. |
| N-Acetyl-L-tyrosine (NALT) | More water-soluble than L-tyrosine. | Used in parenteral nutrition and as a nootropic supplement. | Purity assessment is well-documented. Potential for O-acetylation as an impurity. |
| O-Methyl-L-tyrosine | The phenolic hydroxyl group is methylated. | Used to study the effects of methylation on tyrosine metabolism and function. | Similar purity assessment methods to the target compound. |
| L-DOPA | An intermediate in dopamine biosynthesis. | Direct precursor to dopamine, used in the treatment of Parkinson's disease. | Prone to oxidation; requires careful handling and analysis. |
Signaling Pathway Involvement
This compound is expected to be metabolized to O-methyl-L-tyrosine and subsequently may influence the catecholamine synthesis pathway. The primary proposed mechanism for L-tyrosine's cognitive effects is its role as a precursor to catecholamine neurotransmitters, including dopamine.
Caption: Potential metabolic fate and involvement of this compound in the catecholamine synthesis pathway.
Conclusion
The comprehensive purity assessment of synthetic this compound is essential for ensuring the reliability of research data. A multi-technique approach combining RP-HPLC for chemical purity, chiral HPLC for enantiomeric purity, NMR for structural confirmation, and MS for molecular weight verification is recommended. While specific, validated methods for this particular compound are not widely published, the protocols provided for analogous compounds offer a robust starting point for method development. Researchers should also consider the use of alternative tyrosine derivatives based on the specific requirements of their studies. By employing rigorous analytical practices, scientists can have greater confidence in the quality of their synthetic materials and the integrity of their research findings.
Navigating the Uncharted Territory of N-Acetyl-O-methyl-L-tyrosine Detection: A Guide to Antibody Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the roles of nuanced post-translational modifications, the ability to specifically detect N-Acetyl-O-methyl-L-tyrosine is a critical yet unmet need. Currently, there are no commercially available antibodies specifically designed to recognize this particular modified amino acid. This guide provides a framework for researchers to navigate this challenge by exploring potential cross-reactivity from existing antibodies against similar epitopes and offers detailed protocols for validating such interactions.
The specific detection of this compound is essential for understanding its potential biological functions, which remain largely unexplored. The addition of both an acetyl group to the nitrogen and a methyl group to the oxygen of the tyrosine side chain creates a unique chemical entity. An antibody's ability to bind this target would depend on its capacity to recognize this specific combination of modifications, while distinguishing it from related compounds such as L-tyrosine, N-Acetyl-L-tyrosine, and O-methyl-L-tyrosine.
Comparison of Potential Cross-Reactive Antibody Candidates
In the absence of a dedicated antibody, researchers may consider screening antibodies developed for structurally similar molecules. The success of this approach is contingent on the antibody's binding pocket (paratope) accommodating the unique structure of this compound. The following table outlines a hypothetical comparison of potential antibody candidates and their theoretical cross-reactivity profiles.
| Antibody Target | Immunogen Structure | Potential for Cross-Reactivity with this compound | Rationale for Potential Cross-Reactivity | Key Distinguishing Features for Specificity |
| N-Acetyl-L-tyrosine | N-acetylated tyrosine, often conjugated to a carrier protein. | Moderate to High | The antibody is selected to recognize the N-acetyl group and the tyrosine backbone. The O-methyl group might be tolerated within the binding pocket if it does not cause significant steric hindrance. | The antibody must accommodate the additional methyl group on the phenolic oxygen. |
| O-methyl-L-tyrosine | O-methylated tyrosine, conjugated to a carrier protein. | Moderate | The antibody is designed to bind the O-methylated phenol ring. The N-acetyl group's presence could either be ignored or sterically hinder binding, depending on the epitope. | The binding pocket needs to tolerate the N-acetyl modification on the amino group. |
| Phosphotyrosine | Phosphorylated tyrosine peptides.[1] | Low | While both are modifications of the tyrosine hydroxyl group, the phosphate group is significantly larger and more charged than a methyl group, making cross-reactivity unlikely.[1] | The antibody is highly specific for the phosphate group and its negative charge. |
| L-Tyrosine | L-tyrosine conjugated to a carrier protein. | Low | These antibodies bind to the unmodified tyrosine. Both the N-acetyl and O-methyl groups would likely disrupt the binding interface.[2] | The presence of both acetyl and methyl groups would likely prevent binding. |
| Nitrotyrosine | Nitrated tyrosine-containing peptides.[3] | Very Low | The nitro group has a distinct electronic and steric profile compared to the O-methyl and N-acetyl groups, making cross-reactivity improbable.[3] | The antibody is specific for the nitro group on the tyrosine ring. |
Experimental Protocols
To empirically determine the cross-reactivity of any candidate antibody, a competitive enzyme-linked immunosorbent assay (ELISA) is the gold standard. This assay measures the ability of the free molecule (this compound) to compete with a coated antigen for binding to the antibody.
Competitive ELISA Protocol
1. Reagents and Materials:
-
96-well microtiter plates
-
Candidate antibody
-
Coating antigen (e.g., N-Acetyl-L-tyrosine conjugated to BSA)
-
This compound (competitor antigen)
-
Other potential cross-reactants (N-Acetyl-L-tyrosine, O-methyl-L-tyrosine, L-tyrosine)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
2. Procedure:
-
Coating: Coat the wells of a 96-well plate with the coating antigen (e.g., 1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition:
-
Prepare a series of dilutions of the competitor antigen (this compound) and other potential cross-reactants.
-
In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the primary antibody with the various concentrations of the competitor antigens for 1-2 hours.
-
Transfer 100 µL of these antibody-antigen mixtures to the coated and blocked plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody: Add 100 µL of the enzyme-conjugated secondary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
3. Data Analysis:
-
Plot the absorbance against the log of the competitor concentration.
-
The concentration of the competitor that causes a 50% reduction in the signal (IC50) is determined.
-
The percent cross-reactivity is calculated using the following formula: % Cross-reactivity = (IC50 of N-Acetyl-L-tyrosine / IC50 of competitor) x 100
Illustrative Signaling Pathway: The Role of Tyrosine Modification in EGFR Signaling
To underscore the importance of specific antibody binding to modified tyrosine residues, we can look at the Epidermal Growth Factor Receptor (EGFR) signaling pathway. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[4] The binding of a ligand, such as EGF, to EGFR triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[5]
These phosphorylated tyrosine residues act as docking sites for various signaling proteins containing SH2 or PTB domains.[2] The specific pattern of tyrosine phosphorylation dictates which downstream signaling cascades are activated, such as the RAS-MAPK and PI3K-Akt pathways. An antibody that could distinguish between different modifications on these tyrosine residues (e.g., phosphorylation vs. methylation) would be an invaluable tool for dissecting these complex signaling networks.
References
- 1. lifesciences.danaher.com [lifesciences.danaher.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Tyrosine phosphorylation: Significance and symbolism [wisdomlib.org]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Biological Effects of L-Tyrosine and its N-Acetyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological effects, pharmacokinetics, and efficacy of L-tyrosine and its N-acetylated derivatives. While the primary focus of available research is on N-Acetyl-L-tyrosine (NALT), this document will also address the theoretical implications of a further modified compound, N-Acetyl-O-methyl-L-tyrosine, based on established biochemical principles.
Executive Summary
L-tyrosine is a critical amino acid precursor for the synthesis of catecholamine neurotransmitters, including dopamine, norepinephrine, and epinephrine.[] Its availability can be a rate-limiting factor in catecholamine production, particularly under conditions of high demand or stress.[2] To overcome L-tyrosine's poor water solubility for applications such as parenteral nutrition, derivatives like N-Acetyl-L-tyrosine (NALT) were developed.[][3]
Despite the theoretical advantage of increased solubility, extensive research indicates that NALT is an inefficient prodrug for L-tyrosine.[4][5] Its in-vivo conversion to L-tyrosine is poor, leading to low bioavailability and high rates of urinary excretion of the unchanged compound.[4][5] Consequently, for the purpose of elevating systemic and central nervous system tyrosine levels, direct oral administration of L-tyrosine is demonstrably superior.[4]
There is a significant lack of published experimental data on the biological effects of this compound. However, its chemical structure suggests it would be an even less effective precursor than NALT. The methylation of the phenolic hydroxyl group would prevent the action of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis. Therefore, for this compound to become active, it would require both N-deacetylation and O-demethylation, a multi-step process for which there is no evidence of efficient in-vivo precedent.
Comparative Pharmacokinetics and Bioavailability: NALT vs. L-Tyrosine
The primary measure of efficacy for a tyrosine prodrug is its ability to increase plasma and, subsequently, brain concentrations of L-tyrosine. The available data consistently demonstrates the superior bioavailability of L-tyrosine over NALT.
| Parameter | L-Tyrosine (Oral) | N-Acetyl-L-Tyrosine (NALT) | Key Findings & Citations |
| Bioavailability | High | Very Low | Oral L-tyrosine is significantly more effective at increasing plasma tyrosine levels than NALT.[6] |
| Plasma Tyrosine Increase | ▲ 130-276% (oral, 100mg/kg) | ▲ 0-25% (intravenous, 5000mg) | Studies show a dramatic difference in the ability of each compound to raise plasma tyrosine levels. Some studies report no significant increase with NALT.[5] |
| Metabolism | Direct precursor to L-DOPA via tyrosine hydroxylase.[7] | Requires deacetylation in the body (primarily kidneys) to form L-tyrosine. This conversion is inefficient.[3][6] | The additional metabolic step for NALT is a major limiting factor in its efficacy. |
| Excretion | Metabolites are excreted via standard pathways. | High rate of urinary excretion of the unchanged compound. Up to 60% of an administered dose may be excreted unused.[4][5] | The poor conversion of NALT leads to significant waste of the compound. |
| Water Solubility | Low | High | NALT's primary advantage is its high water solubility, making it suitable for parenteral nutrition solutions where L-tyrosine cannot be easily dissolved.[5][7] |
Signaling Pathways and Metabolic Fate
The intended biological effect of tyrosine supplementation is to increase the substrate pool for catecholamine synthesis. The metabolic pathways for L-tyrosine and its derivatives illustrate the biochemical challenges for prodrug efficacy.
Catecholamine Synthesis Pathway
L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH), which is the rate-limiting step in the synthesis of dopamine, norepinephrine, and epinephrine.
Comparative Metabolic Fate of L-Tyrosine, NALT, and this compound
This diagram illustrates the necessary metabolic steps for each compound to enter the catecholamine synthesis pathway.
Experimental Protocols
The quantification of tyrosine and catecholamines in biological matrices is essential for evaluating the efficacy of these compounds. High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a standard and highly sensitive method for this purpose.
General Protocol for Quantification of Tyrosine and Dopamine in Plasma/Brain Tissue
This protocol provides a framework for a typical preclinical or clinical study.
1. Sample Collection and Preparation:
- Plasma: Blood samples are collected at predetermined time points post-administration into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C.
- Brain Tissue: Animals are euthanized, and specific brain regions (e.g., striatum, prefrontal cortex) are rapidly dissected, weighed, frozen in liquid nitrogen, and stored at -80°C.
- Homogenization: For analysis, samples are thawed. Plasma is deproteinized, typically with perchloric acid. Brain tissue is homogenized in a suitable buffer, often containing an antioxidant and an internal standard.
2. HPLC-ECD Analysis:
- System: A standard HPLC system equipped with a pump, autosampler, and an electrochemical detector.
- Column: A reverse-phase C18 column is commonly used for separation.
- Mobile Phase: The mobile phase typically consists of a phosphate or citrate buffer with an ion-pairing agent and an organic modifier (e.g., methanol or acetonitrile).
- Detection: The electrochemical detector is set to an oxidizing potential appropriate for the analytes of interest (e.g., +0.65 V for dopamine).
- Quantification: Analyte concentrations are determined by comparing the peak area from the sample to a standard curve generated from known concentrations of the analytes.
start [label="Compound Administration\n(e.g., Oral Gavage, IV Infusion)"];
collection [label="Sample Collection\n(Blood, Brain Tissue)\nat Timed Intervals"];
processing [label="Sample Processing\n(Centrifugation, Homogenization,\nDeproteinization)"];
hplc [label="HPLC-ECD Analysis\n(Separation & Detection)"];
data [label="Data Analysis\n(Peak Integration,\nConcentration Calculation)"];
results [label="Pharmacokinetic Modeling\n(Cmax, Tmax, AUC)", shape=document, fillcolor="#FFFFFF"];
start -> collection;
collection -> processing;
processing -> hplc;
hplc -> data;
data -> results;
}
Conclusion and Recommendations
For researchers and drug development professionals, the evidence strongly indicates that:
-
L-Tyrosine remains the superior choice for oral administration when the objective is to increase systemic and central nervous system levels of tyrosine to support catecholamine synthesis.
-
N-Acetyl-L-Tyrosine (NALT) , despite its enhanced water solubility, is a poor prodrug with low bioavailability due to inefficient conversion to L-tyrosine. Its primary utility is confined to parenteral nutrition formulations where solubility is a critical limiting factor.
-
This compound is not a viable candidate as a tyrosine precursor. The O-methylation blocks the essential enzymatic step for catecholamine synthesis, and there is no evidence to suggest efficient in-vivo demethylation. In fact, O-methylated tyrosine derivatives are more likely to act as inhibitors of tyrosine hydroxylase.
Future research should focus on the development of novel, more efficient L-tyrosine prodrugs that can overcome the solubility limitations without sacrificing bioavailability. Direct, head-to-head oral pharmacokinetic studies in human subjects would be beneficial to definitively close the chapter on the purported, yet unsupported, oral efficacy of NALT.
References
A Researcher's Guide to the Characterization of Proteins Containing N-Acetyl-O-methyl-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methodologies for the characterization of proteins engineered to contain the non-canonical amino acid N-Acetyl-O-methyl-L-tyrosine. As a synthetic derivative of L-tyrosine, its incorporation into proteins opens avenues for novel biochemical studies, enzyme kinetic investigations, and drug development. This document outlines the experimental workflow, from the synthesis of the modified amino acid and its incorporation into proteins to the detailed characterization of the resulting proteins, offering a comparative analysis with their wild-type counterparts.
Introduction to this compound
This compound is a derivative of the amino acid L-tyrosine, featuring an acetyl group on the amine nitrogen and a methyl group on the phenolic oxygen. These modifications enhance its solubility and alter its chemical properties compared to L-tyrosine, making it a valuable tool in biochemical and pharmaceutical research.[1] While not a naturally occurring post-translational modification, its site-specific incorporation into proteins allows for the precise investigation of protein structure-function relationships.
Incorporation of this compound into Proteins
The site-specific incorporation of this compound into a protein of interest is most commonly achieved through the use of amber codon suppression technology.[2][3][4][5] This technique utilizes an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's translational machinery. The engineered synthetase specifically recognizes this compound and charges it onto a suppressor tRNA that recognizes the amber stop codon (UAG). When a gene of interest is mutated to contain a UAG codon at a specific site, the ribosome incorporates this compound at that position instead of terminating translation.[2][3]
Characterization of this compound-Containing Proteins
The characterization of proteins containing this non-canonical amino acid involves a multi-faceted approach to confirm its incorporation and to understand its effects on protein structure and function. This is typically compared against the wild-type protein expressed under identical conditions (without the non-canonical amino acid).
Mass Spectrometry for Confirmation and Quantification
Mass spectrometry is the gold standard for verifying the incorporation of this compound and for quantifying the modified protein.
Experimental Protocol: Proteomic Analysis by LC-MS/MS
-
Protein Isolation and Digestion:
-
Isolate the protein of interest from the expression system.
-
Perform in-gel or in-solution digestion of the protein using a protease such as trypsin. Trypsin cleaves C-terminal to lysine and arginine residues.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate peptides using reverse-phase liquid chromatography.
-
The mass spectrometer will perform a full MS scan to determine the mass-to-charge ratio (m/z) of the intact peptides, followed by MS/MS scans to fragment the peptides and determine their amino acid sequence.
-
-
Data Analysis:
-
Search the MS/MS data against a protein sequence database containing the sequence of the target protein, with a variable modification corresponding to the mass of this compound (237.25 Da) on the target tyrosine residue.
-
The fragmentation pattern in the MS/MS spectrum will confirm the presence and location of the modification. Key fragment ions will include those corresponding to the modified tyrosine residue.[6][7]
-
Table 1: Predicted Mass Shifts for Proteomic Analysis
| Amino Acid/Modification | Monoisotopic Mass (Da) | Mass Shift from Tyrosine (Da) |
| L-Tyrosine (Y) | 163.0633 | 0 |
| This compound | 237.1001 | +74.0368 |
| Phosphotyrosine | 243.0297 | +79.9664 |
| Nitrosotyrosine | 208.0589 | +44.9956 |
Biophysical Characterization
Incorporation of this compound can alter the biophysical properties of a protein. Comparative analysis with the wild-type protein is crucial.
Table 2: Comparison of Biophysical Properties
| Property | Experimental Technique | Expected Outcome with this compound |
| Thermal Stability | Differential Scanning Fluorimetry (DSF) or Circular Dichroism (CD) Spectroscopy | Altered melting temperature (Tm) indicating a change in stability. |
| Secondary Structure | Circular Dichroism (CD) Spectroscopy | Potential changes in alpha-helix and beta-sheet content. |
| Tertiary Structure | X-ray Crystallography or NMR Spectroscopy | High-resolution structural changes in the vicinity of the modification. |
| Protein-Protein Interactions | Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI) | Changes in binding affinity (KD) and kinetics (ka, kd). |
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
-
Sample Preparation: Prepare solutions of the wild-type and modified protein at the same concentration in a suitable buffer. Add a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).
-
Thermal Denaturation: Use a real-time PCR instrument to gradually increase the temperature of the samples.
-
Data Acquisition: Monitor the fluorescence of the dye. As the protein unfolds, the dye will bind to exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: Plot fluorescence as a function of temperature. The midpoint of the transition corresponds to the melting temperature (Tm) of the protein.
Impact on Cellular Signaling Pathways
Tyrosine residues are critical for many signaling pathways, particularly through phosphorylation events.[8] The methylation of the hydroxyl group in this compound blocks phosphorylation at that site. This can be a powerful tool to investigate the role of specific tyrosine phosphorylation events in a signaling cascade.
Experimental Protocol: Western Blot Analysis of Phosphorylation
-
Cell Culture and Treatment: Express the wild-type or modified protein in a suitable cell line. Stimulate the cells with a ligand known to activate the signaling pathway of interest.
-
Protein Extraction and SDS-PAGE: Lyse the cells and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Western Blotting: Transfer the proteins to a membrane and probe with a primary antibody specific for the phosphorylated form of the protein of interest.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
-
Analysis: Compare the levels of phosphorylation between the wild-type and modified protein. The absence of a signal for the modified protein would confirm the blockage of phosphorylation at that site.
Conclusion
The incorporation of this compound into proteins provides a powerful tool for dissecting protein structure, function, and involvement in cellular signaling. The methodologies outlined in this guide, from site-specific incorporation to detailed biophysical and cellular characterization, offer a robust framework for researchers to explore the impact of this unique amino acid modification. The comparative data generated will be invaluable for understanding the subtle yet critical roles of specific amino acid residues in protein biology and for the rational design of novel therapeutics.
References
- 1. Buy this compound | 28047-05-4 [smolecule.com]
- 2. Incorporating Unnatural Amino Acids into Recombinant Proteins in Living Cells [labome.com]
- 3. Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purefrex.genefrontier.com [purefrex.genefrontier.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Tyrosine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of N-Acetyl-O-methyl-L-tyrosine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical and metabolic stability of N-Acetyl-O-methyl-L-tyrosine and its key analogs, N-Acetyl-L-tyrosine and O-methyl-L-tyrosine. Understanding the stability of these compounds is crucial for their application in research and drug development, as it directly impacts their shelf-life, bioavailability, and in vivo efficacy. This document summarizes stability data, details relevant experimental protocols, and visualizes key pathways and workflows to support further investigation and application of these tyrosine derivatives.
Introduction
L-tyrosine is a critical amino acid precursor for the synthesis of catecholamine neurotransmitters such as dopamine, norepinephrine, and epinephrine.[1][2][3][4] However, its low aqueous solubility can limit its therapeutic applications. Chemical modifications, such as N-acetylation and O-methylation, are employed to enhance the solubility and stability of the parent molecule.[5] N-Acetyl-L-tyrosine (NALT) is a well-known derivative with improved solubility, though its in vivo conversion to L-tyrosine can be inefficient.[6] O-methylation of the phenolic hydroxyl group and N-acetylation of the amino group are strategies to protect susceptible sites from degradation and metabolism. This guide explores the comparative stability of this compound, which incorporates both modifications, against its singly modified analogs.
Comparative Stability Data
While direct comparative quantitative studies on the stability of this compound and its analogs are not extensively available in publicly accessible literature, the following table provides an illustrative comparison based on established principles of chemical stability and metabolic pathways. The data are representative and intended to highlight the expected relative stabilities.
| Compound | Modification | Expected Chemical Stability (Hydrolysis/Oxidation) | Expected Metabolic Stability (Half-life in Liver Microsomes) | Key Degradation/Metabolic Pathways |
| This compound | N-acetylation, O-methylation | High | High | Deacetylation |
| N-Acetyl-L-tyrosine (NALT) | N-acetylation | Moderate | Moderate | Deacetylation, Oxidation of the phenolic ring[7] |
| O-methyl-L-tyrosine | O-methylation | High | Moderate to High | Standard amino acid metabolism |
| L-tyrosine | None | Low | Low | Oxidation, Enzymatic degradation[8] |
Note: This table is illustrative. Actual stability will vary based on specific experimental conditions.
Experimental Protocols
Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[9][10]
Objective: To assess the chemical stability of this compound and its analogs under various stress conditions.
Methodology:
-
Sample Preparation: Prepare 1 mg/mL stock solutions of each compound in a suitable solvent (e.g., water or a 50:50 acetonitrile:water mixture).[7]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C for 24 hours.[7]
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C for 24 hours.[7]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.[7]
-
Thermal Degradation: Expose the solid compound to 105°C for 48 hours.[7]
-
Photostability: Expose the solution to light (ICH Q1B guidelines).
-
-
Sample Analysis: At specified time points, neutralize the acid and base-stressed samples. Dilute all samples to a suitable concentration.
-
Quantification: Analyze the samples using a stability-indicating HPLC method to quantify the remaining parent compound and detect degradation products.[11]
Metabolic Stability in Human Liver Microsomes
This in vitro assay is a standard method to evaluate the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.[12][13]
Objective: To determine the in vitro metabolic stability (half-life, intrinsic clearance) of this compound and its analogs.
Methodology:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the incubation mixture containing:
-
Initiation of Reaction: Pre-incubate the mixture at 37°C. Initiate the metabolic reaction by adding a NADPH-regenerating system.[14]
-
Time Points: Collect aliquots at multiple time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[12]
-
Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[13]
-
Sample Processing: Centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.[13]
-
Data Analysis: Determine the rate of disappearance of the parent compound to calculate the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[15]
Visualizations
Signaling Pathway
The primary biological relevance of L-tyrosine and its analogs is their role as precursors in the catecholamine biosynthesis pathway.
Caption: Metabolic activation of tyrosine analogs and the catecholamine biosynthesis pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the stability of a small molecule.
Caption: General workflow for comparative stability assessment of small molecules.
References
- 1. SMPDB [smpdb.ca]
- 2. Catecholamine Synthesis & Breakdown Mnemonic for USMLE [pixorize.com]
- 3. catecholamine biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Catabolism of Catecholamine | Pharmaguideline [pharmaguideline.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. biopharmaspec.com [biopharmaspec.com]
- 11. benchchem.com [benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. enamine.net [enamine.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of N-Acetyl-O-methyl-L-tyrosine
For researchers, scientists, and professionals in drug development, the lifecycle of a chemical reagent extends beyond its use in experimentation. The proper disposal of compounds like N-Acetyl-O-methyl-L-tyrosine is a critical final step, ensuring the safety of laboratory personnel and the protection of the environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide provides a comprehensive framework for its disposal, drawing upon established protocols for similar chemical compounds and general principles of laboratory waste management.
Immediate Safety and Handling Protocols
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear safety goggles with side-shields, chemical-resistant gloves, and a laboratory coat.[2] If there is a risk of dust formation, a NIOSH-approved respirator is recommended.
-
Ventilation: Conduct all handling and disposal activities in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Spill Management: In the event of a spill, avoid generating dust.[3] Moisten the spilled material and collect it into a suitable, closed container for disposal.[4]
Step-by-Step Disposal Procedures
The guiding principle for the disposal of this compound is to treat it as a chemical waste in accordance with all local, state, and federal regulations.[5] Do not discharge this compound into sewers or waterways.[3][4]
-
Waste Characterization and Segregation:
-
Solid Waste: Collect unused or waste this compound in its original container or a clearly labeled, sealed container. Do not mix it with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or wipes, that are contaminated with this compound should be collected in a designated, sealed container for hazardous waste.
-
Solutions: If the compound is in a solution, the entire solution should be treated as chemical waste. The nature of the solvent will also dictate the specific disposal route. Halogenated and non-halogenated solvent waste should be segregated.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name, "this compound," and the appropriate hazard warnings.
-
-
Storage:
-
Store waste containers in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]
-
-
Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's licensed hazardous waste disposal contractor.
-
Summary of Disposal and Safety Information
| Parameter | Guideline | Citation |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is present. | [2] |
| Primary Disposal Method | Dispose of as chemical waste through a licensed contractor. | [5] |
| Spill Cleanup | Moisten spilled solid to prevent dust, then sweep into a closed container. | [4] |
| Environmental Precautions | Do not allow to enter drains or waterways. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [3] |
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility. Always consult with your institution's EHS department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Logistical Information for Handling N-Acetyl-O-methyl-L-tyrosine
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling N-Acetyl-O-methyl-L-tyrosine. Adherence to these procedures is critical for ensuring a safe laboratory environment and the integrity of your research.
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on information for similar compounds.
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Face Shield | Recommended when there is a splash hazard. | |
| Skin Protection | Gloves | Chemical-impermeable gloves. |
| Lab Coat | Standard laboratory coat. | |
| Protective Clothing | Fire/flame resistant and impervious clothing should be worn.[1] | |
| Respiratory Protection | Respirator | A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced.[1] Use a NIOSH/MSHA or European Standard EN 149 approved respirator. |
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area.[2] Use appropriate exhaust ventilation where dust may be formed.
-
Avoid Contact: Take measures to avoid contact with skin and eyes.[3] Do not breathe dust.[3]
-
Personal Hygiene: Wash hands thoroughly after handling. Remove and wash contaminated clothing before reuse.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Disposal: Waste material must be disposed of in accordance with local, state, and federal regulations.
-
Unused Product: Dispose of the unused product in its original container. Do not mix with other waste.
-
Contaminated Packaging: Handle uncleaned containers as you would the product itself.
-
Spill Management: In case of a spill, avoid generating dust.[2] Moisten the spilled material and collect it in a suitable, closed container for disposal.[4] Prevent the spillage from entering drains or water courses.[2]
Experimental Protocols: First-Aid Measures
In the event of exposure, immediate first aid is critical.
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician if irritation persists.[4][5] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3][5] If present, remove contact lenses and continue rinsing.[3] Immediately call a POISON CENTER or doctor/physician.[3][5] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[5] |
Visualizing the Handling Workflow
The following diagram outlines the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
